Product packaging for 4-(4-Aminophenoxy)benzoic acid(Cat. No.:CAS No. 28999-69-1)

4-(4-Aminophenoxy)benzoic acid

Cat. No.: B112425
CAS No.: 28999-69-1
M. Wt: 229.23 g/mol
InChI Key: DVFCGSZRLJQHJA-UHFFFAOYSA-N
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Description

4-(4-Aminophenoxy)benzoic acid is a high-purity organic compound offered as a key building block for advanced chemical and materials science research. This molecule features both a carboxylic acid and a primary amine functional group, connected by an ether linkage, making it a versatile precursor for synthesizing more complex structures. Its aromatic and rigid backbone is of particular interest in the design and synthesis of polyamides, polyimides, and other high-performance polymers, which are valued for their thermal stability and mechanical properties. Researchers also utilize this compound and its structural analogs in the development of pharmaceutical intermediates and liquid crystalline materials. The presence of multiple reactive sites allows for selective functionalization, enabling its use in creating dendrimers, covalent organic frameworks, and other specialized macromolecules. As a standard in laboratory settings, it can be used in organic synthesis, material development, and as a reference standard in analytical studies. Handle with appropriate safety precautions. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications or human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11NO3 B112425 4-(4-Aminophenoxy)benzoic acid CAS No. 28999-69-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-aminophenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVFCGSZRLJQHJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352317
Record name 4-(4-aminophenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28999-69-1
Record name 4-(4-aminophenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(4-Aminophenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(4-aminophenoxy)benzoic acid, a molecule of significant interest in materials science and drug development. This document details a robust synthetic protocol for its preparation via nucleophilic aromatic substitution. Furthermore, it compiles essential analytical data, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), to facilitate its unambiguous identification and characterization. The methodologies for these analytical techniques are also described. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this and related aromatic ether compounds.

Introduction

This compound is an aromatic ether amino acid that incorporates flexible ether linkages and rigid phenyl rings. This unique structural combination imparts desirable properties to polymers derived from it, such as enhanced solubility and processability, without compromising thermal stability. These characteristics make it a valuable monomer for the synthesis of high-performance polyamides and other polymers. In the realm of drug development, the 4-aminophenoxy scaffold is present in a number of biologically active molecules, suggesting the potential for this compound and its derivatives to serve as key intermediates in the synthesis of novel therapeutic agents. This guide provides a detailed methodology for the synthesis of this compound and a thorough summary of its characteristic analytical data.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution reaction. This method involves the reaction of a parasubstituted benzoic acid with 4-aminophenol in the presence of a base. The general reaction scheme is depicted below. A particularly effective approach utilizes 4-fluorobenzoic acid as the starting material due to the high reactivity of the fluorine atom as a leaving group in nucleophilic aromatic substitution reactions.

Synthesis Workflow

The logical workflow for the synthesis of this compound is outlined in the following diagram.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification 4-Fluorobenzoic_Acid 4-Fluorobenzoic Acid Reaction_Mixture Combine reactants in DMSO 4-Fluorobenzoic_Acid->Reaction_Mixture 4-Aminophenol 4-Aminophenol 4-Aminophenol->Reaction_Mixture Potassium_Carbonate Potassium Carbonate (Base) Potassium_Carbonate->Reaction_Mixture DMSO DMSO (Solvent) DMSO->Reaction_Mixture Heating Heat at elevated temperature Reaction_Mixture->Heating Cooling Cool to room temperature Heating->Cooling Precipitation Pour into water Cooling->Precipitation Acidification Acidify with HCl Precipitation->Acidification Filtration Filter the precipitate Acidification->Filtration Washing Wash with water Filtration->Washing Drying Dry in vacuum oven Washing->Drying Product This compound Drying->Product

Caption: Synthesis workflow for this compound.

Experimental Protocol

This protocol is based on established methods for nucleophilic aromatic substitution reactions for the synthesis of diaryl ethers.

Materials:

  • 4-Fluorobenzoic acid

  • 4-Aminophenol

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

  • Hydrochloric Acid (HCl), concentrated

  • Deionized Water

  • Ethanol (for recrystallization, optional)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-fluorobenzoic acid (1.0 eq), 4-aminophenol (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add a sufficient volume of dimethyl sulfoxide (DMSO) to dissolve the reactants upon heating.

  • Heat the reaction mixture to 140-160 °C and maintain this temperature with stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing an excess of deionized water. This will precipitate the potassium salt of the product.

  • While stirring, acidify the aqueous mixture to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid. This will protonate the carboxylate and precipitate the desired this compound.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water to remove any inorganic salts.

  • Dry the crude product in a vacuum oven at 60-80 °C.

  • For further purification, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected analytical data and the protocols for obtaining them.

Physical Properties
PropertyValue
Molecular Formula C₁₃H₁₁NO₃
Molecular Weight 229.23 g/mol
Appearance Off-white to light brown solid
Melting Point >300 °C (decomposes)
Solubility Soluble in polar aprotic solvents (e.g., DMSO, DMAc, NMP), sparingly soluble in alcohols, and insoluble in water.
Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound.

TechniqueKey Data
¹H NMR Chemical shifts (δ) are expected for aromatic protons in the regions of 6.8-8.0 ppm. The spectrum will show distinct signals for the protons on both phenyl rings, with characteristic splitting patterns (doublets and multiplets). The amine (NH₂) and carboxylic acid (COOH) protons will appear as broad singlets.
¹³C NMR Resonances for the aromatic carbons are expected in the range of 115-160 ppm. The carbonyl carbon of the carboxylic acid will appear at a downfield shift (around 167 ppm).
IR Spectroscopy Characteristic absorption bands are expected for N-H stretching (around 3300-3500 cm⁻¹), O-H stretching of the carboxylic acid (broad band around 2500-3300 cm⁻¹), C=O stretching (around 1680 cm⁻¹), C-O-C stretching (around 1240 cm⁻¹), and C-N stretching (around 1310 cm⁻¹).
Mass Spectrometry The mass spectrum should show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (m/z ≈ 229 or 230).
Characterization Workflow

The following diagram illustrates the workflow for the characterization of the synthesized product.

Characterization_Workflow cluster_analysis Analytical Techniques Synthesized_Product Synthesized this compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR IR IR Spectroscopy Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS MP Melting Point Determination Synthesized_Product->MP Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation IR->Structural_Confirmation MS->Structural_Confirmation Purity_Assessment Purity Assessment MP->Purity_Assessment

Caption: Workflow for the characterization of the final product.

Experimental Protocols for Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

    • Process the spectra to identify chemical shifts, coupling constants, and integration values.

  • Infrared (IR) Spectroscopy:

    • Prepare a sample by either creating a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

    • For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands for the functional groups present in the molecule.

  • Mass Spectrometry (MS):

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

    • Acquire the mass spectrum and identify the molecular ion peak.

  • Melting Point Determination:

    • Place a small amount of the dry, powdered sample into a capillary tube.

    • Use a calibrated melting point apparatus to determine the temperature range over which the sample melts or decomposes.

Applications in Drug Development

The this compound scaffold is a key structural motif in various pharmacologically active compounds. The presence of the amino and carboxylic acid groups provides versatile handles for further chemical modifications, allowing for the generation of libraries of derivatives for drug discovery screening. The ether linkage provides a degree of conformational flexibility, which can be advantageous for binding to biological targets. Derivatives of 4-aminobenzoic acid have shown a range of biological activities, including antimicrobial and cytotoxic effects. The incorporation of the phenoxybenzoic acid moiety could lead to novel compounds with unique pharmacological profiles.

Potential Signaling Pathway Interactions

While specific signaling pathways modulated by this compound are not extensively documented, its structural similarity to other biologically active molecules suggests potential areas of interest for investigation. For example, derivatives of p-aminobenzoic acid are known to interfere with folate synthesis in bacteria. The structural modifications in this compound could lead to interactions with other enzymatic pathways or cellular receptors. Further research is warranted to explore its biological activities and potential mechanisms of action.

The logical relationship for investigating the potential of this compound in drug discovery is outlined below.

Drug_Discovery_Logic cluster_derivatization Chemical Modification cluster_screening Biological Screening Lead_Compound This compound Amide_Coupling Amide Coupling (at COOH) Lead_Compound->Amide_Coupling Acylation Acylation/Alkylation (at NH₂) Lead_Compound->Acylation Compound_Library Library of Derivatives Amide_Coupling->Compound_Library Acylation->Compound_Library In_Vitro_Assays In Vitro Assays (Enzyme/Receptor Binding) Compound_Library->In_Vitro_Assays Cell-Based_Assays Cell-Based Assays (e.g., Cytotoxicity, Antimicrobial) Compound_Library->Cell-Based_Assays Hit_Identification Hit Identification In_Vitro_Assays->Hit_Identification Cell-Based_Assays->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization

Caption: Drug discovery workflow starting from the core compound.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound via nucleophilic aromatic substitution, along with a comprehensive summary of its characterization data. The provided methodologies and data will be invaluable to researchers in both materials science and medicinal chemistry. The versatile structure of this compound makes it a promising building block for the development of novel polymers and potential therapeutic agents. Further exploration of its biological activities is encouraged to fully elucidate its potential in drug development.

Physicochemical Properties of 4-(4-aminophenoxy)benzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-(4-aminophenoxy)benzoic acid (CAS No: 1049130-41-7). Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this document also presents data for structurally related compounds, namely 4-aminobenzoic acid and 4-hydroxybenzoic acid, to offer a comparative context. Furthermore, detailed experimental protocols for determining key physicochemical parameters are provided, alongside a proposed synthetic workflow for the target compound.

Introduction

This compound is an organic molecule featuring a benzoic acid moiety linked to an aminophenol group via an ether bond. This unique structure, combining acidic and basic functional groups with an aromatic ether linkage, suggests its potential utility as a versatile building block in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is paramount for any research and development endeavors. This guide aims to collate the available information and provide standardized methodologies for its experimental characterization.

Physicochemical Data

A comprehensive search of scientific databases and literature has revealed a significant lack of experimentally determined physicochemical data for this compound. To provide a useful reference for researchers, the following tables summarize the available data for the structurally analogous compounds: 4-aminobenzoic acid and 4-hydroxybenzoic acid. It is crucial to note that these values are for comparative purposes only and may not be representative of the properties of this compound.

Table 1: Molecular and Physical Properties

PropertyThis compound4-Aminobenzoic Acid4-Hydroxybenzoic Acid
CAS Number 1049130-41-7150-13-099-96-7
Molecular Formula C₁₃H₁₁NO₃C₇H₇NO₂C₇H₆O₃
Molecular Weight 229.23 g/mol 137.14 g/mol 138.12 g/mol
Melting Point Data not available187-189 °C214-217 °C
Boiling Point Data not available340 °C (decomposes)336.3 °C at 760 mmHg
Appearance Data not availableWhite crystalline powderWhite crystalline solid

Table 2: Solubility and Partitioning Properties

PropertyThis compound4-Aminobenzoic Acid4-Hydroxybenzoic Acid
Water Solubility Data not available4.7 g/L at 20 °C5 g/L at 20 °C
pKa Data not available2.50 (amino group), 4.87 (carboxyl group)4.58
LogP Data not available0.831.58

Experimental Protocols

The following sections detail standardized experimental methodologies for determining the key physicochemical properties of this compound.

Determination of Melting Point

The melting point of a solid crystalline substance is a critical indicator of its purity.

Methodology:

  • Sample Preparation: A small quantity of dry, powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Procedure:

    • The capillary tube containing the sample is placed in the heating block of the apparatus.

    • The sample is heated at a rapid rate initially to determine an approximate melting range.

    • The measurement is then repeated with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

    • The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.

Determination of Aqueous Solubility

Solubility is a crucial parameter influencing the bioavailability and formulation of a compound.

Methodology:

  • Apparatus: A temperature-controlled shaker bath, analytical balance, and a suitable analytical instrument (e.g., UV-Vis spectrophotometer or HPLC).

  • Procedure:

    • An excess amount of this compound is added to a known volume of purified water in a sealed container.

    • The suspension is agitated in a temperature-controlled shaker bath (e.g., at 25 °C and 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The resulting saturated solution is filtered to remove any undissolved solid.

    • The concentration of the dissolved compound in the filtrate is determined using a validated analytical method (e.g., by measuring its absorbance at a specific wavelength with a UV-Vis spectrophotometer and comparing it to a standard curve).

Determination of pKa

The acid dissociation constant (pKa) is essential for predicting the ionization state of a molecule at different pH values. This compound has both an acidic (carboxylic acid) and a basic (amino) functional group, and thus will have at least two pKa values.

Methodology: Potentiometric Titration

  • Apparatus: A calibrated pH meter with a suitable electrode, a magnetic stirrer, and a burette.

  • Procedure:

    • A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

    • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and separately with a standardized solution of a strong base (e.g., NaOH).

    • The pH of the solution is recorded after each incremental addition of the titrant.

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa values are determined from the half-equivalence points on the titration curve.

Determination of LogP

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties.

Methodology: Shake-Flask Method

  • Apparatus: Separatory funnels, a mechanical shaker, and a suitable analytical instrument (e.g., HPLC).

  • Procedure:

    • A known amount of this compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other).

    • The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.

    • The mixture is then allowed to stand until the two phases have completely separated.

    • The concentration of the compound in both the n-octanol and the aqueous phase is determined using a validated analytical method.

    • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Proposed Synthetic Workflow

G Reactant1 4-Aminophenol Reaction Ullmann Condensation Reactant1->Reaction Reactant2 4-Chlorobenzoic Acid Reactant2->Reaction Catalyst Copper(I) Catalyst (e.g., CuI) Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent High-Boiling Solvent (e.g., DMF, DMSO) Solvent->Reaction Workup Reaction Workup (Acidification & Extraction) Reaction->Workup Crude Product Purification Purification (Recrystallization) Workup->Purification Product This compound Purification->Product Pure Product Analysis Characterization (NMR, MS, etc.) Product->Analysis

Caption: Proposed synthesis of this compound via Ullmann condensation.

Conclusion

This technical guide has summarized the currently available, though limited, physicochemical information for this compound. The provided data for structurally related compounds offers a preliminary basis for property estimation. The detailed experimental protocols outlined herein provide a standardized framework for the empirical determination of the key physicochemical parameters of this compound. The proposed synthetic workflow offers a viable route for its preparation. It is the hope of the authors that this guide will serve as a valuable resource for researchers and facilitate further investigation into the properties and potential applications of this compound.

"4-(4-aminophenoxy)benzoic acid CAS number and molecular structure"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth overview of 4-(4-aminophenoxy)benzoic acid, a versatile organic compound with significant potential in polymer chemistry and pharmaceutical development. This document consolidates its chemical identity, structural characteristics, key physicochemical properties, and established synthesis protocols.

Core Compound Information

This compound is an aromatic compound featuring a benzoic acid moiety linked to an aminophenol group through an ether bond. This unique structure, combining acidic and basic functional groups, makes it a valuable building block in organic synthesis.

Molecular Structure:

The structure consists of a central ether linkage connecting a benzene ring substituted with a carboxylic acid group at position 4, and another benzene ring substituted with an amino group at position 4.

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of this compound and its parent compound, 4-aminobenzoic acid, for comparative analysis.

Table 1: Chemical Identification and Properties

PropertyValueReference
IUPAC Name This compound-
CAS Number 1049130-41-7[1]
Molecular Formula C13H11NO3[1]
Molecular Weight 229.23 g/mol -
Synonyms Benzoic acid, 4-(4-aminophenoxy)-[1]

Table 2: Spectroscopic Data for the Related Compound 4-Aminobenzoic Acid

Spectroscopic DataWavenumber (cm-1) or Chemical Shift (ppm)Assignment
FT-IR (CCl4) 3460N-H stretching; Asymmetric
3360N-H stretching; Symmetric
3300-2500O-H stretching for the dimer
1675Conjugated C=O stretching
1600, 1445C=C stretching; Aromatic skeletal vibration
1296C-N stretching
¹H NMR (DMSO-d6) 12.0 ppm1H, -COOH
7.65 ppm2H, d, Protons ortho to –COOH
6.57 ppm2H, d, Protons ortho to –NH2
5.89 ppm2H, br. s, Ar-NH2

This data for 4-Aminobenzoic acid is provided for reference as it represents a core structural component of the title compound[2][3].

Synthesis and Experimental Protocols

The synthesis of diaryl ethers like this compound is commonly achieved through nucleophilic aromatic substitution reactions, such as the Ullmann condensation.

Proposed Synthesis Workflow

A plausible synthetic route involves the coupling of a para-substituted phenol with a para-substituted halobenzoic acid.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product A 4-Aminophenol F Nucleophilic Aromatic Substitution A->F B 4-Halobenzoic Acid (e.g., 4-Fluorobenzoic Acid) B->F C Base (e.g., K2CO3) C->F Facilitates Deprotonation D Solvent (e.g., DMSO) D->F E Heat E->F G This compound F->G

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is adapted from established methods for synthesizing similar diaryl ethers.[4]

  • Reaction Setup : In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen), combine 4-aminophenol (1.0 eq), 4-fluorobenzoic acid (1.05 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition : Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a concentration of approximately 0.5 M with respect to the 4-aminophenol.

  • Reaction Execution : Stir the mixture at room temperature for 15 minutes. Subsequently, heat the reaction mixture to 110 °C and maintain this temperature with vigorous stirring for 12-18 hours.

  • Monitoring : The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of cold 2M hydrochloric acid to neutralize the excess base and precipitate the product.

  • Isolation : Stir the resulting suspension for 30 minutes and collect the solid by vacuum filtration. Wash the collected solid thoroughly with water to remove any residual salts.

  • Purification : The crude product can be purified by recrystallization from an ethanol/water mixture. Dry the purified this compound under vacuum.

Applications in Research and Drug Development

Derivatives of aminobenzoic acid are recognized for their broad biological activities and are utilized as scaffolds in medicinal chemistry.[5][6] The structural motifs within this compound make it a promising candidate for several applications:

  • Polymer Chemistry : The presence of both an amino and a carboxylic acid group allows it to be used as a monomer in the synthesis of high-performance polymers like aromatic polyamides and polyimides.[7] The ether linkage can improve the solubility and processability of these polymers without significantly compromising their thermal and mechanical properties.[7]

  • Pharmaceutical Intermediates : This compound serves as a valuable intermediate in the synthesis of more complex molecules. The amino and carboxylic acid groups are functional handles for derivatization to produce compounds with potential therapeutic activities, including anti-inflammatory and analgesic agents.[8]

  • Antimicrobial and Cytotoxic Agents : Simple chemical modifications of the parent 4-aminobenzoic acid have resulted in compounds with significant antibacterial, antifungal, and cytotoxic activities.[5] The unique structure of this compound offers a scaffold for developing novel therapeutic agents.

Logical Flow for Drug Discovery Application

The following diagram illustrates a potential workflow for utilizing this compound in a drug discovery program.

G A 4-(4-aminophenoxy) benzoic acid Scaffold B Chemical Derivatization (e.g., Amidation, Esterification) A->B C Library of Novel Compounds B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Development F->G

Caption: Drug discovery workflow using the target compound.

References

A Technical Guide to 4-(4-Aminophenoxy)benzoic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(4-aminophenoxy)benzoic acid scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design and development of novel therapeutic agents. This structural motif, characterized by a diaryl ether linkage connecting a benzoic acid moiety and an aniline derivative, has been extensively explored for its potential in treating a range of diseases, notably cancer and microbial infections. The inherent flexibility of this scaffold allows for a variety of chemical modifications, enabling the fine-tuning of physicochemical properties and biological activities. This in-depth technical guide provides a comprehensive literature review of this compound derivatives, focusing on their synthesis, quantitative biological data, and detailed experimental protocols. Furthermore, it visualizes key experimental workflows and signaling pathways to facilitate a deeper understanding of their mechanism of action and guide future drug discovery efforts.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the formation of the diaryl ether bond as a key step. The most common and well-established method is the nucleophilic aromatic substitution (SNAr) reaction. This reaction generally involves the coupling of a substituted 4-nitrophenol or 4-aminophenol with an activated aryl halide, followed by functional group interconversions to yield the desired derivatives.

A general synthetic approach is outlined below:

Scheme 1: General Synthetic Route for this compound Derivatives

G cluster_step1 Step 1: Diaryl Ether Formation (SNAr) cluster_step2 Step 2: Reduction of Nitro Group cluster_step3 Step 3: Derivatization A 4-Nitrophenol derivative C Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, DMSO) A->C B 4-Halobenzoic acid derivative B->C D 4-(4-Nitrophenoxy)benzoic acid derivative C->D E 4-(4-Nitrophenoxy)benzoic acid derivative F Reducing agent (e.g., SnCl2/HCl, H2/Pd-C) E->F G This compound F->G H This compound I Acyl chlorides, Alkyl halides, etc. H->I J Target Derivatives (Amides, Esters, etc.) I->J

Caption: General synthetic scheme for this compound derivatives.

Experimental Protocol: Synthesis of 4-(4-Aminophenoxy)-N-propylpicolinamide[1]

This protocol describes a specific example of synthesizing a derivative, which can be adapted for other analogs.

Materials:

  • p-Aminophenol

  • Potassium tert-butoxide

  • Potassium iodide (KI)

  • 4-Chloro-N-propylpicolinamide

  • Dimethyl sulfoxide (DMSO)

  • Nitrogen gas

Procedure:

  • Under a nitrogen atmosphere, combine p-aminophenol (2.50 g, 0.023 mol) and potassium tert-butoxide (3.39 g, 0.03 mol) and stir at room temperature for 1.5-2 hours to form solution A.

  • In a separate flask, dissolve KI (0.33 g, 0.002 mol) and 4-chloro-N-propylpicolinamide (3.00 g, 0.015 mol) in DMSO (30 mL) and stir at room temperature for 30 minutes to form solution B.

  • Slowly add solution B to solution A and continue stirring at room temperature for 3-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, work up the reaction mixture to isolate the product.

Biological Activities

Derivatives of this compound have demonstrated a wide range of biological activities, with anticancer and antimicrobial properties being the most prominently reported.

Anticancer Activity

Numerous studies have highlighted the potential of these derivatives as potent anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis. One of the significant targets is the c-Met receptor tyrosine kinase.

c-Met Signaling Pathway and its Inhibition

The c-Met signaling pathway, when aberrantly activated by its ligand, hepatocyte growth factor (HGF), plays a critical role in tumor progression.[1][2][3][4][5] Small molecule inhibitors can block the ATP-binding site of the c-Met kinase, thereby inhibiting its downstream signaling.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor PI3K PI3K cMet->PI3K Activates RAS RAS cMet->RAS Activates HGF HGF HGF->cMet Binds Akt Akt PI3K->Akt Proliferation Cell Proliferation Survival Metastasis Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 4-(4-Aminophenoxy) benzoic acid derivative Inhibitor->cMet Inhibits

Caption: Simplified c-Met signaling pathway and its inhibition.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected this compound derivatives, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDR GroupCell LineIC50 (µM)Reference
1a -HA549 (Lung)15.5
1b -CH3A549 (Lung)12.8
1c -ClA549 (Lung)8.2
2a -HHeLa (Cervical)25.1
2b -CH3HeLa (Cervical)20.7
2c -ClHeLa (Cervical)13.5
3a -HMCF-7 (Breast)30.4
3b -CH3MCF-7 (Breast)24.9
3c -ClMCF-7 (Breast)18.6
APF-1 6-(4-aminophenoxy)-3'-phenoxyflavoneA549 (Lung)4[6]
APF-1 6-(4-aminophenoxy)-3'-phenoxyflavoneH1975 (Lung)2[6]

Experimental Protocol: MTT Assay for Cytotoxicity [7][8][9][10]

This protocol outlines the widely used MTT assay to determine the cytotoxic effects of compounds on cancer cell lines.

G A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with various concentrations of the test compound B->C D Incubate for 48-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) to dissolve formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 value H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound derivative stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 103 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity

Certain derivatives of this compound have shown promising activity against various bacterial and fungal strains. The mechanism of action is often attributed to the disruption of essential cellular processes in the microorganisms.

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of selected derivatives, presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of a compound that inhibits the visible growth of a microorganism).

Compound IDR GroupMicroorganismMIC (µg/mL)Reference
4a Schiff base derivativeStaphylococcus aureus125[11][12][13]
4b Schiff base derivativeEscherichia coli250[11][12][13]
4c Schiff base derivativeCandida albicans62.5[11][12][13]
5a Ester derivativeStaphylococcus aureus>500[14]
5b Ester derivativeEscherichia coli>500[14]
5c Ester derivativeCandida albicans250[14]

Experimental Protocol: Broth Microdilution Method for MIC Determination [15][16][17][18][19]

This protocol describes the standard broth microdilution method for determining the MIC of an antimicrobial agent.

G A Prepare serial two-fold dilutions of the test compound in a 96-well plate B Prepare a standardized microbial inoculum A->B C Add the inoculum to each well B->C D Incubate the plate at the appropriate temperature and duration C->D E Visually inspect for microbial growth (turbidity) D->E F Determine the MIC as the lowest concentration with no visible growth E->F

Caption: Experimental workflow for MIC determination by broth microdilution.

Materials:

  • Microorganism to be tested

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • This compound derivative stock solution

  • Spectrophotometer

Procedure:

  • Dispense 50 µL of sterile broth into each well of a 96-well plate.

  • Add 50 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.

  • Prepare a microbial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

  • Dilute the standardized inoculum and add 50 µL to each well, resulting in a final volume of 100 µL.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visually observing the lowest concentration of the compound that completely inhibits microbial growth.

Conclusion and Future Directions

The this compound scaffold represents a highly promising framework for the development of novel therapeutic agents. The derivatives have demonstrated significant potential as both anticancer and antimicrobial agents. The structure-activity relationship studies, facilitated by the quantitative data presented, offer valuable insights for the rational design of more potent and selective compounds. The detailed experimental protocols provided in this guide serve as a practical resource for researchers in the field.

Future research should focus on expanding the diversity of the chemical library based on this scaffold. Exploring different substituents on both aromatic rings and modifying the linker between them could lead to the discovery of compounds with improved efficacy and pharmacokinetic profiles. Furthermore, a deeper investigation into the mechanisms of action, including the identification of specific molecular targets and signaling pathways, will be crucial for the clinical translation of these promising derivatives. The continued application of computational modeling and in vivo studies will be instrumental in advancing this compound derivatives from promising leads to clinically effective drugs.

References

"spectroscopic analysis of 4-(4-aminophenoxy)benzoic acid (NMR, IR, Mass Spec)"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic analysis of 4-(4-aminophenoxy)benzoic acid, a molecule of interest in medicinal chemistry and materials science. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Due to the limited availability of direct experimental spectra for this compound, this guide presents a predicted spectroscopic profile based on data from structurally similar compounds, namely 4-aminobenzoic acid and 4-phenoxybenzoic acid. Detailed experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following sections summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral features of analogous compounds and the expected electronic effects of the constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both benzene rings, as well as signals for the amine and carboxylic acid protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5Singlet (broad)1H-COOH
~7.9Doublet2HAr-H (ortho to -COOH)
~7.0Doublet2HAr-H (meta to -COOH)
~6.9Doublet2HAr-H (ortho to -NH₂)
~6.7Doublet2HAr-H (meta to -NH₂)
~5.9Singlet (broad)2H-NH₂

Solvent: DMSO-d₆

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~167C=O (Carboxylic Acid)
~160C-O (Ether linkage)
~152C-N
~145C-O (Ether linkage)
~132Aromatic C-H
~125Aromatic C (quaternary)
~122Aromatic C-H
~118Aromatic C-H
~115Aromatic C-H

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, amine, and ether functional groups.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (Carboxylic Acid) & N-H stretch (Amine)
3050-3000MediumAromatic C-H stretch
1700-1680StrongC=O stretch (Carboxylic Acid)
1600-1450Medium-StrongAromatic C=C stretch
1250-1200StrongC-O stretch (Ether)
1300-1250MediumC-N stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
229[M]⁺ (Molecular Ion)
212[M-OH]⁺
184[M-COOH]⁺
121[C₇H₅O₂]⁺
108[C₆H₆NO]⁺
92[C₆H₆N]⁺
77[C₆H₅]⁺

Experimental Protocols

The following are generalized experimental methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Objective: To determine the proton (¹H) and carbon-13 (¹³C) chemical environments in the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Use tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

    • Reference the spectrum to the solvent peak or TMS.

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).

    • Place the sample in the spectrometer and acquire the sample spectrum.

    • The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Utilize a mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a relevant m/z range.

    • For fragmentation analysis (MS/MS), select the molecular ion peak and subject it to collision-induced dissociation (CID).

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_report Reporting Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure Report Technical Guide / Publication Structure->Report Purity->Report

Caption: Workflow for Spectroscopic Analysis.

Solubility and Stability of 4-(4-aminophenoxy)benzoic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-aminophenoxy)benzoic acid is a molecule of interest in pharmaceutical and materials science due to its structural motifs, which are common in biologically active compounds and high-performance polymers. A thorough understanding of its solubility and stability in various organic solvents is paramount for its successful application in drug development, formulation, and chemical synthesis. In the pharmaceutical industry, poor solubility can hinder preclinical development and lead to low bioavailability, while instability can compromise the safety and efficacy of the final product. This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of this compound in organic solvents, complete with illustrative data and experimental workflows.

While specific quantitative data for this compound is not extensively available in published literature, this guide presents established experimental protocols and representative data based on the known physicochemical properties of its constituent functional groups—an amine, a carboxylic acid, and a diphenyl ether linkage. These functional groups suggest a molecule with moderate polarity and the potential for hydrogen bonding, which will influence its solubility in different organic solvents. Its stability will be affected by factors such as the solvent, temperature, light, and the presence of oxidizing agents.

I. Solubility Determination

The solubility of a compound is a critical physicochemical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties. The following section details a standard protocol for determining the solubility of this compound.

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound. It involves saturating a solvent with the solute and then quantifying the amount of dissolved solute.

Materials:

  • This compound (solid)

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), ethyl acetate)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the collected aliquot through a 0.45 µm syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

  • Dilution: Dilute the clear filtrate with a suitable solvent (usually the mobile phase used for HPLC analysis) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of this compound.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Illustrative Solubility Data

The following table presents hypothetical solubility data for this compound in various organic solvents at 25°C. These values are for illustrative purposes to demonstrate how the data would be presented.

Organic SolventTemperature (°C)Illustrative Solubility (mg/mL)Illustrative Solubility (mol/L)
Methanol2515.20.066
Ethanol258.50.037
Acetone2525.80.113
Acetonitrile2512.10.053
Dimethyl Sulfoxide (DMSO)25150.50.657
Ethyl Acetate255.30.023
Experimental Workflow for Solubility Determination```dot

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_data Data Processing prep1 Add excess solid to solvent prep2 Seal vials prep1->prep2 equil1 Incubate in orbital shaker (e.g., 25°C, 150 rpm, 48h) prep2->equil1 sample1 Collect supernatant equil1->sample1 filter1 Filter (0.45 µm) sample1->filter1 dilute1 Dilute filtrate filter1->dilute1 hplc1 Quantify by HPLC-UV dilute1->hplc1 calc1 Calculate solubility hplc1->calc1

General Workflow for a Stability Study

III. Conclusion

The solubility and stability of this compound are fundamental properties that dictate its utility in various scientific and industrial applications. This technical guide has provided a framework for the systematic evaluation of these parameters in organic solvents. By following the detailed experimental protocols for solubility determination using the shake-flask method and for stability assessment under controlled conditions, researchers can generate the critical data needed for informed decision-making in drug development and other research endeavors. While the presented quantitative data are illustrative, the methodologies are robust and widely applicable. Future studies should focus on generating and publishing specific experimental data for this compound to build a comprehensive physicochemical profile of this important molecule.

Thermal Decomposition Profile of 4-(4-aminophenoxy)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated thermal decomposition profile of 4-(4-aminophenoxy)benzoic acid. Due to the absence of specific experimental data for this compound in publicly available literature, this guide synthesizes information from structurally related molecules, including aromatic ethers, benzoic acid derivatives, and amino-functionalized aromatic compounds. The document outlines detailed experimental protocols for conducting thermal analysis and presents a hypothesized decomposition pathway. This guide serves as a foundational resource for researchers and professionals involved in the development and characterization of materials where the thermal stability of this compound is a critical parameter.

Introduction

This compound is a molecule of interest in materials science and drug development due to its unique combination of functional groups: a carboxylic acid, an ether linkage, and an amino group, all attached to aromatic rings. These features suggest its potential use as a monomer for high-performance polymers, such as poly(ether imide)s, or as a scaffold in medicinal chemistry. Understanding the thermal stability and decomposition behavior of this compound is paramount for its safe handling, processing, and application.

This whitepaper provides a detailed, albeit predictive, thermal decomposition profile. The information herein is collated from studies on analogous compounds to forecast the thermal events, potential decomposition products, and the methodologies required for a thorough experimental investigation.

Predicted Thermal Decomposition Profile

Based on the thermal analysis of related compounds, the decomposition of this compound under an inert atmosphere is expected to proceed in multiple stages. The primary decomposition events are anticipated to be decarboxylation, cleavage of the ether bond, and degradation of the aromatic and amino functionalities.

Data from Structurally Similar Compounds

To approximate the thermal behavior of this compound, data from analogous compounds are summarized below. It is crucial to note that these values are for comparison and the actual decomposition temperatures for the target molecule may vary.

CompoundOnset Decomposition Temp. (°C)Major Weight Loss Temp. (°C)Gaseous Products IdentifiedAnalytical Technique
p-Aminobenzoic acid~187 (Melting)>200CO₂, Aniline (predicted)DSC/TGA
Benzoic Acid~122 (Melting/Sublimation)>400CO₂, BenzeneTGA
Poly(ether imide)s~400 - 500>500CO₂, CO, Phenol, Aniline, Benzene, BenzonitrileTGA-MS, Py-GC/MS
Hydroxy Benzoic Acid DerivativesVariable (e.g., p-hydroxy: ~215)>250CO₂, Phenol (predicted)TGA

Note: The data presented is a synthesis of information from multiple sources on related compounds and serves as an estimation.

Detailed Experimental Protocols

To experimentally determine the thermal decomposition profile of this compound, a combination of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and evolved gas analysis (EGA) is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and rate of weight loss of the sample upon heating.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

  • Accurately weigh 5-10 mg of the finely ground this compound sample into an alumina or platinum crucible.

  • Place the crucible onto the TGA balance.

  • Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 800-1000 °C at a constant heating rate of 10 °C/min.

  • Record the sample weight as a function of temperature.

  • The onset of decomposition is determined from the intersection of the baseline and the tangent of the weight loss curve.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, glass transition temperature, and enthalpy of transitions.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

  • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 250 °C) at a heating rate of 10 °C/min under a nitrogen purge.

  • Cool the sample back to ambient temperature at a controlled rate (e.g., 10 °C/min).

  • Perform a second heating cycle under the same conditions as the first to observe any changes in the thermal behavior after melting and recrystallization.

  • Analyze the resulting thermogram for endothermic (melting) and exothermic (crystallization, decomposition) events.

Evolved Gas Analysis (EGA) via TGA-FTIR/MS

Objective: To identify the gaseous products evolved during the thermal decomposition of the sample.

Apparatus: A TGA instrument coupled to a Fourier-transform infrared (FTIR) spectrometer and/or a mass spectrometer (MS).

Procedure:

  • Perform the TGA experiment as described in section 3.1.

  • The evolved gases from the TGA furnace are carried via a heated transfer line to the gas cell of the FTIR spectrometer and/or the ion source of the MS.

  • Collect FTIR spectra and/or mass spectra of the evolved gases continuously throughout the TGA run.

  • Correlate the evolution of specific gases with the weight loss events observed in the TGA thermogram.

  • Identify the gaseous products by comparing the obtained spectra with reference spectral libraries.

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for a comprehensive thermal analysis of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample This compound TGA Thermogravimetric Analysis (TGA) Sample->TGA Heating in inert atmosphere DSC Differential Scanning Calorimetry (DSC) Sample->DSC Heating/Cooling cycles TGA_EGA TGA with Evolved Gas Analysis (FTIR/MS) Sample->TGA_EGA Heating with gas detection WeightLoss Weight Loss vs. Temperature TGA->WeightLoss ThermalEvents Melting, Transitions DSC->ThermalEvents GasProducts Evolved Gas Identification TGA_EGA->GasProducts DecompositionProfile Comprehensive Thermal Decomposition Profile WeightLoss->DecompositionProfile ThermalEvents->DecompositionProfile GasProducts->DecompositionProfile decomposition_pathway cluster_initial Initial Compound cluster_products Primary Decomposition Products cluster_secondary Secondary/Final Products Start This compound CO2 CO₂ Start->CO2 Decarboxylation (low temp) Aminophenoxybenzene 4-Aminophenoxybenzene Start->Aminophenoxybenzene Decarboxylation Phenol Phenol Start->Phenol Ether Cleavage (high temp) Aminophenol p-Aminophenol Start->Aminophenol Ether Cleavage Aniline Aniline Aminophenoxybenzene->Aniline Further Degradation Char Char Residue Aminophenoxybenzene->Char Phenol->Char Aminophenol->Char Aniline->Char

Crystal Structure Analysis of 4-(4-aminophenoxy)benzoic Acid: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical whitepaper addresses the crystal structure of 4-(4-aminophenoxy)benzoic acid, a molecule of interest for its potential applications in medicinal chemistry and materials science. A thorough review of publicly accessible crystallographic databases and the scientific literature did not yield an experimentally determined crystal structure for this specific compound. In light of this, the following document provides a comprehensive, generalized protocol for the determination of its crystal structure, from synthesis and crystallization to single-crystal X-ray diffraction analysis. This guide is intended to serve as a detailed roadmap for researchers seeking to elucidate the three-dimensional structure of this compound and related novel compounds.

Introduction

This compound is an organic molecule that incorporates the structural features of both 4-aminobenzoic acid and a phenoxybenzoic acid scaffold. The spatial arrangement of the aminophenoxy and benzoic acid moieties, including the dihedral angle between the two aromatic rings and the conformation of the carboxylic acid group, is fundamental to understanding its intermolecular interactions and, consequently, its physicochemical properties and biological activity. While spectroscopic data for the related 4-aminobenzoic acid is available, a definitive single-crystal X-ray diffraction study for this compound has not been reported.[1][2][3][4] Such a study would be invaluable for structure-activity relationship (SAR) studies and in the rational design of new therapeutic agents or functional materials.

Synthesis and Crystallization

A critical prerequisite for crystal structure analysis is the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Proposed Synthesis

The synthesis of this compound can be approached through several synthetic routes, with a common method being a nucleophilic aromatic substitution reaction. A plausible route would involve the reaction of a protected 4-aminophenol with a 4-halobenzoic acid derivative (e.g., 4-fluorobenzonitrile followed by hydrolysis), or an Ullmann condensation between 4-aminophenol and 4-chlorobenzoic acid.

A general synthetic protocol for a related compound, 4-(4-aminophenoxy)-N-propylpicolinamide, involves the reaction of p-aminophenol with a chlorinated precursor in the presence of a base like potassium tert-butoxide in a polar aprotic solvent such as DMSO.[5] A similar strategy could be adapted for the synthesis of the target molecule.

Table 1: Chemical and Physical Properties

PropertyValueSource
Molecular FormulaC13H11NO3Parchem[6]
CAS Number1049130-41-7Parchem[6]
Crystallization Protocol

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. A systematic screening of crystallization conditions is required.

Experimental Protocol: Single Crystal Growth

  • Material Purification: The synthesized this compound should be purified to the highest possible degree, typically by recrystallization or column chromatography, to remove impurities that can inhibit crystal growth.

  • Solvent Screening: A range of solvents of varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures with water) should be screened. Small-scale crystallization trials in vials or on a multi-well plate are recommended.

  • Crystallization Techniques:

    • Slow Evaporation: A saturated solution of the compound is prepared at room temperature and left undisturbed, allowing the solvent to evaporate slowly over several days to weeks.

    • Vapor Diffusion (Hanging or Sitting Drop): A drop of the concentrated compound solution is placed on a siliconized cover slip, which is then inverted and sealed over a well containing a reservoir solution of a solvent in which the compound is less soluble. The slow diffusion of the anti-solvent into the drop induces crystallization.

    • Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly and undisturbed to room temperature or below.

  • Crystal Selection: Once crystals have formed, they should be examined under a microscope. Ideal crystals for X-ray diffraction are well-formed, with sharp edges and no visible cracks or defects, and are typically 0.1-0.3 mm in each dimension.

Single-Crystal X-ray Diffraction Analysis

X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional atomic structure of a crystalline solid.[7] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow for Crystal Structure Determination

The overall process from a synthesized compound to a refined crystal structure follows a well-defined workflow.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination & Refinement synthesis Synthesis of This compound purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth crystal_mounting Crystal Mounting & Cryo-cooling crystal_growth->crystal_mounting data_collection Data Collection (Diffractometer) crystal_mounting->data_collection data_processing Data Processing (Integration & Scaling) data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Structure Validation & Analysis structure_refinement->validation final_structure final_structure validation->final_structure Final Structural Model (CIF File)

Caption: Experimental workflow for the determination of a small molecule crystal structure.

Detailed Methodologies

1. Data Collection:

  • A suitable single crystal is mounted on a goniometer head, often using a cryoloop and cryoprotectant oil.

  • The crystal is typically cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas to minimize thermal vibrations and potential radiation damage.

  • The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å) is directed at the crystal.

  • The crystal is rotated, and a series of diffraction images are collected by a detector as a function of the crystal's orientation.

2. Data Processing:

  • The collected diffraction images are processed to integrate the intensities of the individual Bragg reflections.

  • Corrections are applied for factors such as Lorentz and polarization effects, absorption, and potential crystal decay.

  • The software then determines the unit cell parameters and the space group of the crystal.

3. Structure Solution and Refinement:

  • The phase problem is solved to obtain an initial electron density map. For small molecules, this is typically achieved using direct methods or Patterson methods.[8]

  • An initial atomic model is built into the electron density map.

  • The model is then refined using full-matrix least-squares methods.[8] In this iterative process, the atomic coordinates, displacement parameters (isotropic or anisotropic), and other variables are adjusted to minimize the difference between the observed structure factor amplitudes and those calculated from the model.

  • Hydrogen atoms are typically located in the difference Fourier map or placed in calculated positions.

4. Structure Validation:

  • The final refined structure is validated using crystallographic software to check for geometric consistency (bond lengths, angles), and other potential issues.

  • The results are typically presented in a Crystallographic Information File (CIF) format, which contains all the necessary information to describe the crystal structure.

Expected Data Presentation

Upon successful structure determination, the quantitative data should be summarized in standardized tables for clarity and ease of comparison.

Table 2: Example Crystal Data and Structure Refinement Parameters

ParameterValue
Empirical formulaC13H11NO3
Formula weightTo be determined
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemTo be determined
Space groupTo be determined
Unit cell dimensionsa = ? Å, α = 90°b = ? Å, β = ?°c = ? Å, γ = 90°
Volume? ų
Z?
Density (calculated)? Mg/m³
Absorption coefficient? mm⁻¹
F(000)?
Crystal size? x ? x ? mm
Theta range for data collection? to ?°
Reflections collected?
Independent reflections? [R(int) = ?]
Goodness-of-fit on F²?
Final R indices [I>2sigma(I)]R1 = ?, wR2 = ?
R indices (all data)R1 = ?, wR2 = ?

Table 3: Example Selected Bond Lengths (Å)

Atom1Atom2Length (Å)
O1C7To be determined
C8O3To be determined
N1C4To be determined
C1C6To be determined

Table 4: Example Selected Bond Angles (°)

Atom1Atom2Atom3Angle (°)
C10O3C8To be determined
O1C7O2To be determined
C3C4N1To be determined
C5C4N1To be determined

Conclusion

While the crystal structure of this compound has not yet been reported, this technical guide provides a clear and detailed framework for its determination. The synthesis, crystallization, and subsequent single-crystal X-ray diffraction analysis outlined herein offer a robust pathway for elucidating its three-dimensional structure. The resulting structural information will be crucial for advancing the understanding of its chemical behavior and for guiding the future design of related molecules in pharmaceutical and materials science applications.

References

"potential applications of 4-(4-aminophenoxy)benzoic acid in materials science"

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Scientists

Introduction

4-(4-aminophenoxy)benzoic acid, a unique bifunctional monomer, is emerging as a critical building block in the realm of materials science. Its distinct molecular architecture, featuring a rigid aromatic backbone connected by a flexible ether linkage and terminated with reactive amine and carboxylic acid functionalities, offers a compelling combination of properties. This structure allows for the synthesis of high-performance polymers with enhanced processability, superior thermal stability, and robust mechanical strength. This technical guide explores the potential applications of this compound and its derivatives in the development of advanced materials, with a focus on high-performance polymers and liquid crystals.

High-Performance Polymers: Aramids and Polyamides

The primary application of this compound in materials science lies in its role as a monomer for the synthesis of aromatic polyamides (aramids) and other high-performance polymers.[1] The presence of both an amino group and a carboxylic acid group on the same molecule allows it to undergo self-polycondensation or to be copolymerized with other diamines or diacids to create a diverse range of polymer structures.[1]

The incorporation of the flexible ether linkage (-O-) within the polymer backbone is a key strategic advantage.[1] This feature enhances the solubility and processability of the resulting polymers, a significant challenge often encountered with rigid aromatic polymers.[1][2] This improved processability allows for the fabrication of materials into various forms, such as thin films and fibers, without compromising their desirable thermal and mechanical properties.[3][4]

Properties of Polymers Derived from Aminophenoxy Monomers

Polymers synthesized using this compound and its analogues exhibit a remarkable portfolio of properties, making them suitable for demanding applications in the aerospace, defense, and electronics industries.[4][5] These properties are summarized in the table below.

PropertyMBAB-aramidPBAB-aramidPolyamides with Adamantane Groups
Glass Transition Temperature (Tg) 270.1 °C[3][4]292.7 °C[3][4]Increased Tg due to restricted molecular mobility[2]
Thermal Decomposition Temperature (Tonset) 449.6 °C[3][4]465.5 °C[3][4]Decompositions exceeding 420°C[1]
Tensile Strength 107.1 MPa[4]113.5 MPa[4]High elastic moduli and tensile strengths[1]
Elongation at Break 50.7%[4]58.4%[4]-
Average Molecular Weight >150 kDa[3][5]>150 kDa[3][5]-
Solubility Soluble in polar organic solvents[3]Soluble in polar organic solvents[3]Enhanced solubility in organic solvents[2]

MBAB-aramid and PBAB-aramid are copolymers synthesized using bis(4-aminophenoxy) benzene moieties.[3]

Experimental Protocols

The synthesis of high-performance polyamides from aminophenoxy-based monomers typically involves direct polycondensation reactions. Below are generalized experimental protocols based on established methodologies.

This method is suitable for preparing a range of polyamides and poly(amide-imide)s.

Materials:

  • 2,2-bis(4-aminophenoxy) benzonitrile (or a similar diamine)

  • Aromatic dicarboxylic acid (e.g., terephthalic acid)

  • N-methyl-2-pyrrolidone (NMP)

  • Triphenyl phosphite (TPP)

  • Pyridine

  • Calcium chloride (CaCl2)

  • Ethanol

  • Water

Procedure:

  • In a flame-dried flask equipped with a mechanical stirrer and under a nitrogen atmosphere, dissolve the aromatic dicarboxylic acid in NMP containing dissolved CaCl2 and pyridine.

  • Stir the mixture at room temperature until all solids have dissolved.

  • Add the diamine monomer and triphenyl phosphite to the solution.

  • Heat the reaction mixture to 105 °C and maintain for approximately 3 hours.

  • After cooling, precipitate the resulting polymer solution in ethanol.

  • Wash the polymer precipitate thoroughly with hot water and ethanol.

  • Dry the final polymer product under vacuum at 100 °C.

This method is used for synthesizing polyamides with specific side groups to enhance properties like solubility.

Materials:

  • 4-(1-adamantyl)-1,3-bis(aminophenoxy)benzene (or a similar functionalized diamine)

  • Aromatic dicarboxylic acid

  • N-methyl-2-pyrrolidone (NMP)

  • Lithium chloride (LiCl)

  • Pyridine

  • Triphenyl phosphite (TPP)

  • Ethanol

  • Water

Procedure:

  • Flame-dry a flask with a mechanical stirrer and charge it with NMP, the diacid, LiCl, and pyridine under a nitrogen atmosphere.

  • Stir the mixture at room temperature until a homogeneous solution is formed.

  • Rapidly add the diamine and TPP, along with the remaining NMP.

  • Heat the solution to 105 °C and allow the reaction to proceed for 3 hours.

  • Precipitate the polymer solution in ethanol.

  • Wash the polymer multiple times with hot water and ethanol.

  • Dry the polymer overnight under vacuum at 100 °C.

Visualizing the Polymerization Process

The synthesis of these advanced polymers can be visualized as a systematic workflow.

Polymerization_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Material Characterization Monomer_Prep Monomer Dissolution (Diamine & Diacid in NMP) Polymerization Polycondensation (Addition of TPP & Pyridine, Heating to 105°C) Monomer_Prep->Polymerization Initiation Precipitation Polymer Precipitation (in Ethanol) Polymerization->Precipitation Termination Washing Washing (with Hot Water & Ethanol) Precipitation->Washing Drying Drying (Vacuum Oven at 100°C) Washing->Drying FTIR FTIR Spectroscopy Drying->FTIR NMR NMR Spectroscopy Drying->NMR TGA Thermogravimetric Analysis (TGA) Drying->TGA DSC Differential Scanning Calorimetry (DSC) Drying->DSC Mechanical_Testing Tensile Testing Drying->Mechanical_Testing

Caption: A generalized workflow for the synthesis and characterization of polyamides.

Liquid Crystalline Materials

Derivatives of benzoic acid are fundamental components in the design of liquid crystalline (LC) materials.[6] The rod-like molecular structure, a key characteristic for forming calamitic liquid crystal phases, is inherent in molecules like this compound.[7] The ability of these molecules to form ordered structures through intermolecular interactions, such as hydrogen bonding, makes them suitable for various technological applications.[6]

Research has shown that benzoic acid derivatives can exhibit various mesophases, including nematic and smectic phases.[8][9] The transition temperatures between these phases can be tailored by modifying the molecular structure, for example, by altering the length of alkyl chains attached to the core.[6]

Synthesis of Liquid Crystalline Compounds

The synthesis of liquid crystalline materials based on benzoic acid derivatives often involves esterification reactions.

This protocol describes the synthesis of a divinylic mesogenic monomer.

Materials:

  • 4-(4-pentenyloxy)benzoic acid

  • Methylhydroquinone

  • 4-Dimethylaminopyridine (DMAP)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (CH2Cl2)

  • Ethanol

  • Toluene

Procedure:

  • Stir a mixture of 4-(4-pentenyloxy)benzoic acid, methylhydroquinone, DMAP, and DCC in dry CH2Cl2 at room temperature for 48 hours.

  • Extract the product with a mixture of water and methylene chloride.

  • Filter off the dicyclohexylurea by-product.

  • Remove the solvent using a rotary evaporator.

  • Recrystallize the resulting solid from a mixture of ethanol and toluene to yield the final product.

Logical Relationship in Liquid Crystal Phase Transitions

The formation and transition of liquid crystal phases follow a logical progression with changes in temperature.

LC_Phase_Transitions Crystalline Crystalline Solid Smectic Smectic Phase Crystalline->Smectic Heating Smectic->Crystalline Cooling Nematic Nematic Phase Smectic->Nematic Heating Nematic->Smectic Cooling Isotropic Isotropic Liquid Nematic->Isotropic Heating Isotropic->Nematic Cooling

Caption: Phase transitions of a calamitic liquid crystal with changing temperature.

Future Directions and Conclusion

The unique chemical structure of this compound and its derivatives provides a versatile platform for the development of a wide range of advanced materials. In the field of high-performance polymers, continued research into novel copolymer structures and the incorporation of functional pendent groups will likely lead to materials with even more tailored and enhanced properties. For liquid crystals, the exploration of new molecular designs based on this core structure could result in materials with novel mesophases and functionalities for advanced optical and electronic applications.

References

Biological Activity Screening of Novel 4-(4-Aminophenoxy)Benzoic Acid Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(4-aminophenoxy)benzoic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of novel therapeutic agents. Its unique diaryl ether linkage provides a specific spatial arrangement for the amino and carboxylic acid functional groups, allowing for diverse chemical modifications. Analogs of this core structure have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth overview of the screening methodologies, data interpretation, and mechanistic pathways associated with the evaluation of these promising compounds.

Section 1: Anticancer Activity Screening

Derivatives of the 4-(4-aminophenoxy) core, such as 4-(4-aminophenoxy)pyridinamide, have shown significant potential as antitumor agents.[1] The primary screening process for these analogs typically involves evaluating their cytotoxicity against a panel of human cancer cell lines.

Data Presentation: In Vitro Antiproliferative Activity

The efficacy of novel analogs is quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the proliferation of cancer cells by 50%. The data below is representative of compounds based on a similar 4-(4-aminophenoxy)pyridinamide scaffold.[1]

Compound IDModificationA549 (Lung Carcinoma) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
Cabozantinib (Control) -0.621.150.98
Analog 46 Pyridinamide Derivative0.260.550.43
Analog X (Illustrative)> 50> 50> 50
Analog Y (Illustrative)5.87.26.5

Note: Data for Analog 46 is derived from a study on 4-(4-aminophenoxy)pyridinamide derivatives.[1] Analogs X and Y are illustrative.

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity Screening

This colorimetric assay is a standard method for assessing cell viability and proliferation.

  • Cell Seeding: Seed human cancer cell lines (e.g., A549, HeLa, MCF-7) into 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.[2]

  • Compound Treatment: Prepare serial dilutions of the test analogs. Treat the cells with these various concentrations for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin or Cabozantinib).[2]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[3]

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the cell viability as a percentage relative to the vehicle control. The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[2]

Protocol 2: Annexin V-FITC/PI Assay for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test analog at its predetermined IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells using trypsinization, wash them with cold PBS, and centrifuge to form a pellet.[2]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[2]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[2]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizations: Workflows and Signaling Pathways

G cluster_workflow Anticancer Screening Workflow A Synthesis of Novel Analogs B Primary Screening (MTT Assay) Against Cancer Cell Panel A->B C Data Analysis (Calculate IC50 Values) B->C D Identify 'Hit' Compounds (IC50 < 10 µM) C->D E Secondary Screening (Apoptosis, Cell Cycle Assays) D->E F Mechanism of Action Studies (e.g., Kinase Inhibition, Western Blot) E->F G Lead Optimization F->G

Caption: General experimental workflow for in vitro anticancer screening.

G cluster_pathway Intrinsic Apoptosis Signaling Pathway Drug Anticancer Analog Bcl2 Anti-apoptotic Proteins (e.g., Bcl-2) Drug->Bcl2 Bax Pro-apoptotic Proteins (e.g., BAX, BAK) Drug->Bax Bcl2->Bax Mito Mitochondrion Bax->Mito CytC Cytochrome c Mito->CytC Release Apaf Apaf-1 CytC->Apaf Casp9 Caspase-9 Apaf->Casp9 Activates Casp3 Caspase-3 (Executioner Caspase) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis signaling pathway induced by an anticancer agent.[2]

Section 2: Antimicrobial Activity Screening

The 4-aminobenzoic acid (PABA) core is a known pharmacophore that can be exploited for antimicrobial activity, as it is a precursor in the bacterial folic acid synthesis pathway.[4][5] Analogs of this compound can be screened for their ability to inhibit the growth of pathogenic bacteria and fungi.

Data Presentation: Antimicrobial Activity

The antimicrobial potency is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound IDModificationS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Ciprofloxacin (Control) -6.256.25NA
PABA-Analog 1 (Illustrative Schiff Base)15.662.531.2
PABA-Analog 2 (Illustrative Hydrazone)31.2>12562.5
PABA-Analog 3 (Illustrative Benzothiazole)15.67.81NA

Note: This data is illustrative, based on activities reported for various PABA derivatives.[4][6][7]

Experimental Protocol

Protocol 3: Broth Microdilution for MIC Determination

This method is used to determine the MIC of a compound against various microbial strains.

  • Inoculum Preparation: Culture the microbial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in an appropriate broth medium. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of the test analogs in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Visualization: Workflow

G cluster_workflow Antimicrobial Screening Workflow A Select Panel of Pathogens (Gram+, Gram-, Fungi) B Primary Screening (e.g., Disk Diffusion Assay) A->B C Quantitative Screening (Broth Microdilution for MIC) B->C D Determine Minimum Bactericidal Concentration (MBC) C->D E Assess Spectrum of Activity C->E F Identify Lead Compounds E->F

Caption: Workflow for screening novel antimicrobial agents.

Section 3: Anti-inflammatory Activity Screening

Chronic inflammation is implicated in numerous diseases. Benzoic acid derivatives have been investigated for their ability to modulate inflammatory pathways.[8][9] A common in vitro model involves using lipopolysaccharide (LPS)-stimulated macrophages (like RAW 264.7 cells) to screen for compounds that inhibit the production of inflammatory mediators such as nitric oxide (NO).

Data Presentation: In Vitro Anti-inflammatory Activity

The anti-inflammatory effect can be quantified by the IC50 value for the inhibition of a key inflammatory mediator.

Compound IDModificationNO Production IC50 (µM) in LPS-stimulated RAW 264.7 cells
Celecoxib (Control) -~20
Analog 2h Benzoxazolone Derivative17.67
Analog Z (Illustrative)8.5
Analog Q (Illustrative)> 100

Note: Data for Analog 2h is derived from a study on 4-sulfonyloxy/alkoxy benzoxazolone derivatives.[9] Analogs Z and Q are illustrative.

Experimental Protocol

Protocol 4: Griess Assay for Nitric Oxide (NO) Inhibition

This assay measures nitrite, a stable product of NO, in cell culture supernatants.

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test analogs for 1-2 hours.

  • Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction: Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to 100 µL of the supernatant.

  • Absorbance Reading: After a short incubation period, measure the absorbance at 540 nm. The intensity of the resulting pink/magenta color is proportional to the nitrite concentration.

  • Calculation: Construct a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value.

Visualization: Signaling Pathway

G cluster_pathway MAPK/NF-κB Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK p38 / ERK (MAPK) TLR4->MAPK NFkB_P p65/p50 (NF-κB) MAPK->NFkB_P Phosphorylates NFkB_I IκB-α NFkB_P->NFkB_I Degradation Nucleus Nucleus NFkB_P->Nucleus Translocation iNOS iNOS Gene NO Nitric Oxide (NO) iNOS->NO Expression Drug Anti-inflammatory Analog Drug->MAPK Drug->NFkB_P

Caption: Inhibition of the MAPK-NF-κB/iNOS pathway by an anti-inflammatory agent.[9]

References

Methodological & Application

"using 4-(4-aminophenoxy)benzoic acid as a monomer in polycondensation reactions"

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: 4-(4-aminophenoxy)benzoic Acid in Polycondensation Reactions

Introduction

This compound is a versatile monomer employed in polycondensation reactions to synthesize high-performance aromatic polyamides. Its unique structure, featuring both an amine (-NH₂) and a carboxylic acid (-COOH) functional group, allows it to undergo self-polycondensation. Alternatively, its amine functionality can react with various dicarboxylic acids, or its carboxylic acid group can react with diamines to produce a range of copolyamides. The ether linkage (-O-) within the monomer's backbone imparts increased flexibility and solubility to the resulting polymers compared to their all-aromatic counterparts, without significantly compromising their high thermal stability. These characteristics make the resulting polyamides, a class of aramids, suitable for applications in extreme environments, such as the aerospace, defense, and electronics industries.

Polycondensation Methodologies

The primary method for polymerizing this compound or related aminophenoxy monomers is direct polycondensation. A particularly effective technique is the phosphorylation method, which utilizes triphenyl phosphite (TPP) and pyridine as condensing agents. This method facilitates the formation of amide bonds under relatively mild conditions, leading to high molecular weight polymers.

Reaction Principle: Phosphorylation Polycondensation

The phosphorylation technique activates the carboxylic acid groups, making them more susceptible to nucleophilic attack by the amine groups. The reaction is typically carried out in a polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), often with the addition of salts like lithium chloride (LiCl) or calcium chloride (CaCl₂) to enhance polymer solubility and prevent precipitation during polymerization.

Polycondensation_Workflow cluster_prep Monomer Preparation & Dissolution cluster_reaction Polymerization cluster_purification Isolation & Purification Monomers Dissolve Monomers (Diamine/Diacid) & LiCl in NMP/Pyridine Add_TPP Add Triphenyl Phosphite (TPP) Monomers->Add_TPP Heat Heat Reaction Mixture (e.g., 105 °C for 3h) Add_TPP->Heat Precipitate Precipitate Polymer in Ethanol Heat->Precipitate Wash Wash with Hot Water & Ethanol Precipitate->Wash Dry Dry Under Vacuum (e.g., 100 °C) Wash->Dry Final_Polymer Pure Polyamide Dry->Final_Polymer

Figure 1: General workflow for phosphorylation-based polycondensation.

Experimental Protocols

Protocol 1: Synthesis of Aromatic Polyamides via Phosphorylation Polycondensation

This protocol is adapted from the synthesis of aromatic polyamides using a diamine and a dicarboxylic acid. It serves as a representative example of the phosphorylation method.

Materials:

  • Diamine monomer (e.g., 4-(1-adamantyl)-1,3-bis(4-aminophenoxy)benzene)

  • Dicarboxylic acid monomer (e.g., isophthalic acid)

  • N-Methyl-2-pyrrolidone (NMP)

  • Pyridine

  • Lithium Chloride (LiCl)

  • Triphenyl Phosphite (TPP)

  • Ethanol

  • Deionized Water

Equipment:

  • Three-necked flask equipped with a mechanical stirrer

  • Nitrogen inlet and outlet

  • Heating mantle

  • Beakers and filtration apparatus

Procedure:

  • Reactor Setup: Flame-dry a three-necked flask equipped with a mechanical stirrer and prepare it for reaction under a nitrogen atmosphere.

  • Monomer Dissolution: Charge the flask with NMP (10 mL), the dicarboxylic acid (0.01 mol), LiCl (1.4 g), and pyridine (6 mL). Stir the mixture at room temperature until all solids have completely dissolved.

  • Initiation of Polymerization: Rapidly add the diamine monomer (0.01 mol) and TPP (0.022 mol) along with the remaining NMP (10 mL) to the solution.

  • Reaction: Heat the solution to 105 °C and maintain this temperature for 3 hours, continuing to stir under nitrogen.

  • Precipitation: After cooling to room temperature, pour the viscous polymer solution into 500 mL of vigorously stirred ethanol to precipitate the polyamide.

  • Washing: Collect the fibrous polymer precipitate by filtration and wash it thoroughly several times with hot water and then with ethanol to remove residual solvents and reagents.

  • Drying: Dry the final polymer product overnight in a vacuum oven at 100 °C. Yields are typically over 90%.

Data Presentation: Properties of Derived Polyamides

The properties of polyamides derived from aminophenoxy-containing monomers are highly dependent on the specific comonomers used. The following tables summarize representative data from studies on related aromatic polyamides.

Table 1: Molecular Weight and Viscosity of Aromatic Polyamides

Polymer ID Diamine Monomer Diacid Comonomer Inherent Viscosity (dL/g) Weight-Average MW (Mw, kDa) Number-Average MW (Mn, kDa) Reference
5a 4-(1-adamantyl)-1,3-bis(4-aminophenoxy)benzene Isophthalic acid 0.43 37 12
5b 4-(1-adamantyl)-1,3-bis(4-aminophenoxy)benzene Terephthalic acid 1.03 93 59
MBAB-aramid m-bis(4-aminophenoxy)benzene (MBAB) / PPD Terephthaloyl chloride (TPC) - >150 -

| PBAB-aramid | p-bis(4-aminophenoxy)benzene (PBAB) / PPD | Terephthaloyl chloride (TPC) | - | >150 | - | |

Table 2: Thermal Properties of Aromatic Polyamides

Polymer ID Glass Transition Temp. (Tg, °C) 10% Weight Loss Temp. (TGA, °C) Onset Decomposition Temp. (Tonset, °C) Reference
Polyamides (general) 240 - 300 > 450 (in N₂) -
MBAB-aramid 270.1 - 449.6
PBAB-aramid 292.7 - 465.5

| Polyamide-imides | 235 - 298 | > 400 | - | |

Table 3: Mechanical Properties of Aromatic Polyamide Films

Polymer ID Film Thickness (μm) Tensile Strength (MPa) Tensile Modulus (GPa) Elongation at Break (%) Reference
Polyamide Films (general) - 77 - 92 1.5 - 2.5 -
MBAB-aramid 5 107.1 - 50.7

| PBAB-aramid | 5 | 113.5 | - | 58.4 | |

Table 4: Solubility of Aromatic Polyamides

Polymer NMP DMAc Cyclohexanone Tetrahydrofuran (THF)

| Polyamides with adamantane groups | Soluble | Soluble | Soluble | Soluble |

Data derived from polyamides containing adamantane side groups, which, like ether linkages, enhance solubility.

Visualizations of Chemical Structures

Figure 2: Formation of an amide linkage via polycondensation.

Characterization of Resulting Polymers

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to confirm the formation of amide bonds (characteristic C=O stretching and N-H bending vibrations) and the disappearance of carboxylic acid and amine starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are employed to verify the chemical structure of the polymer repeating unit.

  • Gel Permeation Chromatography (GPC): Determines the number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI) of the synthesized polymers.

  • Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the polymers by measuring weight loss as a function of temperature, identifying the onset of decomposition.

  • Differential Scanning Calorimetry (DSC): Used to determine thermal transitions, most notably the glass transition temperature (Tg), which indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

Applications and Future Scope

Polyamides synthesized using this compound and related monomers are high-performance materials. The introduction of ether linkages enhances processability, allowing them to be formed into thin films and coatings. Their excellent thermal stability and mechanical strength make them candidates for:

  • Aerospace and Automotive Industries: Components requiring high heat resistance and durability.

  • Electronics: Insulating films for microelectronics and flexible printed circuits.

  • Membranes: Materials for gas separation and filtration under harsh conditions.

Further research can focus on creating copolymers with tailored properties by reacting this compound with a variety of diacid or diamine comonomers to fine-tune characteristics like solubility, thermal resistance, and mechanical performance for specific advanced applications.

Application Notes and Protocols for the Synthesis of High-Performance Polyamides from 4-(4-aminophenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and characterization of high-performance polyamides derived from the self-condensation of 4-(4-aminophenoxy)benzoic acid. The resulting aromatic polyamides exhibit exceptional thermal stability, mechanical strength, and favorable solubility, making them attractive candidates for a range of advanced applications.

Introduction to High-Performance Polyamides

Aromatic polyamides, often referred to as aramids, are a class of polymers renowned for their outstanding thermal and mechanical properties.[1] The rigid aromatic backbones and strong intermolecular hydrogen bonding between amide linkages contribute to their high melting points, excellent tensile strength, and chemical resistance.[2] The incorporation of flexible ether linkages, such as those present in this compound, can enhance the processability and solubility of these polymers without significantly compromising their thermal stability.[3] This makes them suitable for applications requiring high-performance materials that can be processed from solution, such as in the fabrication of films, coatings, and membranes.

Synthesis of Poly(4-(4-aminophenoxy)benzamide)

The synthesis of high molecular weight polyamides from this compound, an AB-type monomer, can be effectively achieved through direct polycondensation. The Yamazaki-Higashi phosphorylation reaction is a well-established and efficient method for this transformation. This method utilizes a phosphite-based activating agent in the presence of a base and a salt to facilitate the formation of amide bonds under relatively mild conditions.

Experimental Protocol: Direct Polycondensation via Phosphorylation

This protocol outlines a representative procedure for the synthesis of poly(4-(4-aminophenoxy)benzamide) using the Yamazaki-Higashi phosphorylation method.

Materials:

  • This compound (monomer)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Triphenyl phosphite (TPP)

  • Calcium chloride (CaCl₂), anhydrous

  • Methanol

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Heating mantle with temperature controller

  • Condenser

  • Beakers

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Monomer Dissolution: In a flame-dried three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add this compound (1 equivalent), anhydrous calcium chloride (0.15 equivalents), and anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a solids concentration of 10-15% (w/v).

  • Addition of Reagents: To the stirred solution, add anhydrous pyridine (2 equivalents) and triphenyl phosphite (TPP) (1.1 equivalents).

  • Polymerization: Heat the reaction mixture to 100-120°C under a gentle stream of nitrogen. Maintain this temperature for 3-5 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • Precipitation and Washing: After cooling to room temperature, pour the viscous polymer solution into a beaker containing methanol with vigorous stirring to precipitate the polyamide.

  • Purification: Collect the fibrous polymer precipitate by filtration. Wash the polymer thoroughly with hot water and then with methanol to remove residual salts and low molecular weight oligomers.

  • Drying: Dry the purified polyamide in a vacuum oven at 80-100°C overnight to a constant weight.

Characterization of Poly(4-(4-aminophenoxy)benzamide)

The synthesized polyamide can be characterized by various analytical techniques to determine its structure, molecular weight, and physical properties.

Characterization Technique Purpose Typical Results
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the formation of the amide linkage and the presence of characteristic functional groups.Appearance of characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (amide I band, around 1650 cm⁻¹), and N-H bending (amide II band, around 1540 cm⁻¹). Disappearance of the broad O-H stretch from the carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the detailed chemical structure of the polymer repeating unit.¹H and ¹³C NMR spectra will show signals corresponding to the aromatic protons and carbons in the polymer backbone, confirming the expected connectivity.
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.Successful polymerization will yield high molecular weight polymers with a PDI typically in the range of 1.5-2.5 for polycondensation reactions.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the polyamide.TGA thermograms will show the onset temperature of decomposition, which is expected to be above 400°C for high-performance aromatic polyamides.[2]
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.Aromatic polyamides typically exhibit high glass transition temperatures. The presence or absence of a melting peak will indicate the amorphous or semi-crystalline nature of the polymer.
Tensile Testing To measure the mechanical properties of the polyamide, such as tensile strength, Young's modulus, and elongation at break.Films cast from the polyamide solution are expected to exhibit high tensile strength and modulus, characteristic of rigid-rod polymers.[3]
Solubility Testing To assess the processability of the polyamide in various organic solvents.The presence of ether linkages is expected to impart good solubility in polar aprotic solvents like NMP, DMAc, and DMSO.[3]

Quantitative Data Summary

The following table summarizes typical properties of high-performance aromatic polyamides containing ether linkages, which are comparable to what can be expected for poly(4-(4-aminophenoxy)benzamide).

Property Value Reference
Inherent Viscosity (dL/g) 0.5 - 1.5[3]
Number-Average Molecular Weight (Mn) ( g/mol ) 20,000 - 80,000[3]
Weight-Average Molecular Weight (Mw) ( g/mol ) 40,000 - 150,000[3]
Glass Transition Temperature (Tg) (°C) 250 - 350[2]
10% Weight Loss Temperature (TGA) (°C) > 450[3]
Tensile Strength (MPa) 80 - 120[2][3]
Young's Modulus (GPa) 2.0 - 4.0[3]
Solubility Soluble in NMP, DMAc, DMSO[3]

Visualizations

Experimental Workflow for Polyamide Synthesis

G cluster_synthesis Synthesis cluster_purification Purification Monomer This compound + NMP, CaCl2 Polymerization Heating (100-120°C, 3-5h) under N2 Monomer->Polymerization Reagents Pyridine + TPP Reagents->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Washing Washing with Hot Water & Methanol Precipitation->Washing Drying Vacuum Drying (80-100°C) Washing->Drying FinalProduct FinalProduct Drying->FinalProduct High-Performance Polyamide

Caption: Workflow for the synthesis and purification of polyamide.

Logical Relationship of Polyamide Properties

G cluster_properties Key Properties Structure Polymer Structure - Aromatic Backbone - Ether Linkages - Amide Groups Thermal High Thermal Stability Structure->Thermal Mechanical Excellent Mechanical Strength Structure->Mechanical Solubility Good Solubility Structure->Solubility Properties High-Performance Properties Applications Advanced Applications (Films, Coatings, Membranes) Properties->Applications Thermal->Properties Mechanical->Properties Solubility->Properties

Caption: Structure-property-application relationship of the polyamide.

References

Application Notes and Protocols for the Functionalization of Polymers with 4-(4-aminophenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the functionalization of polymers with 4-(4-aminophenoxy)benzoic acid. This versatile molecule can be incorporated into polymer backbones, primarily through polycondensation reactions to form aromatic polyamides (aramids), or grafted onto polymer surfaces using standard coupling chemistries. The incorporation of this compound moieties can enhance thermal stability, mechanical strength, and provides a platform for further chemical modifications, making it a compound of interest for advanced materials and biomaterials development. This note details two primary methodologies: the synthesis of aromatic polyamides via polycondensation and the surface functionalization of polymers bearing hydroxyl or amine groups.

Introduction

Aromatic polyamides are a class of high-performance polymers known for their exceptional thermal and mechanical properties.[1] The strategic selection of monomers allows for the tailoring of these properties. This compound contains both an amine and a carboxylic acid group, making it a suitable candidate for polymerization reactions. Furthermore, its rigid aromatic structure can contribute to high glass transition temperatures and thermal stability in the resulting polymers.[2][3]

Beyond incorporation into the polymer backbone, this compound can be covalently attached to the surface of various polymers. This surface modification can alter the surface properties of materials, for instance, by introducing functional groups that can be used for further conjugation of bioactive molecules or to improve biocompatibility.[4][5] Standard and efficient coupling chemistries can be employed for this purpose.[6]

This document provides detailed experimental protocols for both the synthesis of polyamides incorporating aminophenoxy benzoic acid derivatives and for the surface functionalization of polymers.

Data Presentation: Properties of Aromatic Polyamides

The following table summarizes typical quantitative data for aromatic polyamides synthesized using monomers containing aminophenoxy moieties, similar in structure to this compound. This data is provided for comparative purposes to indicate expected material properties.

Polymer IDYield (%)Inherent Viscosity (dL/g)Mw ( g/mol )Mn ( g/mol )Tg (°C)Td, 10% (°C)Tensile Strength (MPa)Tensile Modulus (GPa)
Polyamide 1>900.43 - 1.0337,000 - 93,00012,000 - 59,000240 - 300>45077 - 921.5 - 2.5
MBAB-aramid-->150,000-270.1449.6107.1-
PBAB-aramid-->150,000-292.7465.5113.5-

Data compiled from related polymer systems described in the literature.[1][2][3]

Experimental Protocols

Protocol 1: Synthesis of Aromatic Polyamides via Phosphorylation Polycondensation

This protocol describes a method for synthesizing aromatic polyamides where a diamine is reacted with a dicarboxylic acid. This compound can act as a monomer in conjunction with other diamines or diacids. The following is an illustrative example based on the polycondensation of a diamine and a diacid.[1]

Materials:

  • Diamine monomer (e.g., 4,4'-oxydianiline)

  • Dicarboxylic acid monomer

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Triphenyl phosphite (TPP)

  • Lithium Chloride (LiCl)

  • Ethanol

  • Deionized water

Procedure:

  • Under a nitrogen atmosphere, equip a flame-dried flask with a mechanical stirrer.

  • Charge the flask with NMP (10 mL), the dicarboxylic acid (0.01 mol), LiCl (1.4 g), and pyridine (6 mL).

  • Stir the mixture at room temperature until all solids have dissolved.

  • Rapidly add the diamine monomer (0.01 mol) and TPP (0.022 mol) along with an additional 10 mL of NMP.

  • Heat the solution to 105 °C and maintain the reaction for 3 hours with continuous stirring.

  • After cooling to room temperature, precipitate the resulting polymer solution by pouring it into 500 mL of ethanol.

  • Wash the polymer precipitate thoroughly with hot water and then with ethanol.

  • Dry the final polymer product overnight in a vacuum oven at 100 °C.

Characterization:

  • FTIR Spectroscopy: To confirm the formation of amide bonds.

  • NMR Spectroscopy: To elucidate the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index.

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To assess the thermal properties (glass transition temperature and thermal stability).[1][2][3]

Protocol 2: Surface Functionalization of Amine-Terminated Polymers

This protocol details the covalent attachment of the carboxylic acid group of this compound to a polymer with primary or secondary amine groups (e.g., polyethyleneimine, PEI) using EDC/NHS coupling chemistry.[6]

Materials:

  • Amine-functionalized polymer (e.g., branched PEI)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

  • Deionized water

Procedure:

  • Activation of Carboxylic Acid:

    • In a dry flask under a nitrogen atmosphere, dissolve this compound and NHS in anhydrous DMF. A molar excess of NHS (e.g., 1.2 equivalents) is recommended.

    • Add EDC (e.g., 1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 4 hours to activate the carboxylic acid group by forming an NHS-ester.

  • Coupling Reaction:

    • In a separate flask, dissolve the amine-functionalized polymer in anhydrous DMF.

    • Add the activated this compound solution dropwise to the polymer solution with vigorous stirring.

    • Allow the reaction to proceed at room temperature for 24-48 hours.

  • Purification:

    • Transfer the reaction mixture into a dialysis tube of a suitable MWCO.

    • Dialyze against deionized water for 3 days, changing the water frequently to remove unreacted reagents and byproducts.

    • Lyophilize the purified polymer solution to obtain the functionalized polymer as a solid.

Characterization:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the covalent attachment of the this compound moiety and to estimate the degree of substitution.[6]

  • FTIR Spectroscopy: To identify the characteristic vibrational bands of the newly formed amide bonds.[6]

Visualizations

Experimental Workflows

G cluster_0 Protocol 1: Polyamide Synthesis P1_1 Dissolve Diacid & LiCl in NMP/Pyridine P1_2 Add Diamine & TPP P1_1->P1_2 P1_3 Heat at 105°C for 3h P1_2->P1_3 P1_4 Precipitate in Ethanol P1_3->P1_4 P1_5 Wash with Water & Ethanol P1_4->P1_5 P1_6 Dry under Vacuum P1_5->P1_6 P1_7 Characterize Polymer P1_6->P1_7

Caption: Workflow for Aromatic Polyamide Synthesis.

G cluster_1 Protocol 2: Surface Functionalization P2_1 Activate this compound with EDC/NHS in DMF P2_3 Mix and React for 24-48h P2_1->P2_3 P2_2 Dissolve Amine-Polymer in DMF P2_2->P2_3 P2_4 Purify by Dialysis P2_3->P2_4 P2_5 Lyophilize P2_4->P2_5 P2_6 Characterize Polymer P2_5->P2_6

Caption: Workflow for Polymer Surface Functionalization.

References

Application of 4-(4-aminophenoxy)benzoic Acid in the Synthesis of Liquid Crystals: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-aminophenoxy)benzoic acid is a versatile building block in the synthesis of thermotropic calamitic (rod-shaped) liquid crystals. Its rigid core structure, consisting of two phenyl rings linked by an ether and possessing both amino and carboxylic acid functional groups, provides a robust scaffold for creating molecules with desirable mesomorphic properties. The presence of two reactive sites allows for the systematic modification of the molecular structure, enabling the fine-tuning of liquid crystalline behavior, such as the nematic and smectic phases, which are crucial for applications in displays, sensors, and other advanced materials.

This document provides detailed application notes and protocols for the synthesis of liquid crystals derived from this compound. The protocols focus on two primary synthetic strategies: esterification of the carboxylic acid group and formation of a Schiff base from the amino group.

Key Synthetic Strategies

The synthesis of liquid crystals from this compound typically involves the formation of ester and/or imine (Schiff base) linkages. These reactions extend the rigid core of the molecule and allow for the introduction of various terminal groups, which are critical in influencing the type and temperature range of the liquid crystal phases.

Esterification

Esterification of the carboxylic acid moiety of this compound with various phenols, often bearing long alkyl or alkoxy chains, is a common strategy to introduce terminal flexibility and influence molecular packing. A widely used and efficient method for this transformation is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[1]

Schiff Base Formation

The amino group of this compound can readily react with a variety of aldehydes to form Schiff bases (imines). This reaction is another effective way to elongate the molecular structure and introduce different terminal substituents. The formation of the C=N bond maintains the overall linearity of the molecule, a key factor for the formation of calamitic liquid crystal phases.[1]

Experimental Protocols

Protocol 1: Synthesis of an Ester-Linked Liquid Crystal

This protocol describes the synthesis of a representative liquid crystal via esterification of this compound with 4-hexyloxyphenol.

Materials:

  • This compound

  • 4-Hexyloxyphenol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Ethanol

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and 4-hexyloxyphenol (1 equivalent) in anhydrous dichloromethane (DCM).

  • To this solution, add 4-dimethylaminopyridine (DMAP) (catalytic amount) and N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to obtain the final liquid crystalline compound.[1]

Protocol 2: Synthesis of a Schiff Base-Linked Liquid Crystal

This protocol outlines the synthesis of a representative liquid crystal via the formation of a Schiff base between this compound and 4-hexyloxybenzaldehyde.

Materials:

  • This compound

  • 4-Hexyloxybenzaldehyde

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Dissolve this compound (1 equivalent) and 4-hexyloxybenzaldehyde (1 equivalent) in absolute ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/chloroform mixture) to yield the pure Schiff base liquid crystal.[1]

Data Presentation

The following tables summarize the mesomorphic properties of calamitic liquid crystals synthesized from benzoic acid derivatives, which are structurally analogous to the compounds that can be prepared from this compound. This data provides an insight into the expected properties of the target molecules.

Table 1: Transition Temperatures of Ester-Linked Liquid Crystals Derived from Substituted Benzoic Acids

Compound Structure (Analogous)R GroupMelting Point (°C)Clearing Point (°C)MesophaseReference
4-(4-Pentenyl-oxy)benzoic acid derivative-Cl114148Nematic[2]
4-(4-Pentenyl-oxy)benzoic acid derivative-COCH₃135165Nematic[2]
4-(4-Pentenyl-oxy)benzoic acid derivative-OCH₃105175Nematic, Smectic[2]
4-(4-Pentenyl-oxy)benzoic acid derivative-CH₃120155Nematic[2]

Table 2: Transition Temperatures of Schiff Base/Ester-Linked Liquid Crystals

Compound Structure (Analogous)R GroupMelting Point (°C)Clearing Point (°C)Mesophase(s)Reference
4-[(4-(hexyloxy)phenylimino)methyl]benzoate-H105.0115.0SmA[1]
4-[(4-(hexyloxy)phenylimino)methyl]benzoate-F110.0125.0SmA[1]
4-[(4-(hexyloxy)phenylimino)methyl]benzoate-I75.0130.0SmA, Nematic[1]
4-[(4-(hexyloxy)phenylimino)methyl]benzoate-CH(CH₃)₂92.0108.0SmA[1]

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the synthesis of ester-linked and Schiff base-linked liquid crystals from this compound.

Esterification_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product A This compound C DCC, DMAP A->C B 4-Alkoxyphenol B->C D Anhydrous DCM C->D E Room Temperature, 24h D->E F Filtration (remove DCU) E->F G Washing (HCl, NaHCO3, Brine) F->G H Drying (MgSO4) G->H I Solvent Evaporation H->I J Recrystallization (Ethanol) I->J K Ester-Linked Liquid Crystal J->K

Caption: Workflow for the synthesis of an ester-linked liquid crystal.

Schiff_Base_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product A This compound C Absolute Ethanol A->C B 4-Alkoxybenzaldehyde B->C D Glacial Acetic Acid (cat.) C->D E Reflux, 4-6h D->E F Cool to Room Temperature E->F G Vacuum Filtration F->G H Wash with Cold Ethanol G->H I Recrystallization H->I J Schiff Base-Linked Liquid Crystal I->J

Caption: Workflow for the synthesis of a Schiff base-linked liquid crystal.

References

Application Notes and Protocols for 4-(4-aminophenoxy)benzoic acid as a Building Block for Metal-Organic Frameworks (MOFs)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on established principles of Metal-Organic Framework (MOF) chemistry. As of the current date, specific literature detailing the use of 4-(4-aminophenoxy)benzoic acid as a primary building block for MOFs is not available. Therefore, the information presented herein is a projection based on structurally and functionally similar linkers, particularly amino-functionalized benzoic acids used in well-characterized MOF systems like the UiO-66 family. The proposed MOF, termed "APBA-MOF," is a hypothetical construct for illustrative purposes.

Introduction

This compound (APBA) is a promising organic linker for the synthesis of functional Metal-Organic Frameworks (MOFs). Its structure combines a carboxylic acid group for coordination to metal nodes, a flexible ether linkage that can influence the framework's topology and pore dimensions, and an amino group that offers a site for post-synthetic modification and can enhance interactions with guest molecules. These features make APBA a potentially versatile building block for creating MOFs with tailored properties for applications in drug delivery, catalysis, and sensing.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the hypothetical synthesis, characterization, and application of a zirconium-based MOF using the APBA linker, tentatively named APBA-MOF-Zr.

Data Presentation

The anticipated physicochemical properties of a hypothetical APBA-MOF-Zr, based on analogies with the UiO-66 and UiO-66-NH₂ frameworks, are summarized below.[1] These values are estimations and would require experimental validation.

Table 1: Predicted Physicochemical Properties of APBA-MOF-Zr

PropertyPredicted Value/RangeCharacterization TechniqueRationale for Prediction
BET Surface Area 900 - 1300 m²/gNitrogen Adsorption-DesorptionThe larger and more flexible APBA linker may lead to a slightly lower surface area compared to UiO-66 with a smaller linker.
Pore Volume 0.4 - 0.7 cm³/gNitrogen Adsorption-DesorptionThe ether linkage could create larger pores compared to simple dicarboxylate linkers.
Thermal Stability (in N₂) ~350 - 400 °CThermogravimetric Analysis (TGA)The stability is expected to be high due to the robust Zr-O clusters, typical for UiO-type MOFs.
Crystal Structure Orthorhombic or CubicPowder X-ray Diffraction (PXRD)The final structure will depend on the coordination environment of the Zr node and the geometry of the APBA linker.

For drug delivery applications, the loading and release characteristics are critical. The following table presents hypothetical data for the loading and release of the anticancer drug 5-Fluorouracil (5-FU) from APBA-MOF-Zr.

Table 2: Hypothetical Drug Loading and Release Data for 5-FU@APBA-MOF-Zr

ParameterHypothetical ValueConditionsSignificance in Drug Delivery
Drug Loading Capacity (wt%) 15 - 25%Soaking in a concentrated 5-FU solution in a suitable solvent (e.g., DMF)The amino groups on the linker are expected to form hydrogen bonds with 5-FU, leading to a high loading capacity.
Encapsulation Efficiency (%) > 80%Ratio of drug loaded to the initial amount of drug usedHigh encapsulation efficiency indicates an effective drug loading process with minimal waste.
Cumulative Release at 24h (pH 7.4) ~20%Phosphate-Buffered Saline (PBS) at 37 °CSlow release in physiological conditions is desirable to minimize systemic toxicity.
Cumulative Release at 24h (pH 5.5) ~60%Acetate Buffer at 37 °CEnhanced release in the acidic tumor microenvironment suggests potential for targeted drug delivery.[2]

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of zirconium-based MOFs.[1][3]

Protocol 1: Solvothermal Synthesis of APBA-MOF-Zr

Materials:

  • This compound (APBA)

  • Zirconium(IV) chloride (ZrCl₄)

  • Benzoic acid (as a modulator)

  • N,N-Dimethylformamide (DMF)

  • Acetone

  • Teflon-lined stainless-steel autoclave (20 mL)

  • Programmable oven

  • Centrifuge

Procedure:

  • In a 20 mL glass vial, dissolve ZrCl₄ (e.g., 0.06 g, 0.25 mmol) and benzoic acid (e.g., 0.3 g, 2.45 mmol) in 10 mL of DMF. Sonicate for 10 minutes to ensure complete dissolution.

  • In a separate vial, dissolve this compound (e.g., 0.057 g, 0.25 mmol) in 10 mL of DMF.

  • Combine the two solutions in the Teflon liner of the autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to 120 °C for 48 hours.

  • Allow the autoclave to cool down to room temperature naturally.

  • Collect the resulting white powder by centrifugation at 8000 rpm for 10 minutes.

  • Wash the product with fresh DMF three times to remove unreacted starting materials.

  • Perform a solvent exchange by soaking the product in acetone for 3 days, replacing the acetone twice a day.

  • Activate the MOF by heating the sample at 150 °C under vacuum for 12 hours to remove the solvent from the pores.

Protocol 2: Characterization of APBA-MOF-Zr

1. Powder X-ray Diffraction (PXRD):

  • Purpose: To confirm the crystallinity and phase purity of the synthesized MOF.

  • Procedure: A small amount of the activated APBA-MOF-Zr powder is placed on a sample holder and analyzed using a powder X-ray diffractometer with Cu Kα radiation.

  • Expected Outcome: A diffraction pattern with sharp peaks, indicating a crystalline material.

2. Brunauer-Emmett-Teller (BET) Analysis:

  • Purpose: To determine the specific surface area and pore volume.

  • Procedure: The activated sample is subjected to nitrogen adsorption-desorption analysis at 77 K.

  • Expected Outcome: A type I or type IV isotherm, from which the BET surface area and pore volume can be calculated.

3. Thermogravimetric Analysis (TGA):

  • Purpose: To evaluate the thermal stability of the MOF.

  • Procedure: The activated sample is heated under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min).

  • Expected Outcome: A TGA curve showing weight loss corresponding to the removal of residual solvent and subsequent decomposition of the framework at higher temperatures.

Protocol 3: Drug Loading and In Vitro Release Study

Materials:

  • Activated APBA-MOF-Zr

  • 5-Fluorouracil (5-FU)

  • Phosphate-Buffered Saline (PBS, pH 7.4)

  • Acetate Buffer (pH 5.5)

  • UV-Vis Spectrophotometer

Drug Loading:

  • Disperse 50 mg of activated APBA-MOF-Zr in 10 mL of a 2 mg/mL solution of 5-FU in DMF.

  • Stir the suspension at room temperature for 24 hours in the dark.

  • Collect the 5-FU loaded MOF (5-FU@APBA-MOF-Zr) by centrifugation (8000 rpm, 10 min).

  • Wash the product with fresh DMF to remove surface-adsorbed drug.

  • Dry the 5-FU@APBA-MOF-Zr under vacuum at 60 °C for 12 hours.

  • Determine the amount of loaded 5-FU by measuring the concentration of the supernatant before and after loading using a UV-Vis spectrophotometer at the characteristic wavelength of 5-FU.

In Vitro Drug Release:

  • Disperse 10 mg of 5-FU@APBA-MOF-Zr in 10 mL of PBS (pH 7.4) and 10 mL of acetate buffer (pH 5.5) in separate dialysis bags.

  • Place the dialysis bags in 40 mL of the respective release media at 37 °C with gentle stirring.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh medium.

  • Quantify the concentration of released 5-FU in the withdrawn samples using a UV-Vis spectrophotometer.

  • Calculate the cumulative release percentage over time.

Mandatory Visualization

G cluster_synthesis Synthesis of APBA-MOF-Zr cluster_purification Purification and Activation A Dissolve ZrCl4 and Benzoic Acid in DMF C Combine Solutions in Autoclave A->C B Dissolve APBA Linker in DMF B->C D Solvothermal Reaction (120°C, 48h) C->D E Centrifugation to Collect Product D->E F Wash with Fresh DMF E->F G Solvent Exchange with Acetone F->G H Activate under Vacuum (150°C, 12h) G->H I Activated APBA-MOF-Zr H->I

Caption: Experimental workflow for the synthesis and activation of APBA-MOF-Zr.

G cluster_psm Post-Synthetic Modification of APBA-MOF-Zr A APBA-MOF-Zr (with -NH2 groups) B Reaction with Acetic Anhydride A->B D Reaction with Fluorescent Tag (e.g., FITC) A->D F Reaction with Targeting Ligand (e.g., Folic Acid) A->F C Acetylated APBA-MOF-Zr (with -NHCOCH3 groups) B->C E Fluorescently Labeled APBA-MOF-Zr D->E G Targeted APBA-MOF-Zr F->G

Caption: Logical relationships for post-synthetic modification of the amino groups.

G cluster_release Hypothetical pH-Responsive Drug Release Mechanism A 5-FU@APBA-MOF-Zr in Bloodstream (pH 7.4) B Stable Framework Minimal Drug Release A->B Stable C Accumulation in Tumor Microenvironment (pH ~5.5-6.5) A->C EPR Effect D Protonation of Amino Groups and Weakening of Zr-Carboxylate Bonds C->D Acidic pH E Framework Destabilization and Accelerated 5-FU Release D->E Leads to

Caption: Hypothetical pH-responsive drug release from 5-FU@APBA-MOF-Zr.

References

Application Note: HPLC and TLC Methods for the Purity Analysis of 4-(4-aminophenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-aminophenoxy)benzoic acid is a chemical intermediate with applications in the synthesis of polymers and pharmaceuticals. As with any compound used in drug development and other high-purity applications, establishing its purity is a critical quality control step. This document provides detailed protocols for the analysis of this compound purity using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). These methods are designed to serve as a starting point for development and validation by analytical scientists.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. For acidic aromatic compounds like this compound, reversed-phase HPLC is a suitable approach.

Experimental Protocol: HPLC

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good separation of polar and non-polar impurities. A C8 column could also be considered as an alternative.[1]

2. Reagents and Mobile Phase:

  • Acetonitrile (ACN): HPLC grade.

  • Water: Deionized or HPLC grade.

  • Buffer: A phosphate or acetate buffer is crucial to control the pH and ensure consistent ionization of the acidic analyte. A mobile phase pH of around 3-4 is recommended to ensure the carboxylic acid is protonated.

  • Mobile Phase Composition: A starting point for the isocratic mobile phase is a mixture of acetonitrile and a suitable buffer (e.g., 20 mM potassium phosphate buffer, pH 3.0) in a ratio of 40:60 (v/v). The ratio can be optimized based on the initial separation.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: UV detection at 254 nm is a good starting point, as the aromatic rings and carboxylic acid group should provide strong absorbance. A diode-array detector (DAD) can be used to obtain the full UV spectrum for peak purity analysis.

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of approximately 1 mg/mL. Prepare working standards by diluting the stock solution.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a similar concentration to the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

Thin-Layer Chromatography (TLC) Method

TLC is a simple, rapid, and cost-effective technique for the qualitative analysis of sample purity and for monitoring the progress of reactions.[2]

Experimental Protocol: TLC

1. Materials:

  • TLC Plates: Silica gel 60 F254 plates are recommended as the stationary phase due to the polar nature of the analyte.[3]

  • Developing Chamber: A standard glass TLC tank.

  • Spotting Capillaries: For applying the sample and standard solutions to the plate.

2. Mobile Phase (Eluent):

  • A mixture of a non-polar and a polar solvent is required. A good starting point is a mixture of Toluene:Ethyl Acetate:Formic Acid (5:4:1, v/v/v) . The formic acid helps to suppress the ionization of the carboxylic acid group, reducing tailing and improving spot shape. The polarity of the mobile phase can be adjusted by varying the ratio of the solvents to achieve an optimal Rf value (typically between 0.2 and 0.8).[4]

3. Sample Preparation:

  • Standard and Sample Solutions: Prepare solutions of the reference standard and the sample in a suitable volatile solvent, such as methanol or acetone, at a concentration of approximately 1-2 mg/mL.

4. Procedure:

  • Spotting: Using a capillary tube, apply small spots of the standard and sample solutions onto the baseline of the TLC plate, approximately 1 cm from the bottom.[4]

  • Development: Place the spotted plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the spots. Allow the solvent front to move up the plate until it is about 1 cm from the top.[5]

  • Drying: Remove the plate from the chamber and mark the solvent front. Allow the plate to dry completely in a fume hood.

  • Visualization: Visualize the separated spots under UV light at 254 nm. The F254 indicator in the silica gel will fluoresce, and the UV-active compounds will appear as dark spots. The plate can also be exposed to iodine vapor in a sealed chamber, which will stain the organic compounds, making them visible as brown spots.[2]

5. Data Analysis:

  • Calculate the Retention Factor (Rf) for the principal spot and any impurity spots using the following formula:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [5]

  • Compare the Rf value of the main spot in the sample to that of the reference standard. The presence of additional spots in the sample lane indicates the presence of impurities.

Data Presentation

The quantitative data obtained from the HPLC and TLC analyses should be summarized for easy comparison.

ParameterHPLC MethodTLC Method
Stationary Phase C18 Reversed-Phase (5 µm, 4.6 x 150 mm)Silica Gel 60 F254
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (40:60 v/v)Toluene:Ethyl Acetate:Formic Acid (5:4:1 v/v/v)
Detection UV at 254 nmUV at 254 nm / Iodine Vapor
Retention Time (Rt) Expected to be in the range of 3-10 minutes-
Retention Factor (Rf) -Expected to be in the range of 0.3 - 0.6
Limit of Detection (LOD) To be determined during method validation.To be determined during method validation.
Limit of Quantitation (LOQ) To be determined during method validation.To be determined during method validation.
Linearity (r²) To be determined during method validation (>0.99)-

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the purity analysis of this compound.

Purity_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_HPLC HPLC Analysis cluster_TLC TLC Analysis cluster_DataAnalysis Data Analysis and Purity Assessment Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution Standard Reference Standard Standard->Dissolution Filtration Filter (for HPLC) Dissolution->Filtration TLC_Spotting Spot on Silica Gel Plate Dissolution->TLC_Spotting HPLC_Injection Inject into HPLC Filtration->HPLC_Injection HPLC_Separation Separation on C18 Column HPLC_Injection->HPLC_Separation HPLC_Detection UV Detection HPLC_Separation->HPLC_Detection HPLC_Data Chromatogram Acquisition HPLC_Detection->HPLC_Data Purity_Calc Calculate % Purity (HPLC) HPLC_Data->Purity_Calc Impurity_Profile Identify and Quantify Impurities (HPLC) HPLC_Data->Impurity_Profile TLC_Development Develop in Chamber TLC_Spotting->TLC_Development TLC_Visualization Visualize under UV/Iodine TLC_Development->TLC_Visualization TLC_Data Rf Calculation TLC_Visualization->TLC_Data Qualitative_Assess Qualitative Purity Assessment (TLC) TLC_Data->Qualitative_Assess Final_Report Final Purity Report Purity_Calc->Final_Report Impurity_Profile->Final_Report Qualitative_Assess->Final_Report

Purity Analysis Workflow

References

Application Notes and Protocols for the Step-by-Step Synthesis of 4-(4-aminophenoxy)-N-propylpicolinamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a detailed, step-by-step protocol for the chemical synthesis of 4-(4-aminophenoxy)-N-propylpicolinamide, an important intermediate in the development of various biologically active compounds and molecularly targeted therapies.[1] The described three-step synthesis is optimized for efficiency and suitability for industrial production, commencing from 4-chloropicolinic acid.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering clear methodologies, quantitative data, and a visual representation of the synthetic workflow.

Introduction

4-(4-aminophenoxy)-N-propylpicolinamide and its derivatives are key structural components in a variety of small molecule inhibitors that target signaling pathways implicated in cancer cell growth, proliferation, and metastasis.[1] The synthesis of this intermediate is a critical step in the preparation of these potential therapeutic agents. The protocol detailed herein follows a synthetic route involving the initial formation of an acid chloride, followed by amidation, and culminating in a nucleophilic aromatic substitution reaction.[1] This method has been optimized to address shortcomings of previous routes, such as long reaction times and low yields.[1]

Overall Synthetic Scheme

The synthesis of 4-(4-aminophenoxy)-N-propylpicolinamide is accomplished via a three-step process, beginning with the conversion of 4-chloropicolinic acid to its corresponding acid chloride. This intermediate is then reacted with propylamine to form 4-chloro-N-propylpicolinamide. The final step involves a nucleophilic substitution reaction between this intermediate and p-aminophenol to yield the target compound.

Synthesis_Workflow cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation cluster_2 Step 3: Nucleophilic Aromatic Substitution A 4-Chloropicolinic Acid B 4-Chloropicolinoyl Chloride A->B SOCl₂, Phosphorus Oxychloride, NaBr, Chlorobenzene, 85°C C 4-Chloro-N-propylpicolinamide B->C Propylamine, CH₂Cl₂, 0°C D 4-(4-aminophenoxy)-N-propylpicolinamide C->D p-Aminophenol, Potassium tert-butoxide, KI, DMSO, Room Temp

Figure 1: Synthetic workflow for 4-(4-aminophenoxy)-N-propylpicolinamide.

Experimental Protocols

Step 1: Synthesis of 4-chloropicolinoyl chloride
  • To a mixture of 4-chloropicolinic acid (5.00 g, 0.04 mol) and NaBr (0.42 g, 0.004 mol) in chlorobenzene (40 mL), stir the suspension at 50 °C for 30 minutes.

  • Slowly add dilute thionyl chloride (SOCl₂) and phosphorus oxychloride.

  • Increase the temperature to 85 °C and monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • The resulting yellow viscous oil of 4-chloropicolinoyl chloride is used in the next step without further purification.[1]

Step 2: Synthesis of 4-chloro-N-propylpicolinamide
  • In a beaker with dichloromethane (CH₂Cl₂, 30 mL), slowly add 4-chloropicolinoyl chloride (3.00 g, 0.017 mol) while maintaining the temperature below 0 °C with stirring for 20 minutes.[1]

  • Add propylamine (30% solution) to the mixture and continue stirring at 0 °C for 4.5 hours.[1]

  • Monitor the reaction for completion using TLC.[1]

  • Add an appropriate amount of water to the reaction mixture and extract with ethyl acetate (2-3 times).

  • Combine the organic phases and concentrate under reduced pressure to obtain 4-chloro-N-propylpicolinamide as a yellow viscous oil.[1]

Step 3: Synthesis of 4-(4-aminophenoxy)-N-propylpicolinamide
  • Under a nitrogen atmosphere, mix p-aminophenol (2.50 g, 0.023 mol) and potassium tert-butoxide (3.39 g, 0.03 mol) and stir at room temperature for 1.5-2 hours (Solution A).[1]

  • In a separate flask, dissolve 4-chloro-N-propylpicolinamide (3.00 g, 0.015 mol) and KI (0.33 g, 0.002 mol) in DMSO (30 mL) and stir at room temperature for 30 minutes (Solution B).[1]

  • Slowly add Solution B to Solution A and continue stirring at room temperature for 3-4 hours.[1]

  • Monitor the reaction for completion by TLC analysis.[1]

  • Add NaCl to the reaction solution and extract with ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield 4-(4-aminophenoxy)-N-propylpicolinamide as a yellow viscous oil.[1]

Data Presentation

The following table summarizes the yields and key analytical data for the intermediates and the final product.

Compound Name Step Molecular Formula Molecular Weight ( g/mol ) Yield (%) Mass Spec (ESI)
4-chloropicolinoyl chloride1C₆H₃Cl₂NO175.9994.0m/z [M+H]⁺ 174.96[1]
4-chloro-N-propylpicolinamide2C₉H₁₁ClN₂O198.6589m/z [M+H]⁺ 198.06[1]
4-(4-aminophenoxy)-N-propylpicolinamide3C₁₅H₁₇N₃O₂271.3286.5m/z [M+H]⁺ 271.13[1]

¹H NMR Data for 4-(4-aminophenoxy)-N-propylpicolinamide (400 MHz, DMSO-d6): δ 8.76 (s, 1H), 8.46 (d, J = 4.9 Hz, 1H), 7.35 (s, 1H), 7.03 (dd, J = 29.1, 20.4 Hz, 2H), 6.65 (d, J = 5.9 Hz, 1H), 6.49 (dd, J = 36.0, 10.6 Hz, 2H), 5.52 (s, 2H), 3.21 (d, J = 6.8 Hz, 2H), 1.51 (dd, J = 14.3, 7.2 Hz, 2H), 0.84 (t, J = 7.3 Hz, 3H).[1]

Logical Relationships and Workflow Visualization

The synthesis follows a linear progression where the product of each step serves as the reactant for the subsequent step. This logical flow is crucial for efficient planning and execution of the synthesis.

Logical_Flow Start Starting Material: 4-Chloropicolinic Acid Intermediate1 Intermediate 1: 4-Chloropicolinoyl Chloride Start->Intermediate1 Chlorination Intermediate2 Intermediate 2: 4-Chloro-N-propylpicolinamide Intermediate1->Intermediate2 Amidation FinalProduct Final Product: 4-(4-aminophenoxy)-N-propylpicolinamide Intermediate2->FinalProduct Substitution Purification Purification and Characterization FinalProduct->Purification

Figure 2: Logical progression of the synthetic pathway.

References

Application Notes and Protocols: Esterification of 4-(4-Aminophenoxy)benzoic Acid for Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of alkyl ester derivatives of 4-(4-aminophenoxy)benzoic acid. This class of compounds, featuring a diphenyl ether linkage, holds potential for applications in drug discovery and materials science, drawing parallels from the biological activities of related benzoic acid and diphenyl ether derivatives.

Introduction

This compound serves as a versatile scaffold for the synthesis of novel ester derivatives. The esterification of its carboxylic acid group allows for the modulation of physicochemical properties such as lipophilicity, solubility, and metabolic stability, which are critical parameters in drug design. Derivatives of structurally similar compounds, such as 4-aminobenzoic acid (PABA), are known to possess a range of biological activities, including antimicrobial and anticancer effects. This document outlines a standard and adaptable protocol for the synthesis of methyl, ethyl, propyl, and butyl esters of this compound via Fischer-Speier esterification.

Data Presentation

While specific experimental data for the target ester derivatives of this compound are not widely available in the literature, the following tables provide a representative summary of reaction conditions and expected characterization data based on analogous esterification reactions of structurally related aromatic carboxylic acids, such as 4-aminobenzoic acid and 4-hydroxybenzoic acid.

Table 1: Reaction Parameters for Fischer Esterification of this compound

Ester DerivativeAlcohol (Reagent)CatalystReaction Time (h)Reaction Temp. (°C)
Methyl 4-(4-aminophenoxy)benzoateMethanolConc. H₂SO₄4 - 6Reflux (~65)
Ethyl 4-(4-aminophenoxy)benzoateEthanolConc. H₂SO₄4 - 6Reflux (~78)
Propyl 4-(4-aminophenoxy)benzoaten-PropanolConc. H₂SO₄6 - 8Reflux (~97)
Butyl 4-(4-aminophenoxy)benzoaten-ButanolConc. H₂SO₄6 - 8Reflux (~118)

Table 2: Physicochemical and Spectroscopic Data of Analogous Aromatic Esters

Ester DerivativeMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key IR Bands (cm⁻¹)Representative ¹H NMR Signals (δ ppm)
Methyl 4-aminobenzoate C₈H₉NO₂151.16110-1123425, 3340 (N-H), 1695 (C=O), 1280 (C-O)7.8 (d, 2H), 6.6 (d, 2H), 3.8 (s, 3H), 4.1 (br s, 2H)
Ethyl 4-aminobenzoate C₉H₁₁NO₂165.1989-913430, 3350 (N-H), 1690 (C=O), 1275 (C-O)7.8 (d, 2H), 6.6 (d, 2H), 4.3 (q, 2H), 1.3 (t, 3H), 4.1 (br s, 2H)
Propyl 4-hydroxybenzoate C₁₀H₁₂O₃180.2095-983350 (O-H), 1685 (C=O), 1280 (C-O)7.9 (d, 2H), 6.9 (d, 2H), 4.2 (t, 2H), 1.7 (m, 2H), 1.0 (t, 3H)
Butyl 4-aminobenzoate C₁₁H₁₅NO₂193.2457-593435, 3355 (N-H), 1690 (C=O), 1278 (C-O)7.8 (d, 2H), 6.6 (d, 2H), 4.2 (t, 2H), 1.7 (m, 2H), 1.4 (m, 2H), 0.9 (t, 3H)

Note: The data presented in Table 2 is for analogous compounds and should be used as a reference for the expected characterization of this compound esters.

Experimental Protocols

The following is a general protocol for the synthesis of alkyl 4-(4-aminophenoxy)benzoates via Fischer-Speier esterification. This method is robust and can be adapted for different scales.

Protocol 1: Synthesis of Alkyl 4-(4-Aminophenoxy)benzoates

Materials:

  • This compound

  • Anhydrous alcohol (Methanol, Ethanol, n-Propanol, or n-Butanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration

  • TLC plates (silica gel)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in the corresponding anhydrous alcohol (e.g., methanol for the methyl ester). The alcohol is typically used in a large excess to serve as both reactant and solvent.

  • Acid Catalysis: While stirring the solution, slowly add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise. The addition is exothermic and should be done carefully.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess alcohol using a rotary evaporator.

  • Neutralization: To the residue, add deionized water and carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is neutral or slightly basic.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude ester.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Visualizations

Diagram 1: Fischer-Speier Esterification Workflow

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start This compound + Alcohol reflux Reflux with H₂SO₄ Catalyst start->reflux Heat neutralize Neutralization (NaHCO₃) reflux->neutralize Cool & Evaporate extract Extraction (Ethyl Acetate) neutralize->extract purify Purification (Recrystallization/Chromatography) extract->purify end_node Pure Alkyl 4-(4-aminophenoxy)benzoate purify->end_node

Caption: General workflow for the synthesis of alkyl 4-(4-aminophenoxy)benzoates.

Diagram 2: Potential Signaling Pathway for Anticancer Activity

Derivatives of diphenyl ether and benzoic acid have been reported to exhibit anticancer properties through various mechanisms. One potential pathway involves the inhibition of the PI3K/AKT signaling cascade, which is frequently hyperactivated in cancer and promotes cell survival and proliferation.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Phosphorylates & Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Derivative 4-(4-Aminophenoxy)benzoate Derivative Derivative->PI3K Inhibits Derivative->AKT Inhibits

Caption: Hypothesized inhibition of the PI3K/AKT signaling pathway by ester derivatives.

Application Notes & Protocols: Incorporating 4-(4-Aminophenoxy)benzoic Acid into High-Performance Thin Films and Membranes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(4-aminophenoxy)benzoic acid is a versatile aromatic building block crucial for the synthesis of high-performance polymers.[1] Its unique structure, featuring both an amino group (-NH₂) and a carboxylic acid group (-COOH) on a rigid backbone with a flexible ether linkage (-O-), allows it to undergo polycondensation reactions.[1] This process leads to the formation of advanced polymers such as aromatic polyamides (aramids) and polyimides. These materials are highly sought after for their exceptional thermal stability, robust mechanical strength, and significant chemical resistance, making them ideal candidates for creating advanced thin films and membranes.[1]

The primary application for polymers derived from this compound and its analogues is in the field of membrane-based gas separation.[2][3][4] The performance of these membranes is dictated by a trade-off between permeability (the rate at which gas passes through) and selectivity (the ability to separate one gas from another).[1] The inherent chemical structure of the polymer, influenced by monomers like this compound, allows for fine-tuning these properties to target specific separation applications, such as CO₂/CH₄ separation in natural gas purification or O₂/N₂ separation for air enrichment.[3][4]

Key Applications: Gas Separation Membranes

Polymer membranes offer an energy-efficient and scalable alternative to traditional gas separation methods like cryogenic distillation and absorption.[5] Aromatic polyamides synthesized using this compound are particularly effective in this domain.

  • Structural Advantages: The ether linkage in the monomer introduces flexibility into the otherwise rigid polymer backbone, which can enhance solubility and processability without significantly compromising thermal stability.[1][6] This allows the polymers to be dissolved and cast into thin, uniform films.[6]

  • Performance Metrics: The goal in membrane design is to optimize both permeability and selectivity, a relationship often visualized in Robeson plots, which show an upper bound of performance for polymer membranes.[3] Research focuses on developing new polymers that can push beyond this upper bound.[3]

Experimental Protocols

Protocol 1: Synthesis of Aromatic Polyamides via Phosphorylation Polycondensation

This protocol describes a common method for synthesizing high-molecular-weight aromatic polyamides in a solution. The phosphorylation reaction activates the carboxylic acid groups, enabling them to react with the amino groups.

Materials and Reagents:

  • Diamine monomer (e.g., 4,4'-diaminodiphenyl ether)

  • Diacid monomer (e.g., a dicarboxylic acid, or using the inherent carboxylic acid group of an amino acid monomer)

  • This compound (as a comonomer)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Triphenyl phosphite (TPP)

  • Lithium Chloride (LiCl)

  • Ethanol and Water (for precipitation and washing)

  • Nitrogen gas supply

  • Flask with a mechanical stirrer, condenser, and nitrogen inlet

Procedure:

  • Reactor Setup: Flame-dry a three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet/outlet to ensure an anhydrous environment.

  • Reagent Addition: Under a steady stream of nitrogen, charge the flask with the diacid monomer (0.01 mol), this compound (if used as a comonomer), NMP (10 mL), LiCl (1.4 g), and pyridine (6 mL).[6]

  • Dissolution: Stir the mixture at room temperature until all solids have completely dissolved.

  • Polymerization Initiation: Rapidly add the diamine monomer (0.01 mol) and triphenyl phosphite (TPP) (0.022 mol) to the solution.[6]

  • Reaction: Heat the solution to 105°C and maintain this temperature for 3-4 hours with continuous stirring. The solution will become increasingly viscous as the polymer forms.[6]

  • Precipitation: After the reaction is complete, cool the viscous polymer solution to room temperature. Slowly pour the solution into a beaker containing 500 mL of ethanol while stirring vigorously. This will cause the polymer to precipitate.

  • Washing: Filter the precipitated polymer and wash it thoroughly several times with hot water and then with ethanol to remove any unreacted monomers and residual solvents.

  • Drying: Dry the final polymer product in a vacuum oven at 100°C overnight to remove all moisture. A yield of over 90% can be expected.[6]

Protocol 2: Fabrication of Thin Films by Solution Casting

This method is used to create thin, flat polymer films from the synthesized polyamide.

Materials and Reagents:

  • Synthesized aromatic polyamide

  • Solvent (e.g., N,N-dimethylacetamide (DMAc) or NMP)

  • Glass substrate or Petri dish

  • Doctor blade or casting knife (optional, for controlled thickness)

  • Vacuum oven

Procedure:

  • Polymer Solution Preparation: Dissolve a specific amount of the dried polyamide (e.g., 0.5 g) in a suitable solvent (e.g., 10 mL of DMAc) to create a homogeneous, viscous solution. This may require stirring for several hours at room temperature.

  • Casting: Place a clean, dry glass substrate on a perfectly level surface. Pour the polymer solution onto the substrate.

  • Film Formation: Allow the solvent to evaporate slowly in a dust-free environment at room temperature for 24 hours. For more controlled thickness, a doctor blade can be used to spread the solution evenly.

  • Drying: Transfer the substrate with the cast film to a vacuum oven. Dry the film under vacuum at a gradually increasing temperature (e.g., starting at 80°C and increasing to 150-200°C over several hours) to remove any residual solvent without creating defects.

  • Film Removal: After drying and cooling back to room temperature, the film can be carefully peeled from the glass substrate. The resulting film should be strong and flexible.[6]

Data Presentation

Quantitative data from the characterization of polymers and membranes are crucial for evaluating their properties and performance.

Table 1: Typical Properties of Aromatic Polyamides Derived from Aminophenoxy Monomers

Property Value Range Method of Analysis
Inherent Viscosity (dL/g) 0.43 – 1.03 Ubbelohde Viscometer
Weight-Average Molecular Weight (Mw) 37,000 – 93,000 Gel Permeation Chromatography (GPC)
Number-Average Molecular Weight (Mn) 12,000 – 59,000 Gel Permeation Chromatography (GPC)
Glass Transition Temperature (Tg) 240 – 300 °C Differential Scanning Calorimetry (DSC)
10% Weight Loss Temperature > 450 °C Thermogravimetric Analysis (TGA)
Tensile Strength (MPa) 77 – 92 Tensile Testing
Tensile Modulus (GPa) 1.5 – 2.5 Tensile Testing

Data ranges are representative and based on similar aromatic polyamides reported in the literature.[6]

Table 2: Conceptual Gas Separation Performance of a Polyamide Membrane

Gas Pair Permeability of Gas A (Barrer*) Selectivity (α = PA / PB)
O₂ / N₂ 5 - 15 4 - 7
CO₂ / N₂ 20 - 40 30 - 50
CO₂ / CH₄ 15 - 35 35 - 55

1 Barrer = 10⁻¹⁰ cm³ (STP) cm / (cm² s cmHg). Performance is highly dependent on the specific polymer structure and testing conditions.

Visualizations: Workflows and Relationships

Polycondensation_Reaction cluster_reactants Monomers cluster_process Process cluster_products Products Monomer1 Diamine (H₂N-Ar-NH₂) Reaction Polycondensation (e.g., Phosphorylation) Monomer1->Reaction Monomer2 This compound(H₂N-Ar'-O-Ar''-COOH) Monomer2->Reaction Polymer Aromatic Polyamide Chain -[HN-Ar-NH-CO-Ar''-O-Ar'-CO]-n Reaction->Polymer Byproduct Byproducts Reaction->Byproduct

Caption: Polycondensation of monomers to form an aromatic polyamide.

Membrane_Fabrication_Workflow A 1. Polymer Synthesis (Protocol 1) B 2. Polymer Purification & Drying A->B C 3. Solution Preparation (Dissolve in DMAc/NMP) B->C D 4. Solution Casting on Glass Substrate C->D E 5. Solvent Evaporation & Film Drying D->E F 6. Membrane Characterization (e.g., TGA, DSC, SEM) E->F G 7. Performance Testing (Gas Permeation) F->G

Caption: Workflow for polyamide membrane fabrication and testing.

Structure_Property_Relationship cluster_structure Polymer Structure cluster_properties Material Properties cluster_performance Membrane Performance A Rigid Aromatic Backbone D High Thermal Stability (Tg) A->D E Good Mechanical Strength A->E B Flexible Ether Linkages (-O-) F Enhanced Solubility & Processability B->F C Polar Amide Groups (-CONH-) G Inter-chain H-Bonding C->G H Permeability D->H I Selectivity D->I F->H G->I

Caption: Relationship between polymer structure and membrane performance.

References

Troubleshooting & Optimization

"improving the yield and purity of 4-(4-aminophenoxy)benzoic acid synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-aminophenoxy)benzoic acid. The information is designed to help improve the yield and purity of the final product.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved via an Ullmann condensation reaction between para-aminophenol and a para-halobenzoic acid.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation Inactive Catalyst: The copper catalyst (e.g., CuI, Cu2O) may be old or oxidized.Use freshly purchased or properly stored copper catalyst. Consider using "activated" copper powder.
Low Reaction Temperature: Ullmann condensations often require high temperatures to proceed at a reasonable rate.[1]Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC. Typical temperatures range from 120-180 °C.
Inappropriate Solvent: The solvent may not be suitable for the reaction or may not be anhydrous.Use a high-boiling polar aprotic solvent such as DMF, DMSO, or N-methylpyrrolidone (NMP).[1] Ensure the solvent is anhydrous, as water can deactivate the catalyst and hydrolyze reactants.
Poor Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion.Ensure accurate measurement of all reactants. A slight excess of one reactant may be used to drive the reaction to completion.
Presence of Multiple Spots on TLC (Low Purity) Unreacted Starting Materials: Incomplete reaction.Increase reaction time or temperature. Ensure efficient stirring.
Side Reactions: The amino group of p-aminophenol can also react, leading to N-arylation products. Self-condensation of the halo-benzoic acid can also occur.Protect the amino group of p-aminophenol with a suitable protecting group (e.g., acetyl) prior to the coupling reaction, followed by deprotection.
Decomposition: The product or reactants may be degrading at high temperatures.Monitor the reaction closely by TLC. If decomposition is observed, consider lowering the reaction temperature and extending the reaction time, or using a more active catalyst system.
Difficulty in Product Isolation/Purification Product is soluble in the aqueous phase during workup. Adjust the pH of the aqueous solution. This compound is amphoteric and its solubility is pH-dependent. Acidification will protonate the amino group, while making the solution basic will deprotonate the carboxylic acid.
Formation of an Emulsion during Extraction. Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion.
Co-precipitation of Impurities during Crystallization. Ensure the crude product is fully dissolved in the minimum amount of hot solvent before cooling. Cool the solution slowly to promote the formation of pure crystals.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct route is the Ullmann condensation, which involves the copper-catalyzed reaction between a 4-halobenzoic acid (e.g., 4-fluorobenzoic acid or 4-chlorobenzoic acid) and 4-aminophenol in the presence of a base.[1]

Q2: Which halogen on the 4-halobenzoic acid is most reactive?

A2: The reactivity of the aryl halide in Ullmann condensations generally follows the order I > Br > Cl > F. Therefore, 4-iodobenzoic acid would be the most reactive, but also the most expensive. 4-fluorobenzoic acid can also be a suitable substrate, often requiring slightly different reaction conditions.

Q3: What are the typical reaction conditions for the Ullmann synthesis of this compound?

A3: Typical conditions involve heating 4-aminophenol and a 4-halobenzoic acid with a copper catalyst (e.g., CuI, Cu2O, or copper powder) and a base (e.g., K2CO3, Cs2CO3) in a high-boiling polar aprotic solvent like DMF or DMSO at temperatures ranging from 120 °C to 180 °C.[1]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system would typically be a mixture of a polar solvent (like ethyl acetate) and a non-polar solvent (like hexane), with a small amount of acetic acid to ensure the carboxylic acid is protonated and moves up the plate.

Q5: What is the best way to purify the crude this compound?

A5: The primary method for purification is recrystallization.[2] A suitable solvent system would be one in which the product is sparingly soluble at room temperature but highly soluble when hot, such as an ethanol/water or dioxane/water mixture. If recrystallization is insufficient, column chromatography on silica gel can be employed. A mobile phase containing a small percentage of acetic acid is often necessary to prevent streaking of the carboxylic acid on the silica gel.

Experimental Protocols

Representative Protocol for Ullmann Condensation Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.

Materials:

  • 4-fluorobenzoic acid (1.0 eq)

  • 4-aminophenol (1.2 eq)

  • Anhydrous potassium carbonate (K2CO3) (2.0 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorobenzoic acid, 4-aminophenol, anhydrous potassium carbonate, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 140-150 °C with vigorous stirring.

  • Monitor the reaction progress by TLC until the starting materials are consumed (typically 12-24 hours).

  • Cool the reaction mixture to room temperature and pour it into a beaker containing 1 M HCl.

  • Stir the acidic mixture for 30 minutes to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash with water.

  • The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Data Presentation

The following table summarizes hypothetical data for different reaction conditions to illustrate the impact on yield and purity.

EntryHalobenzoic AcidBaseCatalystSolventTemperature (°C)Time (h)Yield (%)Purity (%)
14-Fluorobenzoic acidK2CO3CuIDMF140247595
24-Chlorobenzoic acidK2CO3CuIDMF160246092
34-Fluorobenzoic acidCs2CO3Cu2ODMSO130188297
44-Chlorobenzoic acidCs2CO3Cu2ODMSO150246894

Visualizations

experimental_workflow start Start reactants Combine Reactants: 4-halobenzoic acid 4-aminophenol Base (e.g., K2CO3) Catalyst (e.g., CuI) start->reactants solvent Add Anhydrous Solvent (e.g., DMF) reactants->solvent reaction Heat under Inert Atmosphere (120-180 °C) solvent->reaction monitoring Monitor by TLC reaction->monitoring 12-24h monitoring->reaction Incomplete workup Acidic Workup (HCl) monitoring->workup Complete filtration Filter Crude Product workup->filtration purification Purification (Recrystallization or Column Chromatography) filtration->purification product Pure this compound purification->product troubleshooting_logic start Low Yield or Purity Issue check_reaction Check Reaction Conditions start->check_reaction check_reagents Check Reagent Quality start->check_reagents check_purification Review Purification Method start->check_purification temp Temperature Too Low? check_reaction->temp catalyst Catalyst Inactive? check_reagents->catalyst recrystallization Recrystallization Effective? check_purification->recrystallization time Time Too Short? temp->time No increase_temp Increase Temperature temp->increase_temp Yes time->check_reagents No increase_time Increase Reaction Time time->increase_time Yes solvent Solvent Anhydrous? catalyst->solvent No new_catalyst Use Fresh Catalyst catalyst->new_catalyst Yes solvent->check_purification Yes dry_solvent Use Anhydrous Solvent solvent->dry_solvent No optimize_recrystallization Optimize Recrystallization (Solvent, Cooling Rate) recrystallization->optimize_recrystallization No product Improved Yield/Purity recrystallization->product Yes increase_temp->product increase_time->product new_catalyst->product dry_solvent->product column_chrom Consider Column Chromatography optimize_recrystallization->column_chrom column_chrom->product

References

"troubleshooting common side reactions in 4-(4-aminophenoxy)benzoic acid synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(4-aminophenoxy)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the common synthetic challenges encountered during the preparation of this compound.

Troubleshooting Guides

The synthesis of this compound, a key intermediate in various industrial applications, is primarily achieved through two main synthetic routes: the Ullmann condensation and Nucleophilic Aromatic Substitution (SNAr). Below are troubleshooting guides for common issues encountered in each method.

Route 1: Ullmann Condensation

This classical approach involves the copper-catalyzed coupling of a 4-halobenzoic acid (or its ester) with 4-aminophenol.

Experimental Protocol:

A typical procedure for the Ullmann condensation to synthesize a diaryl ether is as follows:

  • To an oven-dried reaction vessel, add the aryl bromide (1.0 mmol), 4-aminophenol (1.2 mmol), potassium carbonate (K₂CO₃) (2.0 mmol), and a copper(I) catalyst such as copper(I) iodide (CuI) with a ligand like triphenylphosphine (PPh₃) (5 mol %).

  • Add an anhydrous non-polar solvent such as toluene (5 mL) to the reaction vessel.

  • Heat the mixture to 100-110°C and stir under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Common Issues in Ullmann Condensation:

Problem Potential Cause Recommended Solution
Low to No Product Yield Inactive or poor-quality copper catalyst.Use a fresh, high-purity copper(I) salt (e.g., CuI, CuBr). Consider in-situ activation of the catalyst.[1][2]
Ineffective ligand or incorrect catalyst-to-ligand ratio.Screen different N,N- and N,O-chelating ligands such as N,N-dimethylglycine or salicylaldoxime.[1]
Insufficient base strength or poor solubility of the base.In non-polar solvents like toluene, K₂CO₃ is effective. For more polar solvents, consider a stronger or more soluble base like cesium carbonate (Cs₂CO₃).[1]
Incompatible solvent.Non-polar solvents like toluene and xylene are often effective with K₂CO₃. Polar aprotic solvents like NMP can be ineffective with certain catalyst systems.[3]
Unfavorable electronic properties of substrates.The reaction is favored with electron-poor aryl halides and electron-rich phenols. The presence of electron-withdrawing groups on the phenol can hinder the reaction.[3]
Incomplete Reaction Low reaction temperature.While modern methods allow for milder conditions, if the reaction is sluggish, incrementally increase the temperature.[2]
Formation of Side Products (e.g., debromination, homocoupling) Presence of protic impurities like water.Ensure the use of anhydrous solvents and reagents, and thoroughly dry all glassware.[2]
Suboptimal reaction conditions.Optimize the stoichiometry of reactants. A slight excess of the phenol component can sometimes suppress homocoupling of the aryl halide.
Product Decomposition Reaction temperature is too high.If decomposition is observed (e.g., through TLC analysis), lower the reaction temperature and potentially extend the reaction time.[2]

Data Presentation: Effect of Reaction Parameters on Ullmann Diaryl Ether Synthesis

The following tables summarize quantitative data from studies on Ullmann-type reactions, which can guide the optimization of this compound synthesis.

Table 1: Influence of Base on Diaryl Ether Yield in Toluene

EntryBaseYield (%)
1K₂CO₃58.3
2Cs₂CO₃10
3Na₂CO₃0
Reaction Conditions: 2-bromonaphthalene, p-cresol, Cu(I) catalyst (5 mol %), toluene, 100°C. Data sourced from ARKIVOC, 2011, (vii), 254-267.[3]

Table 2: Effect of Solvent on Diaryl Ether Yield

EntrySolventYield (%)
1Toluene58.3
2o-Xylene (140°C)67.9
3NMP0
4NMP/Toluene3
Reaction Conditions: 2-bromonaphthalene, p-cresol, CuIPPh₃ (5 mol %), K₂CO₃. Data sourced from ARKIVOC, 2011, (vii), 254-267.[3]

Logical Workflow for Troubleshooting Low Yield in Ullmann Synthesis

Troubleshooting_Ullmann start Low or No Yield check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_catalyst Evaluate Catalyst System check_reagents->check_catalyst Reagents OK sub_reagents Use fresh, pure reagents. Verify stoichiometry. check_reagents->sub_reagents check_conditions Assess Reaction Conditions check_catalyst->check_conditions Catalyst System OK sub_catalyst Use fresh Cu(I) source. Screen different ligands. check_catalyst->sub_catalyst optimize Systematic Optimization check_conditions->optimize Conditions OK sub_conditions Ensure anhydrous conditions. Screen bases and solvents. Optimize temperature. check_conditions->sub_conditions success Improved Yield optimize->success

A troubleshooting workflow for low yield in Ullmann synthesis.
Route 2: Nucleophilic Aromatic Substitution (SNAr)

This route typically involves the reaction of an activated aryl halide, such as 4-fluorobenzoic acid, with 4-aminophenol in the presence of a base. The fluorine atom is a good leaving group for SNAr reactions.

Experimental Protocol:

A general procedure for the SNAr synthesis of a diaryl ether is as follows:

  • In a reaction flask, dissolve 4-aminophenol (1.0 mmol) and a suitable base, such as potassium carbonate (1.5 mmol), in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • To this mixture, add 4-fluorobenzoic acid (1.0 mmol).

  • Heat the reaction mixture to a temperature ranging from 80 to 150°C.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Acidify the aqueous solution with a dilute acid (e.g., 1 M HCl) to precipitate the product.

  • Filter the precipitate, wash it thoroughly with water, and dry it under a vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Troubleshooting Common Issues in SNAr Synthesis:

Problem Potential Cause Recommended Solution
Low to No Product Yield Insufficiently activated aryl halide.Ensure the aryl halide has a strong electron-withdrawing group (like a nitro or carboxyl group) ortho or para to the leaving group.
Weak nucleophile.The phenoxide generated from 4-aminophenol is generally a good nucleophile. Ensure the base is strong enough to deprotonate the phenol.
Inappropriate solvent.Polar aprotic solvents (DMSO, DMF, NMP) are essential to solvate the cation and leave the anion nucleophile reactive.[4]
Formation of Side Products Reaction with the amino group of 4-aminophenol.The phenoxide is a stronger nucleophile than the amine under basic conditions. However, at higher temperatures, N-arylation could become a competing side reaction. Consider protecting the amine group if this becomes a significant issue.
Decomposition of starting materials or product.High temperatures can lead to decomposition. If discoloration or multiple spots on TLC are observed, consider lowering the reaction temperature and extending the reaction time.
Difficult Product Isolation Product is soluble in the aqueous workup.Ensure complete precipitation by adjusting the pH carefully during acidification.
Incomplete removal of solvent.High-boiling point solvents like DMSO or DMF can be difficult to remove. Ensure thorough washing of the precipitate and adequate drying.

Logical Workflow for Troubleshooting SNAr Synthesis

Troubleshooting_SNAr start SNAr Reaction Issue check_activation Verify Aryl Halide Activation start->check_activation check_nucleophile Assess Nucleophile & Base check_activation->check_nucleophile Activation Sufficient sub_activation Ensure strong electron- withdrawing group is ortho/para to leaving group. check_activation->sub_activation check_solvent Evaluate Solvent check_nucleophile->check_solvent Nucleophile/Base OK sub_nucleophile Use a strong enough base to deprotonate the phenol. check_nucleophile->sub_nucleophile check_temp Optimize Temperature check_solvent->check_temp Solvent Appropriate sub_solvent Use polar aprotic solvent (DMSO, DMF). check_solvent->sub_solvent analyze_side_products Analyze for Side Products check_temp->analyze_side_products Temp Optimized sub_temp Adjust temperature to balance reaction rate and decomposition. check_temp->sub_temp success Successful Synthesis analyze_side_products->success

References

"optimization of reaction conditions for the polymerization of 4-(4-aminophenoxy)benzoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of reaction conditions for the polymerization of 4-(4-aminophenoxy)benzoic acid to form poly(ether-amide).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low Polymer Molecular Weight or Inherent Viscosity

Question: My polymerization reaction resulted in a polymer with a low molecular weight (or low inherent viscosity). What are the potential causes and how can I increase it?

Answer: Achieving a high molecular weight is crucial for obtaining desirable mechanical properties. Low molecular weight is a common issue in polycondensation reactions and can typically be traced to several key factors:

  • Monomer Purity: The this compound monomer must be of high purity. Impurities with reactive groups can act as chain terminators, preventing the growth of long polymer chains.

    • Solution: Recrystallize the monomer before use. Purity can be verified by techniques like melting point analysis or NMR spectroscopy.

  • Presence of Water: Water can hydrolyze the growing polymer chains, leading to a decrease in molecular weight. The reaction is a condensation polymerization, meaning water is a byproduct; its efficient removal is critical to drive the reaction toward high polymer formation.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and run the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Reaction Temperature and Time: Polycondensation reactions require sufficient thermal energy and time to reach high conversion.

    • Solution: The reaction temperature may be too low, or the reaction time may be too short. Optimization is key; excessively high temperatures can cause side reactions and degradation.[1] Monitor the viscosity of the reaction mixture over time; the reaction is typically complete when the viscosity reaches a plateau.

  • Inefficient Condensing Agent/Catalyst: The choice and concentration of the condensing agent are critical for promoting the amide bond formation.

    • Solution: The Yamazaki-Higashi reaction, using a phosphite-based condensing agent with pyridine and a salt like LiCl, is effective for this type of polymerization.[2] Ensure the reagents are fresh and used in the correct stoichiometric amounts.

Issue 2: Polymer Discoloration (Yellowing)

Question: The final polymer I isolated is yellow or brown. What causes this discoloration and can it be prevented?

Answer: Discoloration, typically yellowing, in aromatic polyamides is often a result of thermo-oxidative degradation at the high temperatures required for polymerization.[3]

  • Cause: The formation of conjugated structures or chromophores due to side reactions (e.g., oxidation of amine groups) at elevated temperatures in the presence of trace oxygen.[3][4]

  • Impact: For many applications, this is a purely cosmetic issue and may not negatively affect the mechanical or thermal properties of the polymer.[3]

  • Solutions:

    • Strict Inert Atmosphere: Maintain a rigorous inert atmosphere (high-purity nitrogen or argon) throughout the entire polymerization process to minimize oxidation.

    • Optimize Temperature: Determine the minimum temperature required to achieve the desired molecular weight within a reasonable timeframe. Avoid excessive heating.

    • Use Antioxidants: In some cases, adding a small amount of an antioxidant to the reaction mixture can help mitigate oxidative degradation.

Issue 3: Poor Polymer Solubility

Question: The synthesized polymer has poor solubility in common organic solvents, making it difficult to characterize and process. How can I improve its solubility?

Answer: Aromatic polyamides are known for their limited solubility due to strong intermolecular hydrogen bonding between the amide groups and the rigidity of the polymer backbone.[2]

  • Solvent Selection:

    • Recommended Solvents: Highly polar aprotic solvents are typically required. These include N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylacetamide (DMAc), and Dimethyl Sulfoxide (DMSO).

    • Adding Salts: The solubility can often be enhanced by dissolving the polymer in a solvent containing a salt, such as lithium chloride (LiCl) or calcium chloride (CaCl₂). The salt ions interact with the amide groups, disrupting the intermolecular hydrogen bonds and allowing the solvent to solvate the polymer chains. A typical concentration is 2-5 wt%.

  • Structural Modification (Advanced): If solubility remains a challenge for your application, consider copolymerization. Introducing flexible linkages or bulky side groups into the polymer backbone can disrupt chain packing and improve solubility.

Data Presentation: Reaction Condition Optimization

The following tables summarize representative quantitative data for the direct polycondensation of aromatic amino acids, which can be used as a starting point for optimizing the polymerization of this compound.

Table 1: Effect of Reaction Temperature and Time on Inherent Viscosity (Representative data based on similar aromatic polyamide syntheses)

EntryTemperature (°C)Time (h)Monomer Conc. (mol/L)Inherent Viscosity (dL/g)¹Polymer Appearance
18060.250.35Off-white powder
210060.250.88Pale yellow solid
3100120.251.15Pale yellow solid
412060.251.10 (degradation noted)Yellow solid

¹Measured in NMP at a concentration of 0.5 g/dL at 30 °C.

Table 2: Effect of Condensing Agent Components (Yamazaki-Higashi Method) (Representative data for optimizing a direct polycondensation reaction)

EntryMonomer:TPP¹:Py² RatioLiCl (wt%)Inherent Viscosity (dL/g)Observations
11 : 1.0 : 2.000.42Solution viscosity increased slowly
21 : 1.1 : 2.220.95Good solubility, moderate viscosity
31 : 1.1 : 2.251.21High viscosity, polymer remained in solution
41 : 1.2 : 2.451.25Very high viscosity, difficult to stir

¹TPP: Triphenyl Phosphite; ²Py: Pyridine

Experimental Protocols

Detailed Methodology for Direct Polycondensation

This protocol describes a typical direct polycondensation for this compound using a phosphite-based condensing agent system (Yamazaki-Higashi method).[2]

Materials:

  • This compound (monomer)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Triphenyl phosphite (TPP)

  • Lithium Chloride (LiCl), anhydrous

  • Methanol

Procedure:

  • Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a condenser. Dry all glassware in an oven at 120°C overnight and assemble while hot under a stream of dry nitrogen.

  • Reagent Charging: To the flask, add the this compound monomer (1.0 eq), anhydrous LiCl (5 wt% relative to the solvent), anhydrous NMP to achieve a monomer concentration of 10-15 wt%, and anhydrous pyridine (2.2 eq).

  • Dissolution: Stir the mixture under a gentle nitrogen flow at room temperature until all solids have completely dissolved.

  • Initiation: Add triphenyl phosphite (1.1 eq) to the solution via syringe.

  • Polymerization: Heat the reaction mixture to 100-110°C using an oil bath. Maintain vigorous stirring. The solution will become progressively more viscous as the polymerization proceeds.

  • Reaction Monitoring: Continue the reaction for 8-12 hours. The progress can be monitored by observing the increase in viscosity (e.g., the Weissenberg effect, where the solution climbs the stirring rod).

  • Precipitation and Isolation: After cooling to room temperature, pour the viscous polymer solution slowly into a large excess of methanol in a blender with rapid stirring. This will precipitate the polymer as a fibrous solid.

  • Washing: Collect the polymer by filtration. Wash the polymer thoroughly with fresh methanol to remove residual solvent, catalyst byproducts, and unreacted monomer. Further washing with hot water can also be performed.

  • Drying: Dry the final polymer in a vacuum oven at 80-100°C until a constant weight is achieved.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-Up prep_glass 1. Dry Glassware charge_reagents 2. Charge Monomer, LiCl, NMP, Pyridine prep_glass->charge_reagents dissolve 3. Dissolve Monomer charge_reagents->dissolve add_tpp 4. Add TPP dissolve->add_tpp heat_stir 5. Heat to 100-110°C & Stir add_tpp->heat_stir precipitate 6. Precipitate in Methanol heat_stir->precipitate wash 7. Wash Polymer precipitate->wash dry 8. Dry Under Vacuum wash->dry characterize 9. Characterize Final Polymer dry->characterize

Caption: Workflow for the direct polycondensation of this compound.

Troubleshooting Logic Diagram

Caption: Decision tree for troubleshooting common polymerization issues.

References

Technical Support Center: Enhancing the Solubility of 4-(4-aminophenoxy)benzoic acid-based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(4-aminophenoxy)benzoic acid-based polymers. The inherent rigidity and strong intermolecular hydrogen bonding of these aromatic poly(ether-amide)s can present significant solubility challenges. This guide offers strategies to overcome these issues and achieve successful dissolution for characterization and processing.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound-based polymer won't dissolve in common organic solvents like THF, acetone, or methanol. Why is this happening?

A1: Polymers based on this compound are a type of aromatic polyamide. The poor solubility arises from several factors inherent to their structure:

  • Strong Intermolecular Hydrogen Bonding: The amide (-CONH-) groups along the polymer chains form strong hydrogen bonds, holding the chains together tightly.[1][2]

  • High Crystallinity: The regular, linear structure of the polymer backbone allows for efficient chain packing and the formation of crystalline regions, which are difficult for solvent molecules to penetrate.[2][3]

  • Chain Rigidity: The aromatic rings in the polymer backbone limit chain flexibility, contributing to a more ordered and less soluble structure.

Q2: What are the recommended initial solvents for dissolving these types of polymers?

A2: Due to the strong intermolecular forces, powerful, highly polar, or acidic solvents are typically required.[1][2] Effective solvent systems include:

  • Polar Aprotic Solvents with Salts: N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc) with the addition of salts like Lithium Chloride (LiCl) or Calcium Chloride (CaCl₂).[1] The salt ions help to disrupt the hydrogen bonds between the polymer chains.[1]

  • Saturated Calcium Chloride in Methanol: A saturated solution of CaCl₂ in methanol is a practical and effective choice for laboratory work.[1][4]

  • Strong Acids: Solvents like formic acid, sulfuric acid, and m-cresol can be very effective but should be used with caution as they can be corrosive and may cause polymer degradation over time.[1]

Q3: I'm observing that my polymer only swells in DMAc instead of fully dissolving. What steps can I take to improve solubility?

A3: Swelling without complete dissolution indicates that the solvent-polymer interactions are not strong enough to overcome the polymer-polymer interactions.[1] To enhance solubility, you can try the following:

  • Add a Salt: Incorporate a salt like LiCl into the DMAc. The ions will interfere with the intermolecular hydrogen bonds between the polyamide chains, aiding dissolution.[1][4]

  • Gentle Heating: Increasing the temperature can provide the necessary energy to overcome the intermolecular forces and facilitate dissolution.[1] However, be cautious of potential polymer degradation at elevated temperatures.

Q4: How can I proactively design a more soluble this compound-based polymer during synthesis?

A4: Several synthetic strategies can be employed to enhance the solubility of the resulting polymer:

  • Incorporate Flexible Linkages: The ether linkage in the this compound monomer already contributes to some flexibility. You can further enhance this by copolymerizing with monomers containing additional flexible groups like ether or sulfone linkages.[5]

  • Introduce Bulky or Asymmetric Side Groups: Attaching bulky or asymmetric side groups to the polymer backbone disrupts the regular chain packing and reduces crystallinity, thereby improving solubility.[2]

  • Copolymerization with Non-linear Monomers: Copolymerizing with diacids or diamines that have a non-linear or kinked structure, such as those based on isophthalic acid (meta-substituted), will create a less regular polymer backbone and hinder crystalline packing.[1][6]

  • Control Meta/Para Linkage Ratio: Introducing meta-phenylene linkages in addition to the para-phenylene linkages can disrupt the linearity of the polymer chain and improve solubility.[6]

Troubleshooting Guide: Common Solubility Issues

Issue Potential Cause Recommended Solution(s)
Polymer is completely insoluble in all tested solvents. - High degree of crystallinity. - Strong intermolecular hydrogen bonding. - High molecular weight.[3][7]- Use a more aggressive solvent system (e.g., DMAc/LiCl, NMP/LiCl, or a saturated solution of CaCl₂ in methanol).[1] - Gently heat the mixture.[1] - If synthesizing the polymer, consider modifications to the polymer structure (see Q4).
Polymer swells but does not dissolve. Solvent-polymer interactions are not sufficient to overcome polymer-polymer interactions.[1]- Add a salt (e.g., LiCl) to the polar aprotic solvent (e.g., DMAc, NMP) to disrupt hydrogen bonds.[1] - Increase the temperature of the mixture.
Polymer solution is very viscous at low concentrations. High molecular weight of the polymer.- Use a lower polymer concentration. - For polymer synthesis, control the reaction time and stoichiometry to target a lower molecular weight.
Polymer degrades or changes color upon heating to dissolve. Thermal instability of the polymer in the chosen solvent.- Avoid excessive heating. - Try dissolving at a lower temperature for a longer period. - Use a solvent system that is effective at room temperature (e.g., strong acids, if compatible with your application).[1]

Experimental Protocols

Protocol 1: Dissolution in a Polar Aprotic Solvent with Salt
  • Preparation: Weigh out the desired amount of your this compound-based polymer and the appropriate amount of LiCl (typically 1-5 wt% relative to the solvent).

  • Solvent Addition: In a clean, dry vial, add the polymer and LiCl. Add the desired volume of DMAc or NMP.

  • Dissolution: Seal the vial and stir the mixture at room temperature using a magnetic stirrer. Dissolution may take several hours.

  • Heating (Optional): If the polymer does not dissolve at room temperature, gently heat the mixture to 40-50°C. Monitor for any signs of polymer degradation, such as a color change.[1]

Protocol 2: Synthesis of a More Soluble Copolymer

This protocol describes the synthesis of a copolymer with enhanced solubility by incorporating a non-linear monomer (isophthaloyl chloride).

  • Diamine Solution: In a reaction flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve your diamine monomers, including a proportion of a diamine that will introduce flexibility or disrupt linearity, in a polar aprotic solvent like NMP or DMAc containing LiCl.

  • Diacid Chloride Addition: Slowly add a solution of the diacid chlorides (a mix of terephthaloyl chloride and isophthaloyl chloride) to the stirred diamine solution at a low temperature (e.g., 0-5°C).

  • Neutralization: Add a base like pyridine or triethylamine to the reaction mixture to neutralize the HCl byproduct.[1]

  • Polymerization: Allow the reaction to proceed at room temperature for several hours to build molecular weight.

  • Precipitation: Precipitate the resulting copolymer by pouring the reaction mixture into a non-solvent like ethanol or water.[1]

  • Purification: Filter the polymer, wash it thoroughly with water and ethanol to remove residual solvent and salts, and then dry it under a vacuum.

  • Solubility Testing: Test the solubility of the resulting copolymer in various solvents to confirm the improvement.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_result Result polymer Weigh Polymer & LiCl solvent Add DMAc/NMP polymer->solvent stir Stir at Room Temp solvent->stir check Check for Dissolution stir->check heat Gentle Heating (Optional) heat->stir check->heat No solution Homogeneous Solution check->solution Yes insoluble Insoluble/Swollen check->insoluble Persistent Issue

Caption: Workflow for polymer dissolution.

logical_relationship cluster_factors Factors Reducing Solubility cluster_strategies Strategies to Enhance Solubility h_bonding Strong H-Bonding solvents Aggressive Solvents (NMP, DMAc + Salt) h_bonding->solvents heating Gentle Heating h_bonding->heating crystallinity High Crystallinity modification Polymer Backbone Modification crystallinity->modification rigidity Chain Rigidity rigidity->modification

Caption: Factors affecting solubility and enhancement strategies.

References

Technical Support Center: Purification of Crude 4-(4-aminophenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-(4-aminophenoxy)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for purifying crude this compound?

A1: Recrystallization is the most widely used and effective technique for purifying solid organic compounds like this compound.[1][2][3] This method relies on the principle that the solubility of the compound and its impurities differ in a given solvent. By dissolving the crude solid in a hot solvent and allowing it to cool slowly, the desired compound crystallizes out in a purer form, leaving the impurities dissolved in the mother liquor.[1][4]

Q2: How do I choose a suitable solvent for the recrystallization of this compound?

A2: A good recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[2] Based on the structure of the molecule, which contains both a polar carboxylic acid group and a polar amino group, as well as a larger, less polar aromatic structure, polar organic solvents or a mixed solvent system are often good starting points. Ethanol, methanol, or an ethanol-water mixture are commonly good candidates for similar aromatic carboxylic acids.[1][3] It is advisable to perform small-scale solubility tests with a few candidate solvents to determine the optimal one for your specific crude product.[2]

Q3: What are the potential impurities in crude this compound?

A3: The impurities can vary depending on the synthetic route. Common impurities could include unreacted starting materials such as 4-aminophenol and a halobenzoic acid derivative, by-products from side reactions, or residual catalysts.[5] For instance, in syntheses involving p-nitrotoluene, related impurities like 4-nitrobenzoic acid could be present.[6]

Q4: My purified this compound still shows a low melting point and broad melting range. What should I do?

A4: A low and broad melting point range is indicative of impurities. If a single recrystallization does not yield a product of sufficient purity, a second recrystallization may be necessary. Ensure that the crystals are thoroughly washed with a small amount of cold solvent during vacuum filtration to remove any residual mother liquor containing dissolved impurities.[1] It is also crucial to ensure the crystals are completely dry before measuring the melting point.[7]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
The compound does not dissolve in the hot solvent. - Insufficient solvent was used.- The chosen solvent is unsuitable.- Add more hot solvent in small portions until the solid dissolves.[1]- If a large volume of solvent is required, it may not be the ideal solvent. Try a different solvent or a mixed solvent system.
No crystals form upon cooling. - Too much solvent was used, resulting in a solution that is not saturated.- The solution cooled too rapidly.- Boil off some of the solvent to concentrate the solution and then allow it to cool again.- If crystals still do not form, try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.[2][4]- Introduce a seed crystal of pure this compound.[4]- Allow the solution to cool more slowly at room temperature before placing it in an ice bath.[1][4]
The product is oily or forms an amorphous solid. - The solution is supersaturated.- The melting point of the solute is lower than the boiling point of the solvent.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Choose a solvent with a lower boiling point.
Low recovery of the purified product. - Too much solvent was used.- Premature crystallization occurred during hot filtration.- The crystals were washed with too much cold solvent.- Use the minimum amount of hot solvent necessary to dissolve the crude product.[8]- Preheat the funnel and receiving flask during hot filtration to prevent the product from crystallizing on the filter paper.[1]- Wash the collected crystals with a minimal amount of ice-cold solvent.[1]
The purified product is colored. - Colored impurities are present.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[8] Be aware that using too much charcoal can also adsorb your product and reduce the yield.

Quantitative Data

Solubility of Structurally Related Compounds

Solvent Solubility of Benzoic Acid Solubility of p-Aminobenzoic Acid (PABA) Suitability for Recrystallization
Water Sparingly soluble at room temperature, much more soluble in hot water.[4][9]Reasonably soluble at room temperature, solubility increases with temperature.[10]Potentially suitable, may require a large volume.[1]
Ethanol Soluble.Soluble.[10]Good candidate, often used in a mixed solvent system with water.[1][3]
Methanol Soluble.Highest mole fraction solubility among tested organic solvents.[11]Good candidate.[1]
Ethyl Acetate Soluble.Soluble.[11]May be a suitable solvent.
Acetonitrile Soluble.Soluble.[11]May be a suitable solvent.
Toluene Soluble.Less soluble in nonpolar solvents.[10]Likely a poor solvent.

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound

This protocol is a general guideline and may need to be optimized based on the initial purity of the crude material and the chosen solvent.

1. Solvent Selection:

  • Place a small amount (e.g., 50 mg) of the crude this compound into several test tubes.

  • Add a few drops of different solvents (e.g., water, ethanol, methanol, ethanol/water mixtures) to each test tube at room temperature. Observe the solubility.

  • Gently heat the test tubes that showed low solubility at room temperature. A good solvent will dissolve the compound when hot.

  • Allow the solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a good yield of crystals.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the chosen solvent in small portions while heating the flask on a hot plate or in a heating mantle.[1] Swirl the flask to aid dissolution.

  • Continue adding the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.[8]

3. Decolorization (Optional):

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

  • Swirl the mixture and gently heat it for a few minutes.

4. Hot Filtration (if necessary):

  • If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration.[8]

  • Use a preheated funnel and fluted filter paper to filter the hot solution into a clean, preheated Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.[1]

5. Crystallization:

  • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature.[1] Slow cooling promotes the formation of larger, purer crystals.[4]

  • Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize the yield of crystals.[1]

6. Isolation and Washing of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[1]

7. Drying:

  • Allow the crystals to dry on the filter paper by drawing air through them for a few minutes.

  • Transfer the purified crystals to a watch glass and allow them to air dry completely or dry them in a desiccator.[1]

8. Purity Assessment:

  • Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity.

  • Purity can also be assessed by techniques such as HPLC or TLC.

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude Product in Flask B Add Hot Solvent A->B C Hot Solution B->C D Hot Gravity Filtration (Optional, if impurities/charcoal present) C->D E Clear Filtrate D->E F Slow Cooling to Room Temperature E->F G Cool in Ice Bath F->G H Crystal Slurry G->H I Vacuum Filtration & Washing H->I J Drying I->J K Pure Product J->K

Caption: Experimental workflow for the purification of this compound by recrystallization.

troubleshooting_workflow start No Crystals Form Upon Cooling q1 Is the solution clear? start->q1 a1_yes Too much solvent likely used q1->a1_yes Yes a1_no Oiling out occurred q1->a1_no No s1 Boil off some solvent a1_yes->s1 s2 Reheat, add more solvent, cool slowly a1_no->s2 q2 Crystals form? s1->q2 s2->q2 end_success Success! q2->end_success Yes end_fail Induce Crystallization (scratch/seed) q2->end_fail No

Caption: Troubleshooting decision tree for when no crystals form during recrystallization.

References

"addressing batch-to-batch variability in 4-(4-aminophenoxy)benzoic acid synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability during the synthesis of 4-(4-aminophenoxy)benzoic acid.

Troubleshooting Guide

Batch-to-batch variability in the synthesis of this compound can arise from several factors, including the purity of starting materials, reaction conditions, and work-up procedures. This guide addresses common issues encountered during the synthesis, which is typically achieved via a copper-catalyzed Ullmann condensation of a 4-halobenzoic acid and 4-aminophenol.

Common Issues and Solutions

IssuePotential Cause(s)Recommended Action(s)
Low or No Product Formation Incomplete reaction: Insufficient reaction time or temperature.- Increase reaction time and/or temperature. Monitor reaction progress by Thin Layer Chromatography (TLC).
Catalyst deactivation: The copper catalyst may be poisoned by impurities in the starting materials or solvents.- Use high-purity starting materials and anhydrous, deoxygenated solvents. - Consider using a fresh batch of copper catalyst or a different copper source (e.g., CuI, Cu₂O).
Poor quality of starting materials: 4-halobenzoic acid or 4-aminophenol may be of low purity.- Verify the purity of starting materials by melting point, NMR, or HPLC analysis. - Purify starting materials if necessary.
Presence of Significant Impurities in the Crude Product Side reactions: - Dimerization of 4-aminophenol: Can occur in the presence of a strong base and heat. - Decarboxylation of 4-halobenzoic acid: May happen at high temperatures. - Formation of biaryl ethers: Self-coupling of the starting materials.- Optimize the reaction temperature and the rate of addition of the base. - Use a milder base (e.g., K₂CO₃ instead of KOH). - Employ a ligand for the copper catalyst to improve selectivity.
Unreacted starting materials: Incomplete conversion of 4-halobenzoic acid or 4-aminophenol.- Adjust the stoichiometry of the reactants. A slight excess of one reactant may drive the reaction to completion. - Ensure efficient stirring to maintain a homogeneous reaction mixture.
Product is Colored (Off-white, brown, or black) Oxidation of 4-aminophenol: The amino group is susceptible to oxidation, especially at elevated temperatures and in the presence of air.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use deoxygenated solvents.
Residual copper catalyst: The final product may be contaminated with copper salts.- Perform an acidic work-up to remove the copper catalyst. - Wash the crude product thoroughly with a dilute acid solution.
Difficulty in Product Isolation/Purification Product is an oil or does not crystallize: Presence of impurities that inhibit crystallization.- Purify the crude product by column chromatography before attempting recrystallization. - Try different solvent systems for recrystallization.
Low recovery after recrystallization: The chosen solvent is too good a solvent for the product at low temperatures.- Test different solvent systems to find one where the product has high solubility at high temperatures and low solubility at low temperatures. A mixture of solvents (e.g., ethanol/water) can be effective.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction between a 4-halobenzoic acid (e.g., 4-chlorobenzoic acid or 4-fluorobenzoic acid) and 4-aminophenol in the presence of a base.

Q2: Which halogen is preferred for the 4-halobenzoic acid starting material?

A2: While both chloro and fluoro derivatives can be used, 4-fluorobenzoic acid is often preferred due to the higher reactivity of the C-F bond in nucleophilic aromatic substitution reactions. However, 4-chlorobenzoic acid is a more economical starting material.

Q3: What are the critical parameters to control to ensure batch-to-batch consistency?

A3: Key parameters to control include:

  • Purity of Starting Materials: Ensure the purity of 4-halobenzoic acid, 4-aminophenol, and the copper catalyst.

  • Reaction Temperature: Maintain a consistent temperature profile throughout the reaction.

  • Inert Atmosphere: Consistently perform the reaction under an inert atmosphere to prevent oxidation.

  • Stirring Rate: Ensure efficient and consistent mixing.

  • Work-up and Purification Procedures: Standardize all washing, extraction, and recrystallization steps.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the disappearance of the starting materials and the appearance of the product. A suitable mobile phase for TLC could be a mixture of ethyl acetate and hexane.

Q5: What is a suitable solvent for the recrystallization of this compound?

A5: While the optimal solvent may need to be determined experimentally, a mixture of ethanol and water is often a good starting point for the recrystallization of aminobenzoic acids. The product should be dissolved in a minimum amount of hot ethanol, and then water should be added dropwise until the solution becomes slightly turbid. Slow cooling should then induce crystallization.

Experimental Protocols

Synthesis of this compound via Ullmann Condensation

This protocol is a general guideline and may require optimization.

Materials:

  • 4-Chlorobenzoic acid

  • 4-Aminophenol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Deionized water

  • Ethanol

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorobenzoic acid (1 equivalent), 4-aminophenol (1.1 equivalents), copper(I) iodide (0.1 equivalents), and potassium carbonate (2 equivalents).

  • Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen).

  • Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing 1 M HCl. This will precipitate the crude product and dissolve the copper catalyst.

  • Stir the acidic mixture for 30 minutes, then collect the precipitate by vacuum filtration.

  • Wash the crude product with deionized water until the filtrate is neutral.

  • Dry the crude product in a vacuum oven.

Purification by Recrystallization
  • Dissolve the crude this compound in a minimum amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered.

  • To the hot ethanolic solution, add warm deionized water dropwise with stirring until the solution becomes persistently turbid.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture.

  • Dry the purified crystals in a vacuum oven.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This method can be used to assess the purity of the final product and identify impurities.

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a higher percentage of Mobile Phase A and ramp up to a higher percentage of Mobile Phase B.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm

Visualizations

Logical Workflow for Troubleshooting Batch-to-Batch Variability

Troubleshooting_Workflow Troubleshooting Workflow for Batch-to-Batch Variability start Batch Fails Specification check_purity Check Starting Material Purity (HPLC, NMR) start->check_purity purity_ok Purity OK? check_purity->purity_ok check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) conditions_ok Conditions Consistent? check_conditions->conditions_ok check_workup Examine Work-up & Purification Procedures workup_ok Procedures Standardized? check_workup->workup_ok purity_ok->check_conditions Yes purify_sm Purify Starting Materials purity_ok->purify_sm No conditions_ok->check_workup Yes optimize_conditions Optimize Reaction Conditions conditions_ok->optimize_conditions No standardize_workup Standardize Procedures workup_ok->standardize_workup No end_pass Batch Passes Specification workup_ok->end_pass Yes purify_sm->start optimize_conditions->start standardize_workup->start

Caption: A logical workflow for identifying and addressing the root causes of batch-to-batch variability.

General Synthesis and Purification Workflow

Synthesis_Workflow General Synthesis and Purification Workflow reactants 4-Halobenzoic Acid + 4-Aminophenol + CuI + Base reaction Ullmann Condensation (DMF, 120-140°C) reactants->reaction workup Acidic Work-up (HCl) reaction->workup filtration1 Filtration of Crude Product workup->filtration1 recrystallization Recrystallization (Ethanol/Water) filtration1->recrystallization filtration2 Filtration of Pure Product recrystallization->filtration2 drying Drying filtration2->drying analysis Purity Analysis (HPLC, NMR, MP) drying->analysis final_product Pure this compound analysis->final_product

Caption: A schematic representation of the synthesis and purification process for this compound.

Characterization Data

Expected Spectroscopic Data for this compound:

TechniqueExpected Peaks/Signals
¹H NMR (DMSO-d₆)δ ~12.5 (s, 1H, COOH), δ ~7.8-8.0 (d, 2H, Ar-H), δ ~6.8-7.2 (m, 6H, Ar-H), δ ~5.2 (s, 2H, NH₂)
¹³C NMR (DMSO-d₆)δ ~167 (C=O), δ ~160, 150, 145, 132, 125, 120, 118, 115 (Ar-C)
FTIR (KBr)ν ~3400-3200 cm⁻¹ (N-H stretching), ν ~3300-2500 cm⁻¹ (O-H stretching), ν ~1680 cm⁻¹ (C=O stretching), ν ~1240 cm⁻¹ (C-O-C stretching)

Note: The exact chemical shifts and peak positions may vary depending on the solvent and instrument used.

Technical Support Center: Scale-Up Production of 4-(4-aminophenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the scale-up production of 4-(4-aminophenoxy)benzoic acid.

FAQs: Key Challenges in Scale-Up Production

Q1: What is the most common synthetic route for the industrial production of this compound and what are the primary scale-up challenges?

The most prevalent method for synthesizing this compound, a diaryl ether, is the Ullmann condensation.[1] This reaction involves the copper-catalyzed coupling of a 4-halobenzoic acid derivative (or its ester) with 4-aminophenol in the presence of a base.[1]

Key scale-up challenges include:

  • Reaction Kinetics and Control: The Ullmann condensation often requires high temperatures and prolonged reaction times.[2] Maintaining consistent temperature control in large reactors is critical to prevent side reactions and ensure product quality.

  • Homogeneity and Mass Transfer: The reaction is often multiphasic, involving solid reactants (e.g., potassium carbonate as a base), a liquid solvent, and a solid copper catalyst. Achieving efficient mixing and mass transfer at scale is crucial for optimal reaction rates and yields.[3]

  • Catalyst Activity and Removal: The activity of the copper catalyst can be sensitive to impurities and reaction conditions. After the reaction, complete removal of the copper catalyst is essential, especially for pharmaceutical applications, and can be challenging at a large scale.

  • Product Isolation and Purification: Isolating the product from the reaction mixture, which may contain unreacted starting materials, byproducts, and the catalyst, requires robust purification methods like crystallization, which can be difficult to optimize for large volumes.

Q2: What are the typical yields and purity levels expected during the scale-up of this compound synthesis?

Specific yield and purity data for the industrial-scale production of this compound are not widely published. However, based on related processes for similar diaryl ethers, a general trend can be expected. Laboratory-scale syntheses may report higher yields, while pilot and industrial-scale productions might see a slight decrease due to challenges in maintaining optimal conditions.

Illustrative Yield and Purity Data at Different Scales

ScaleTypical Yield Range (%)Typical Purity Range (%) (after initial workup)
Laboratory (grams)80 - 95%95 - 98%
Pilot Plant (kilograms)70 - 85%90 - 95%
Industrial (tons)65 - 80%> 90%

Note: These values are illustrative and can vary significantly based on the specific process, equipment, and optimization.

Q3: What are the common impurities encountered in the synthesis of this compound and how are they removed?

Common impurities can include:

  • Unreacted Starting Materials: 4-aminophenol and the 4-halobenzoic acid derivative.

  • Homocoupling Products: Formation of symmetrical biaryls from the starting materials.

  • Side-Reaction Products: Products from reactions involving the solvent or impurities in the starting materials.

  • Residual Copper Catalyst: Traces of the copper catalyst used in the Ullmann condensation.

Removal of these impurities at scale is typically achieved through a combination of techniques:

  • Extraction: To remove water-soluble impurities and some starting materials.

  • Crystallization: The primary method for purifying the final product. The choice of solvent is critical for achieving high purity and yield.[4]

  • Adsorbent Treatment: Using materials like activated carbon to remove colored impurities.

Troubleshooting Guides

Issue 1: Low Product Yield

Possible Causes:

  • Inefficient Mixing: Poor agitation in the reactor can lead to localized "hot spots" or areas of low reactant concentration, reducing overall conversion. In multiphasic reactions, inadequate mixing hinders the interaction between reactants.[3]

  • Catalyst Deactivation: The copper catalyst can be deactivated by impurities in the starting materials or by exposure to air (oxidation).

  • Suboptimal Reaction Temperature: The Ullmann condensation is sensitive to temperature. Too low a temperature will result in a slow reaction rate, while too high a temperature can lead to side reactions and degradation of the product.[2]

  • Incorrect Stoichiometry or Base: An inappropriate ratio of reactants or an unsuitable base can negatively impact the reaction equilibrium and rate.

Troubleshooting Steps:

Low_Yield_Troubleshooting start Low Product Yield Observed check_mixing Verify Agitator Performance and Mixing Efficiency start->check_mixing check_catalyst Analyze Catalyst Activity and Handling Procedures check_mixing->check_catalyst If mixing is adequate check_temp Review Temperature Profile and Control check_catalyst->check_temp If catalyst is active check_reagents Confirm Stoichiometry and Purity of Reactants/Base check_temp->check_reagents If temperature is optimal optimize_conditions Optimize Reaction Parameters (Temp, Time, Concentration) check_reagents->optimize_conditions If reagents are correct implement_pat Implement In-Process Analytical Technology (PAT) for Monitoring optimize_conditions->implement_pat For further improvement

Caption: Troubleshooting workflow for low product yield.

Issue 2: Product Purity Issues (e.g., Off-Color, Presence of Impurities)

Possible Causes:

  • Incomplete Reaction: Leaving unreacted starting materials in the final product.

  • Side Reactions: Formation of colored byproducts at elevated temperatures.

  • Ineffective Purification: The chosen crystallization solvent may not be optimal for removing specific impurities, or the crystallization process itself may be too rapid, leading to the inclusion of impurities in the crystal lattice.[4]

  • Residual Catalyst: Incomplete removal of the copper catalyst can lead to discoloration and potential issues in downstream applications.

Troubleshooting Steps:

Purity_Issues_Troubleshooting start Product Purity Below Specification analyze_impurities Identify Impurities (HPLC, GC-MS) start->analyze_impurities review_reaction Review Reaction Conditions for Side Product Formation analyze_impurities->review_reaction If impurities are identified optimize_workup Optimize Workup Procedure (e.g., Extraction, Washes) review_reaction->optimize_workup If side reactions are suspected optimize_crystallization Optimize Crystallization (Solvent, Cooling Profile, Seeding) optimize_workup->optimize_crystallization If workup is insufficient evaluate_catalyst_removal Evaluate and Improve Catalyst Removal Step optimize_crystallization->evaluate_catalyst_removal If impurities persist

Caption: Troubleshooting workflow for product purity issues.

Experimental Protocols

Key Experiment: Pilot-Scale Ullmann Condensation for this compound

This protocol is a representative procedure based on the synthesis of similar diaryl ethers and general principles of process scale-up.[1] Actual parameters must be optimized for specific equipment and safety protocols.

Materials:

  • 4-Bromobenzoic acid

  • 4-Aminophenol

  • Potassium carbonate (anhydrous)

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Hydrochloric acid (HCl)

  • Deionized water

Equipment:

  • 100 L glass-lined reactor with overhead stirrer, reflux condenser, and temperature control unit

  • Charging ports for solids and liquids

  • Inert gas (Nitrogen) supply

  • Filtration unit (e.g., Nutsche filter-dryer)

  • Crystallization vessel

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charging Reactants: Charge the reactor with 4-bromobenzoic acid, 4-aminophenol, and anhydrous potassium carbonate under a nitrogen atmosphere.

  • Catalyst and Solvent Addition: Add Copper(I) iodide followed by the addition of DMF and toluene.

  • Reaction:

    • Begin agitation and slowly heat the reaction mixture to 120-140°C.

    • Maintain the temperature and continue stirring for 12-24 hours.

    • Monitor the reaction progress using in-process analytical techniques such as HPLC to determine the consumption of starting materials.

  • Workup:

    • Once the reaction is complete, cool the mixture to 80-90°C.

    • Slowly add water to the reaction mixture to dissolve inorganic salts.

    • Separate the aqueous layer.

    • Acidify the aqueous layer with hydrochloric acid to a pH of 3-4 to precipitate the crude product.

  • Isolation:

    • Filter the precipitated solid using a Nutsche filter.

    • Wash the filter cake with deionized water to remove residual salts.

  • Purification (Crystallization):

    • Transfer the crude solid to a crystallization vessel.

    • Add a suitable solvent or solvent mixture (e.g., ethanol/water).

    • Heat the mixture to dissolve the solid completely.

    • Slowly cool the solution to induce crystallization. A controlled cooling profile is crucial for obtaining pure crystals of a desirable size.

    • Filter the purified crystals and wash with a small amount of cold solvent.

    • Dry the final product under vacuum at an appropriate temperature.

Experimental Workflow Diagram:

Ullmann_Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification A Charge Reactants & Catalyst B Add Solvents A->B C Heat and React (120-140°C, 12-24h) B->C D Cool and Quench with Water C->D E Phase Separation D->E F Acidify to Precipitate E->F G Filter and Wash Crude Product F->G H Recrystallization G->H I Filter and Wash Pure Product H->I J Dry Final Product I->J

Caption: General workflow for the Ullmann synthesis of this compound.

References

Technical Support Center: Overcoming Processability Issues with 4-(4-aminophenoxy)benzoic Acid Aramids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aramids derived from 4-(4-aminophenoxy)benzoic acid. The inherent rigidity and strong intermolecular hydrogen bonding of these polymers often lead to processing challenges, primarily poor solubility. This guide offers solutions to common problems encountered during synthesis and processing.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem Question Possible Cause(s) Suggested Solution(s)
Poor Polymer Solubility My synthesized aramid polymer won't dissolve in common organic solvents like NMP or DMAc. What's wrong?The rigid polymer backbone and strong interchain hydrogen bonding are inherent properties of aramids that limit their solubility.1. Incorporate Flexible Monomers: Introduce flexible ether linkages into the polymer backbone by copolymerizing with monomers like 1,3-bis(4-aminophenoxy) benzene (MBAB) or 1,4-bis(4-aminophenoxy) benzene (PBAB). This increases the flexibility of the polymer chain and improves solubility. 2. Use Salt Additives: For meta-aramids, adding salts such as Lithium Chloride (LiCl) or Calcium Chloride (CaCl₂) to polar aprotic solvents (NMP, DMAc, DMF, DMSO) can enhance solubility by disrupting the hydrogen bonds between polymer chains.[1] 3. Utilize Harsh Solvents: For para-aramids, dissolution may require strong acids like concentrated sulfuric acid.[2]
Premature Polymer Precipitation My polymer is precipitating out of the solution during the polymerization reaction. How can I prevent this?1. Low Monomer Reactivity: The basicity of the diamine monomer can affect its reactivity and lead to the formation of insoluble amine salts with the HCl byproduct.[3] 2. Insufficient Solvent Power: The solvent may not be able to effectively solvate the growing polymer chains, leading to aggregation and precipitation. 3. Moisture Contamination: Water in the reaction can interfere with the polymerization process and reduce solubility.1. Select Appropriate Monomers: Use diamine monomers with lower basicity to avoid the formation of insoluble salts.[3] 2. Optimize Solvent System: Ensure you are using a suitable polar aprotic solvent. The addition of salts like LiCl can improve the solvent's ability to keep the polymer in solution.[1][4] 3. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents to minimize moisture.
Low Polymer Molecular Weight The molecular weight of my synthesized aramid is lower than expected. What factors could be contributing to this?1. Reaction Stoichiometry: An imbalance in the molar ratio of the diamine and diacid chloride monomers can limit chain growth. 2. Impurities: Impurities in the monomers or solvent can terminate the polymerization reaction. 3. Reaction Temperature: Low-temperature polycondensation requires careful temperature control to achieve high molecular weight.1. Precise Monomer Measurement: Accurately weigh and use a 1:1 molar ratio of diamine and diacid chloride monomers. 2. Use High-Purity Reagents: Ensure monomers and solvents are of high purity. 3. Maintain Low Temperature: Conduct the polymerization at low temperatures (e.g., 0-5 °C) to control the reaction rate and promote the formation of high molecular weight polymers.[2]
Difficulty in Film Formation I am unable to cast a uniform, flexible film from my aramid solution. The resulting film is brittle or has defects.1. Low Molecular Weight: Polymers with low molecular weight may not have sufficient chain entanglement to form strong, flexible films. 2. Poor Solubility: If the polymer is not fully dissolved, it can lead to defects in the cast film. 3. Solvent Evaporation Rate: Too rapid solvent evaporation can cause stress and brittleness in the film.1. Synthesize High Molecular Weight Polymer: Follow the suggestions above to increase the polymer's molecular weight. 2. Ensure Complete Dissolution: Use the appropriate solvent system and ensure the polymer is fully dissolved before casting. 3. Control Drying Conditions: Dry the cast film slowly and at a controlled temperature to allow for proper chain arrangement and reduce internal stress.

Frequently Asked Questions (FAQs)

Q1: Why are aramids based on this compound difficult to process?

A1: The primary challenge in processing these aramids lies in their poor solubility in common organic solvents. This is a direct consequence of their rigid molecular structure and the strong hydrogen bonds that form between the amide groups of adjacent polymer chains.[5] These strong intermolecular forces make it difficult for solvent molecules to separate the polymer chains, leading to insolubility.

Q2: How does incorporating flexible monomers improve the processability of these aramids?

A2: Introducing flexible monomers, such as those containing ether linkages (-O-), into the rigid aramid backbone disrupts the chain's linearity and reduces the packing efficiency of the polymer chains.[5] This disruption weakens the intermolecular hydrogen bonding, allowing solvent molecules to penetrate and dissolve the polymer more easily. This enhanced solubility is key to improving processability, enabling techniques like solution casting to form films.[5][6][7][8]

Q3: What are the typical properties of aramids modified for better processability?

A3: By incorporating flexible monomers, it is possible to synthesize high-molecular-weight aramid copolymers that are soluble in organic solvents like NMP. These copolymers can be processed into thin, transparent films and exhibit excellent thermal and mechanical properties, as summarized in the table below.[7][8]

Data Presentation: Properties of Soluble Aramid Copolymers

The following table summarizes the quantitative data for two novel aramid copolymers, MBAB-aramid and PBAB-aramid, which incorporate flexible bis(4-aminophenoxy) benzene moieties to enhance solubility.

PropertyMBAB-aramidPBAB-aramid
Monomers 1,3-bis(4-aminophenoxy) benzene (MBAB), p-phenylenediamine (PPD), terephthaloyl chloride (TPC)1,4-bis(4-aminophenoxy) benzene (PBAB), p-phenylenediamine (PPD), terephthaloyl chloride (TPC)
Average Molecular Weight >150 kDa>150 kDa
Glass Transition Temperature (Tg) 270.1 °C292.7 °C
Thermal Decomposition Temperature (Td) 449.6 °C465.5 °C
Tensile Strength 107.1 MPa113.5 MPa
Elongation at Break 50.7%58.4%

Data sourced from references[7][8]

Experimental Protocols

Synthesis of Soluble Aramid Copolymers (MBAB/PBAB-aramid)

This protocol describes the low-temperature solution polycondensation for synthesizing soluble aramid copolymers.

Materials:

  • 1,3-bis(4-aminophenoxy) benzene (MBAB) or 1,4-bis(4-aminophenoxy) benzene (PBAB)

  • p-phenylenediamine (PPD)

  • Terephthaloyl chloride (TPC)

  • N-methyl-2-pyrrolidone (NMP, anhydrous)

  • Calcium hydroxide (Ca(OH)₂)

  • Nitrogen gas supply

  • Jacketed reaction flask with a mechanical stirrer

Procedure: [6]

  • Dissolution of Diamines (Step I):

    • In a jacketed reaction flask under a nitrogen atmosphere, charge the flask with the calculated amounts of MBAB (or PBAB) and PPD.

    • Add anhydrous NMP to the flask.

    • Stir the mixture at 250 rpm for 30 minutes at room temperature until the diamines are completely dissolved.

  • Polymerization (Step II):

    • Cool the reaction mixture to 25 °C.

    • Slowly add the stoichiometric amount of TPC to the diamine solution while stirring.

    • Maintain the reaction at 25 °C for 0.5 to 2 hours. The viscosity of the solution will increase as polymerization proceeds, which can be monitored by the torque on the stirrer.

  • Neutralization (Step III):

    • Once the desired viscosity is reached, add calcium hydroxide (Ca(OH)₂) to the polymer solution to neutralize the hydrochloric acid (HCl) byproduct.

    • Continue stirring until the solution is neutralized.

  • Film Casting (Optional):

    • The resulting polymer solution (dope) can be used directly for casting films.

    • Cast the dope onto a glass substrate and dry in a vacuum oven at a controlled temperature to remove the solvent.

Mandatory Visualization

experimental_workflow cluster_step1 Step I: Dissolution of Diamines cluster_step2 Step II: Polymerization cluster_step3 Step III: Neutralization start Start charge_monomers Charge MBAB/PBAB and PPD into reaction flask start->charge_monomers add_nmp Add anhydrous NMP charge_monomers->add_nmp dissolve Stir until completely dissolved add_nmp->dissolve cool_reaction Cool to 25°C dissolve->cool_reaction add_tpc Slowly add TPC cool_reaction->add_tpc polymerize Maintain at 25°C (0.5-2 hours) add_tpc->polymerize add_caoh2 Add Ca(OH)₂ polymerize->add_caoh2 neutralize Stir until neutral add_caoh2->neutralize end End: Soluble Aramid Dope neutralize->end

Caption: Experimental workflow for the synthesis of soluble aramid copolymers.

References

Technical Support Center: Analytical Method Development for Impurity Profiling of 4-(4-aminophenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analytical method development for impurity profiling of 4-(4-aminophenoxy)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities associated with this compound?

A1: Based on common synthetic routes, potential impurities for this compound may include unreacted starting materials, intermediates, and by-products. A likely synthesis involves the reaction of a salt of p-aminophenol with a 4-halobenzoic acid derivative. Therefore, potential process-related impurities could be:

  • Starting Materials:

    • p-aminophenol

    • 4-halobenzoic acid (e.g., 4-fluorobenzoic acid, 4-chlorobenzoic acid)

  • Intermediates & By-products:

    • Esters of this compound (if the synthesis uses an esterified starting material)

    • Dimerized impurities or products of side-reactions.

  • Degradation Products:

    • Products resulting from the cleavage of the ether linkage under stress conditions (e.g., acidic or basic hydrolysis).[1]

Q2: Which analytical technique is most suitable for impurity profiling of this compound?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a primary and robust technique for the separation and quantification of impurities.[2][3] For identification and structural elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[2][4][5] Ultra-High Performance Liquid Chromatography (UHPLC) can also be employed to achieve faster analysis times and improved resolution.[4]

Q3: How do I select an appropriate HPLC column for the analysis?

A3: A systematic approach to column selection is recommended. Start with a versatile, reversed-phase column such as a C18. To ensure all potential impurities are detected, it is advisable to screen a set of columns with different selectivities.[6][7] A good starting set could include:

  • A standard C18 column for general hydrophobic interactions.

  • A polar-embedded C18 column to provide alternative selectivity for polar compounds.

  • A Phenyl column for pi-pi interactions, which can be beneficial for aromatic compounds.

Q4: What are the critical parameters to optimize during HPLC method development?

A4: The most influential parameters affecting selectivity in reversed-phase HPLC are the stationary phase and the mobile phase pH.[7] Key parameters to optimize include:

  • Mobile Phase pH: The ionization state of this compound and its impurities can significantly alter retention times and peak shapes. Screening a range of pH values (e.g., pH 2 to 9) is a critical first step.[6]

  • Organic Modifier: Acetonitrile and methanol are common choices. The type and concentration of the organic modifier will impact selectivity.

  • Gradient Profile: A gradient elution is typically necessary for separating impurities with a wide range of polarities.

  • Column Temperature: Temperature can affect selectivity and peak shape.

Q5: What are the key validation parameters for an impurity profiling method according to ICH guidelines?

A5: According to the International Council for Harmonisation (ICH) guidelines, the key validation parameters for a quantitative impurity method include:[8][9][10]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Troubleshooting Guides

Issue 1: Poor peak shape (tailing or fronting) for the main peak or impurities.

Potential Cause Troubleshooting Step
Inappropriate mobile phase pH The analyte or impurities may be partially ionized. Adjust the mobile phase pH to be at least 2 units away from the pKa of the analytes. For acidic compounds like this compound, a lower pH (e.g., 2.5-3.5) often yields better peak shapes.
Column overload The concentration of the sample injected is too high. Reduce the injection volume or dilute the sample.
Secondary interactions with the stationary phase Residual silanols on the silica backbone can interact with basic functional groups. Try a column with end-capping or a polar-embedded phase. Using a mobile phase additive like triethylamine (TEA) can also help.
Column degradation The column may be nearing the end of its lifetime. Flush the column or replace it if necessary.

Issue 2: Co-eluting or poorly resolved impurity peaks.

Potential Cause Troubleshooting Step
Sub-optimal mobile phase conditions Systematically screen different mobile phase pH values and organic modifiers (acetonitrile vs. methanol) as these have the largest impact on selectivity.[6][7]
Inadequate stationary phase selectivity The chosen column may not be suitable for separating the critical pair. Test columns with different stationary phase chemistries (e.g., C18, Phenyl, Polar-embedded).[6]
Gradient slope is too steep A steep gradient may not provide sufficient time for separation. Decrease the gradient slope (i.e., increase the gradient time).
Temperature is not optimized Vary the column temperature (e.g., 30°C and 50°C) to see if it improves resolution.[6]

Issue 3: Inconsistent retention times.

Potential Cause Troubleshooting Step
Inadequate column equilibration Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time before each injection, typically 10-20 column volumes.
Fluctuations in mobile phase composition Ensure the mobile phase is well-mixed and degassed. If preparing the mobile phase online, check the pump's proportioning valves.
Column temperature variations Use a column oven to maintain a constant and consistent temperature.
Mobile phase degradation Prepare fresh mobile phase daily, especially if it contains buffers that can support microbial growth.

Issue 4: Difficulty in identifying an unknown impurity peak.

Potential Cause Troubleshooting Step
Lack of mass information The impurity cannot be identified by UV detection alone.
Complex fragmentation pattern The MS/MS fragmentation pattern is difficult to interpret.
Co-elution with another component The mass spectrum is a composite of multiple compounds.
Insufficient concentration for MS/MS The impurity is present at a very low level.

Quantitative Data Summary

The following tables provide typical acceptance criteria for the validation of an analytical method for impurity quantification.

Table 1: Linearity, Accuracy, and Range

ParameterTypical RangeAcceptance Criteria
Linearity LOQ to 150% of the specification limitCorrelation coefficient (r²) > 0.99
Accuracy LOQ, 100%, and 150% of the specification limitRecovery of 80.0% to 120.0%
Range LOQ to 150% of the specification limit

Table 2: Precision

ParameterLevelAcceptance Criteria
Repeatability (n=6) 100% of the specification limitRelative Standard Deviation (RSD) ≤ 5.0%
Intermediate Precision 100% of the specification limitOverall RSD ≤ 10.0%

Table 3: LOD & LOQ

ParameterMethodAcceptance Criteria
Limit of Detection (LOD) Signal-to-Noise RatioS/N ratio of 2:1 or 3:1
Limit of Quantitation (LOQ) Signal-to-Noise RatioS/N ratio of 10:1

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling
  • Chromatographic System:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.

  • Column:

    • C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • Time (min) | %B

    • --- | ---

    • 0 | 5

    • 30 | 70

    • 35 | 90

    • 40 | 90

    • 41 | 5

    • 50 | 5

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of 1.0 mg/mL.

Protocol 2: LC-MS Method for Impurity Identification
  • Chromatographic System:

    • LC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.[5]

  • Column:

    • C18, 100 mm x 2.1 mm, 1.8 µm particle size.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • Time (min) | %B

    • --- | ---

    • 0 | 5

    • 15 | 95

    • 20 | 95

    • 21 | 5

    • 25 | 5

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • MS Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Desolvation Gas Flow: 800 L/hr

    • Scan Range: m/z 50-1000

    • Data Acquisition: Full scan MS and data-dependent MS/MS.

Visualizations

Analytical_Workflow cluster_dev Method Development cluster_val Method Validation (ICH) cluster_routine Routine Analysis info Information Gathering (Synthesis, Degradation) screen Screening (Column, pH, Organic Modifier) info->screen Define Search Space optimize Optimization (Gradient, Temperature) screen->optimize Select Best Conditions spec Specificity optimize->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision acc->prec lod_loq LOD & LOQ prec->lod_loq robust Robustness lod_loq->robust profile Impurity Profiling robust->profile identify Impurity Identification (LC-MS) profile->identify quant Impurity Quantification (HPLC-UV) profile->quant

Caption: Overall workflow for analytical method development and validation.

Troubleshooting_Resolution start Poor Peak Resolution check_ph Is Mobile Phase pH Optimized? start->check_ph adjust_ph Adjust pH (2 units from pKa) check_ph->adjust_ph No check_gradient Is Gradient Slope Optimal? check_ph->check_gradient Yes adjust_ph->check_gradient adjust_gradient Decrease Gradient Slope (Increase Run Time) check_gradient->adjust_gradient No check_column Is Column Chemistry Suitable? check_gradient->check_column Yes adjust_gradient->check_column change_column Screen Different Columns (e.g., Phenyl, Polar-Embedded) check_column->change_column No end Resolution Achieved check_column->end Yes change_column->end

Caption: Logical troubleshooting flow for poor peak resolution issues.

References

Validation & Comparative

A Comparative Analysis of the Thermal Stability of Aromatic Polymers Containing Phenoxy-Benzoic Acid Moieties

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the thermal properties of polymers structurally related to those derived from 4-(4-aminophenoxy)benzoic acid reveals a class of materials with high thermal stability, suitable for high-performance applications. This guide provides a comparative analysis of their thermal decomposition and glass transition temperatures, supported by experimental data from related polymer systems.

Polymers derived from monomers containing aromatic, ether, and amide or ester linkages, such as those structurally analogous to poly(4-(4-aminophenoxy)benzoate) or its amide equivalent, are renowned for their exceptional thermal resistance. The rigid backbone imparted by the aromatic rings, coupled with the chemical stability of the ether and amide/ester functional groups, contributes to their high decomposition temperatures and glass transition temperatures. This analysis focuses on aromatic polyamides and polyesters that incorporate these key structural features, providing insights into the thermal performance that can be expected from polymers derived from this compound.

Comparative Thermal Properties

The thermal stability of these polymers is primarily assessed by Thermogravimetric Analysis (TGA), which determines the temperature at which the material begins to decompose, and Differential Scanning Calorimetry (DSC), which identifies the glass transition temperature (Tg), a key indicator of the material's operational temperature range.

Below is a summary of thermal data for various aromatic polyamides and copolyesters containing structural units similar to what would be formed from this compound.

Polymer SystemGlass Transition Temperature (Tg) (°C)10% Weight Loss Temperature (TGA) (°C)Reference
Aromatic Polyamides with Adamantane Pendent Groups240 - 300> 450 (in Nitrogen)[1]
Polyamides from 2,3-bis[4-(4-aminophenoxy)phenyl]quinoxaline and various diacids173 - 198> 395[2]
Copolyesters of 4'-hydroxybiphenyl-3-carboxylic and 3-hydroxybenzoic acidsup to 190> 450 (in Argon)[3]
Poly(oxy-1,4-benzoyl) (analogue of polyester from 4-hydroxybenzoic acid)~161-[4]

Note: The data presented is for structurally related polymers and may not be fully representative of the homopolymer of this compound, for which specific data was not available in the searched literature.

The data indicates that aromatic polyamides containing phenoxy linkages exhibit high glass transition temperatures, often exceeding 200°C, and decomposition temperatures well above 400°C.[1][2][5] The incorporation of bulky side groups, such as adamantane, can further enhance the Tg by restricting chain mobility.[1] Similarly, aromatic polyesters with biphenyl and hydroxybenzoic acid units also demonstrate excellent thermal stability, with high decomposition temperatures.[3]

Experimental Protocols

The following are generalized experimental methodologies for the synthesis and thermal analysis of aromatic polyamides and polyesters, based on procedures described in the cited literature.

Synthesis of Aromatic Polyamides via Phosphorylation Polycondensation

A common method for preparing aromatic polyamides in the laboratory is the Yamazaki-Higashi phosphorylation reaction.

  • Monomer and Solvent Preparation : A flask equipped with a mechanical stirrer is flame-dried and charged with a nitrogen atmosphere. N-methyl-2-pyrrolidone (NMP) as the solvent, a dicarboxylic acid, and lithium chloride (to enhance solubility) are added. The mixture is stirred until all solids dissolve.

  • Polycondensation : The diamine monomer (in this case, a monomer analogous to this compound would be used) and triphenyl phosphite (TPP) are added to the solution. The reaction mixture is then heated to around 105°C and stirred for several hours.

  • Polymer Isolation : The resulting polymer solution is precipitated in a non-solvent like ethanol, washed thoroughly with hot water and ethanol, and then dried under vacuum at an elevated temperature (e.g., 100°C).[1]

Thermal Analysis

Thermogravimetric Analysis (TGA): TGA is performed to determine the thermal stability and decomposition temperature of the polymer.

  • Instrumentation : A thermogravimetric analyzer is used.

  • Sample Preparation : A small amount of the polymer sample (typically 2-10 mg) is placed in a sample pan.

  • Analysis Conditions : The sample is heated from room temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere, typically nitrogen or air.[1] The weight loss of the sample is recorded as a function of temperature.

Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer.

  • Instrumentation : A differential scanning calorimeter is used.

  • Sample Preparation : A small amount of the polymer sample (typically 5-10 mg) is sealed in an aluminum pan.

  • Analysis Conditions : The sample is subjected to a controlled temperature program, which often includes a heating, cooling, and a second heating cycle to erase the thermal history of the sample. A typical heating rate is 10°C/min or 20°C/min under a nitrogen atmosphere.[1] The heat flow to or from the sample is measured as a function of temperature, and the Tg is identified as a change in the baseline of the DSC curve.

Visualizing the Structures and Processes

To better understand the molecular structure and the experimental workflow, the following diagrams are provided.

cluster_monomer This compound Monomer cluster_polymer Repeating Unit in Polyamide monomer polymer monomer->polymer Polycondensation

Caption: General structure of the monomer and the resulting polyamide repeating unit.

cluster_synthesis Polymer Synthesis cluster_analysis Thermal Analysis Monomer Monomer Dissolution (NMP, LiCl) Polycondensation Polycondensation Reaction (TPP, Pyridine, 105°C) Monomer->Polycondensation Precipitation Polymer Precipitation (Ethanol) Polycondensation->Precipitation Washing Washing and Drying Precipitation->Washing Polymer Pure Polymer Washing->Polymer TGA Thermogravimetric Analysis (TGA) (Determine Decomposition Temp.) Polymer->TGA DSC Differential Scanning Calorimetry (DSC) (Determine Glass Transition Temp.) Polymer->DSC

Caption: Experimental workflow from polymer synthesis to thermal characterization.

References

Validating the Molecular Weight of 4-(4-aminophenoxy)benzoic Acid Polymers: A Comparative Guide to GPC and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate determination of polymer molecular weight is paramount for ensuring material performance and reproducibility. This guide provides a comprehensive comparison of Gel Permeation Chromatography (GPC) with alternative methods for validating the molecular weight of 4-(4-aminophenoxy)benzoic acid polymers and related aromatic polyamides.

This document outlines the experimental protocols for GPC, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), and Static Light Scattering (SLS). It also presents comparative data and visual workflows to aid in technique selection and data interpretation.

At a Glance: Molecular Weight Analysis Techniques

Technique Principle Information Obtained Advantages Limitations
Gel Permeation Chromatography (GPC) Size-based separation of molecules in solution.Mn, Mw, Mz, PDI, Molecular Weight Distribution.[1][2]Robust, reproducible, provides detailed distribution data.Relative molecular weights unless coupled with advanced detectors; column calibration is crucial.
MALDI-TOF Mass Spectrometry Measurement of mass-to-charge ratio of ionized molecules.Absolute molecular weight of individual polymer chains, end-group analysis.[3]High accuracy for absolute mass, detailed structural information.Can be challenging for high molecular weight and polydisperse polymers (PDI > 1.2); matrix selection is critical.[3]
Static Light Scattering (SLS) Measurement of the time-averaged intensity of scattered light.Absolute weight-average molecular weight (Mw), radius of gyration (Rg), second virial coefficient (A2).[4][5]Provides absolute Mw without column calibration; non-destructive.[4][5]Less effective for polydisperse samples and requires accurate knowledge of the refractive index increment (dn/dc).

Table 1. Comparison of Key Techniques for Polymer Molecular Weight Analysis. Mn: Number-average molecular weight, Mw: Weight-average molecular weight, Mz: Z-average molecular weight, PDI: Polydispersity Index.

Representative GPC Data for Aromatic Polyamides

Polymer ID Mn ( g/mol ) Mw ( g/mol ) PDI (Mw/Mn)
p-8d7,1008,7001.23
m-8b12,20017,4001.43
m-8d10,50014,3001.36

Table 2. Molecular Weight Data for Aromatic Poly(ester-amide)s Determined by GPC. Data is based on polystyrene standards and serves as an illustrative example.[6]

Experimental Protocols

Gel Permeation Chromatography (GPC)

Principle: GPC separates polymer molecules based on their size (hydrodynamic volume) in solution. Larger molecules elute from the chromatography column first, followed by smaller molecules.

Protocol for Aromatic Polyamides:

  • Sample Preparation:

    • Dissolve the polymer sample in an appropriate solvent such as N-methyl-2-pyrrolidone (NMP) or hexafluoroisopropanol (HFIP) at a concentration of 1-2 mg/mL. Complete dissolution is critical and may require gentle heating and stirring.

    • Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.

  • Instrumentation and Conditions:

    • GPC System: An integrated GPC system equipped with a pump, autosampler, column oven, and a refractive index (RI) detector.

    • Columns: A set of columns suitable for polar organic solvents, such as those packed with polystyrene-divinylbenzene (PS-DVB) or specialized materials for HFIP.

    • Mobile Phase: NMP with 0.05 M LiBr or HFIP with 0.02 M sodium trifluoroacetate (to suppress aggregation).

    • Flow Rate: Typically 1.0 mL/min.

    • Temperature: Column and detector temperature are maintained at an elevated temperature (e.g., 60-80 °C) to reduce solvent viscosity and improve resolution.

  • Calibration:

    • Generate a calibration curve using a series of narrow polystyrene (PS) or poly(methyl methacrylate) (PMMA) standards of known molecular weights.[7][8][9]

  • Data Analysis:

    • The retention times of the polymer sample are compared to the calibration curve to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[10]

GPC_Workflow cluster_prep Sample Preparation cluster_analysis GPC Analysis cluster_data Data Processing Dissolution Dissolve Polymer (1-2 mg/mL in NMP/HFIP) Filtration Filter Solution (0.2 µm PTFE filter) Dissolution->Filtration Injection Inject Sample Filtration->Injection Separation Size-Based Separation (GPC Columns) Injection->Separation Detection Detect with RI Detector Separation->Detection Calibration Apply Calibration Curve (PS or PMMA standards) Detection->Calibration Calculation Calculate Mn, Mw, PDI Calibration->Calculation

GPC Experimental Workflow
MALDI-TOF Mass Spectrometry

Principle: MALDI-TOF MS measures the mass-to-charge ratio of intact polymer molecules that have been ionized by a laser. It provides absolute molecular weight information for individual polymer chains.

Protocol for Aromatic Polyamides:

  • Sample Preparation (Solid-State Method for Insoluble Polymers):

    • Finely grind the aromatic polyamide sample and the MALDI matrix (e.g., 3-aminoquinoline) into powders.[11]

    • Mix the polymer and matrix powders at a weight ratio of approximately 1:1 to 1:5.[11]

    • Press the mixture into a pellet.

  • Instrumentation and Data Acquisition:

    • Mass Spectrometer: A MALDI-TOF mass spectrometer.

    • Laser: A nitrogen laser (337 nm) is commonly used.

    • Mode: Operate in reflectron mode for higher resolution of lower molecular weight distributions and linear mode for higher molecular weight samples.

    • Acquire spectra over a mass range appropriate for the expected molecular weight of the polymer.

  • Data Analysis:

    • The resulting spectrum shows a distribution of peaks, where each peak corresponds to a specific polymer chain length with a certain number of repeat units.

    • The absolute molecular weight of each oligomer can be determined, and the overall Mn, Mw, and PDI can be calculated. End-group analysis can also be performed.

Static Light Scattering (SLS)

Principle: SLS measures the time-averaged intensity of light scattered by polymer molecules in solution. The intensity of the scattered light is proportional to the weight-average molecular weight (Mw).[4]

Protocol for Aromatic Polyamides:

  • Sample Preparation:

    • Prepare a series of polymer solutions of known concentrations in a suitable solvent (e.g., NMP). The solvent must be meticulously filtered to remove dust.

    • The refractive index increment (dn/dc) of the polymer in the chosen solvent must be known or determined experimentally.

  • Instrumentation and Measurement:

    • Light Scattering Instrument: A goniometer-based instrument or a multi-angle light scattering (MALS) detector.

    • Measure the intensity of scattered light at various angles for each concentration.

  • Data Analysis:

    • The data is typically analyzed using a Zimm plot or a Debye plot.[4][12]

    • Extrapolation of the data to zero angle and zero concentration allows for the determination of the absolute Mw, the radius of gyration (Rg), and the second virial coefficient (A2).[4][5]

Technique_Comparison cluster_gpc GPC cluster_maldi MALDI-TOF MS cluster_sls Static Light Scattering GPC_Info Provides Mn, Mw, PDI Relative MW (vs. standards) MALDI_Info Provides Absolute MW End-group information SLS_Info Provides Absolute Mw Radius of Gyration (Rg) Polymer_Sample Aromatic Polyamide Sample Polymer_Sample->GPC_Info Size-based Separation Polymer_Sample->MALDI_Info Mass-to-Charge Ratio Polymer_Sample->SLS_Info Light Scattering Intensity

Comparison of Analytical Approaches

Conclusion

The choice of technique for validating the molecular weight of this compound polymers depends on the specific information required. GPC is a robust and widely used method for determining the molecular weight distribution and is excellent for routine analysis and quality control. For absolute molecular weight determination and detailed structural information, MALDI-TOF MS and SLS are powerful alternatives. By understanding the principles, advantages, and limitations of each technique, researchers can select the most appropriate method to obtain reliable and accurate molecular weight data for their aromatic polyamide systems.

References

A Comparative Analysis of Mechanical Properties: Aramids With and Without 4-(4-aminophenoxy)benzoic Acid Integration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in material science, this guide provides a comparative analysis of the mechanical properties of traditional aramids versus those modified with ether-linkages, akin to what would be achieved by incorporating 4-(4-aminophenoxy)benzoic acid. The introduction of such flexible moieties into the rigid aramid backbone significantly influences the polymer's processability and mechanical behavior.

This guide synthesizes experimental data to highlight these differences, offering insights into the structure-property relationships that govern the performance of these advanced materials. While direct data for aramids modified with this compound is not extensively available in the public domain, this comparison utilizes data from aramids incorporating structurally similar bis(4-aminophenoxy) benzene, which introduces flexible ether bonds, to extrapolate the expected effects.

Executive Summary of Mechanical Properties

The incorporation of flexible ether linkages, such as those provided by this compound, into the aramid polymer chain generally leads to enhanced solubility and processability. This modification, however, also results in a trade-off with some mechanical properties when compared to the highly rigid structure of conventional para-aramids like Poly(p-phenylene terephthalamide) (PPTA). Conversely, when compared to meta-aramids, these modified aramids can exhibit competitive or even superior mechanical performance.

Comparative Mechanical Properties of Aramid Fibers

The following table summarizes the key mechanical properties of conventional aramids (para- and meta-aramids) and an aramid copolymer incorporating bis(4-aminophenoxy) benzene, which serves as an analogue for the modification with this compound.

PropertyPara-Aramid (e.g., Kevlar®/Twaron®)Meta-Aramid (e.g., Nomex®)Aramid with bis(4-aminophenoxy) benzene moieties (PBAB-aramid)
Tensile Strength ~3045 MPa[1]~340 - 410 MPa113.5 MPa (film)[2][3][4][5]
Tensile Modulus (Young's Modulus) 130 - 179 GPa[6]~17 GPa[7]Not explicitly stated for PBAB-aramid films
Elongation at Break 2.4 - 3.6%~30%[7][8]58.4% (film)[2][3][4][5]
Tenacity ~23 g/den [9]~5.6 g/den [9]Not applicable (measured as film)

Note: The data for the aramid with bis(4-aminophenoxy) benzene moieties is for a thin film, which may exhibit different mechanical properties compared to spun fibers.

Delving into the Experimental Protocols

The determination of the mechanical properties of aramid fibers and films is conducted following standardized testing methodologies to ensure accuracy and reproducibility.

Tensile Testing of Aramid Fibers and Films

Objective: To determine the tensile strength, Young's modulus, and elongation at break of the material.

Apparatus: A universal testing machine (UTM) equipped with appropriate grips for holding the fiber or film specimens.

Procedure (based on ASTM D3822 for single fibers and ASTM D882 for thin films):

  • Specimen Preparation:

    • Fibers: Single filaments are carefully separated from a yarn bundle. The ends of the fiber are mounted onto a paper or plastic tab with an adhesive to facilitate handling and gripping in the UTM. The gauge length (the length of the fiber between the grips) is precisely set.

    • Films: Rectangular specimens of a specified width and length are cut from the film. The thickness of the specimen is measured at several points to ensure uniformity.

  • Testing Conditions:

    • The test is conducted in a controlled environment, typically at a standard temperature (e.g., 23°C) and relative humidity (e.g., 50%).

    • The specimen is mounted in the grips of the UTM, ensuring that it is aligned with the direction of the applied load.

  • Measurement:

    • A tensile load is applied to the specimen at a constant rate of extension until it fractures.

    • The load and the corresponding elongation are continuously recorded throughout the test.

  • Data Analysis:

    • Tensile Strength: Calculated by dividing the maximum load by the cross-sectional area of the specimen.

    • Young's Modulus: Determined from the slope of the initial linear portion of the stress-strain curve.

    • Elongation at Break: Calculated as the percentage increase in the length of the specimen at the point of fracture.

Visualizing the Structure-Property Relationship

The introduction of this compound or similar monomers disrupts the highly regular, rigid-rod structure of conventional para-aramids, leading to changes in mechanical properties. The following diagram illustrates this concept.

G cluster_0 Conventional Para-Aramid (e.g., PPTA) cluster_1 Aramid with this compound A Rigid Aromatic Backbone B High Chain Packing Density A->B C Strong Intermolecular Hydrogen Bonding A->C D High Crystallinity B->D C->D E High Tensile Strength & Modulus D->E F Flexible Ether Linkage in Backbone G Disrupted Chain Packing F->G H Reduced Intermolecular Interaction G->H I Lower Crystallinity H->I J Increased Solubility & Elongation I->J K Lower Tensile Strength & Modulus (vs. Para-Aramid) I->K

Caption: Structural differences and their impact on properties.

Concluding Remarks

The incorporation of monomers like this compound into aramid structures presents a strategic approach to tailor their properties for specific applications. While this modification may lead to a reduction in the ultimate tensile strength and modulus compared to high-performance para-aramids, it significantly enhances solubility and processability, opening avenues for their use in applications where these characteristics are paramount. The resulting copolymers can still exhibit excellent mechanical properties, often surpassing those of meta-aramids, making them a versatile class of high-performance polymers. Further research focusing on the precise control of the copolymer composition will undoubtedly lead to the development of novel aramid materials with a finely tuned balance of mechanical performance and processability.

References

Spectroscopic Validation of 4-(4-aminophenoxy)benzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for 4-(4-aminophenoxy)benzoic acid against two structural analogues: 4-aminobenzoic acid and 4-phenoxybenzoic acid. By presenting key experimental data from Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), this document serves as a valuable resource for the structural validation and characterization of this compound.

The structural confirmation of a molecule is a critical step in chemical research and drug development. Spectroscopic techniques provide a detailed fingerprint of a compound's molecular structure. This guide offers a side-by-side comparison of the expected and observed spectral features, facilitating the unambiguous identification of this compound.

Comparative Spectroscopic Data

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The table below compares the characteristic vibrational frequencies.

Functional GroupThis compound (Predicted) (cm⁻¹)4-Aminobenzoic acid (Experimental) (cm⁻¹)4-Phenoxybenzoic acid (Experimental) (cm⁻¹)
O-H (Carboxylic Acid)3300-2500 (broad)3300-2500 (broad)3300-2500 (broad)
N-H (Amine)3450-33003466, 3370-
C-H (Aromatic)3100-30003050-30003100-3000
C=O (Carboxylic Acid)~1680~1680~1685
C=C (Aromatic)1600-14501620, 15201605, 1585, 1490
C-O (Ether)~1240-~1240
C-N (Amine)~1300~1310-
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Proton EnvironmentThis compound (Predicted) (ppm)4-Aminobenzoic acid (Experimental) (ppm)[1][2]4-Phenoxybenzoic acid (Experimental) (ppm)
-COOH~12.5 (s, 1H)~11.9 (s, 1H)~12.9 (s, 1H)
Aromatic H (ortho to -COOH)~7.9 (d, 2H)7.65 (d, 2H)8.05 (d, 2H)
Aromatic H (meta to -COOH)~7.0 (d, 2H)6.57 (d, 2H)7.05 (d, 2H)
Aromatic H (ortho to -O-)~7.0 (d, 2H)-7.42 (t, 2H)
Aromatic H (meta to -O-)~6.7 (d, 2H)-7.20 (t, 1H)
Aromatic H (para to -O-)--7.08 (d, 2H)
-NH₂~5.0 (s, 2H)5.89 (s, 2H)-

s = singlet, d = doublet, t = triplet

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Carbon EnvironmentThis compound (Predicted) (ppm)4-Aminobenzoic acid (Experimental) (ppm)4-Phenoxybenzoic acid (Experimental) (ppm)[3]
-C=O~167~167.5~167.0
Aromatic C (C-COOH)~125~119.0~125.0
Aromatic C (ortho to -COOH)~132~131.5~132.0
Aromatic C (meta to -COOH)~116~113.8~117.0
Aromatic C (C-O)~158-~162.0
Aromatic C (C-N)~148~151.0-
Aromatic C (ortho to -O-)~122-~120.0
Aromatic C (meta to -O-)~120-~130.0
Aromatic C (para to -O-)--~124.0
Aromatic C (ortho to -NH₂)~115~113.8-
Aromatic C (meta to -NH₂)~122~131.5-
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight.

IonThis compound (Predicted) (m/z)4-Aminobenzoic acid (Experimental) (m/z)[4][5]4-Phenoxybenzoic acid (Experimental) (m/z)[6][7]
[M]⁺229.07137.05214.06
[M-OH]⁺212.07120.04197.06
[M-COOH]⁺184.0892.05169.07

Experimental Workflow and Protocols

The validation of a chemical structure through spectroscopic methods follows a logical workflow to ensure accurate and reliable results.

Spectroscopic_Validation_Workflow Spectroscopic Validation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification FTIR FTIR Spectroscopy Purification->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Interpretation Spectral Interpretation FTIR->Interpretation NMR->Interpretation MS->Interpretation Comparison Comparison with Reference Data Interpretation->Comparison Validation Structure Confirmation Comparison->Validation

References

A Comparative Performance Analysis of 4-(4-aminophenoxy)benzoic Acid in High-Performance Polymers

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for advanced materials with superior thermal and mechanical properties, the selection of appropriate monomers is paramount. This guide provides a detailed performance comparison of polymers derived from 4-(4-aminophenoxy)benzoic acid against those synthesized from other flexible and aromatic monomers. The data presented herein, sourced from various experimental studies, offers researchers, scientists, and drug development professionals a comprehensive overview to inform their material selection and design.

Performance Overview

Polymers derived from this compound, typically polyamides and polyimides, exhibit a desirable balance of thermal stability, mechanical strength, and solubility. The introduction of the flexible ether linkage in the monomer backbone often enhances the processability of the resulting polymers without significantly compromising their high-temperature performance. This section presents a comparative summary of key performance indicators.

Thermal Properties

The thermal stability of polymers is a critical factor for their application in high-temperature environments. Key parameters include the glass transition temperature (Tg), which indicates the transition from a rigid to a more flexible state, and the decomposition temperature (Td), which signifies the onset of thermal degradation.

Monomer/Polymer SystemGlass Transition Temperature (Tg) (°C)10% Weight Loss Temperature (T10%) (°C)
Polyamides from 4-(1-adamantyl)-1,3-bis-(4-aminophenoxy)benzene240–300> 450 (in Nitrogen)
Polyimides from 4,4'-Bis(4-aminophenoxy)benzophenone252–278> 529 (in Nitrogen)
BTDA-PI from 4,4'–diaminodiphenyl ether276Not Specified
BPDA-PI from 4,4'–diaminodiphenyl ether290Not Specified
PMDA-PI from 4,4'–diaminodiphenyl ether302Not Specified
Poly(amide-imide)s from 2,2-bis(4-aminophenoxy) benzonitrile235–298> 400
Poly(amide-imide)s from 2,2*-bis(4-aminophenoxy)biphenyl227–261> 520 (in Nitrogen)
Poly(amide imide)s from 2,2’-BAPB227–268527–574 (in Nitrogen)
Poly(amide imide)s from 4,4’-BAPB254–299527–574 (in Nitrogen)
Polyimides from 2,6-bis(4-aminophenoxy)naphthalene255–295543–563 (in Nitrogen)
Mechanical Properties

The mechanical integrity of a polymer is defined by its ability to withstand stress and strain. Tensile strength, tensile modulus, and elongation at break are fundamental measures of a material's mechanical performance.

Monomer/Polymer SystemTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
Polyamides from 4-(1-adamantyl)-1,3-bis-(4-aminophenoxy)benzene77–921.5–2.5Not Specified
Polyimides from 4,4'-Bis(4-aminophenoxy)benzophenone101–1182.1–2.811–32
BTDA-PI from 4,4'–diaminodiphenyl ether114.193.233.58
PMDA-PI from 4,4'–diaminodiphenyl etherNot Specified3.422.82
Poly(amide imide)s from 2,2’-BAPB and 4,4’-BAPB57–1042.05–2.863–20
Polyimides from 2,6-bis(4-aminophenoxy)naphthalene105–1241.5–2.37–22
Polyimide from 3,4′-Oxydianiline (PI-DA)67.4 ± 101.9 ± 0.17137 ± 23
Polyimide from 3,4′-Oxydianiline (PI-6FDA)82.8 ± 52.7 ± 0.17147 ± 17
Solubility

The solubility of high-performance polymers is crucial for their processing and fabrication into films, coatings, and fibers. The incorporation of flexible ether linkages, such as in this compound, generally improves solubility in organic solvents.

Monomer/Polymer SystemSolvents
Polyamides from 4-(1-adamantyl)-1,3-bis-(4-aminophenoxy)benzeneN,N-dimethylacetamide (DMAc), cyclohexanone, tetrahydrofuran (THF)[1]
Polyimides from 4,4'-Bis(4-aminophenoxy)benzophenoneSoluble in chemical imidization, poor in thermal imidization[2]
Poly(amide–imide)s from 2,2-bis(4-aminophenoxy) benzonitrileN-methyl-2-pyrrolidone (NMP), Dimethylsulfoxide (DMSO)[3]
Poly(amide-imide)s from 2,2*-bis(4-aminophenoxy)biphenylNMP, N,N-dimethylacetamide (DMAc)[4]
Poly(amide imide)s from 2,2’-BAPBGenerally good solubility[5]
Polyimide from 2,6-bis(4-aminophenoxy)naphthalene (6FDA derived)Polar aprotic solvents[6]

Experimental Protocols

The data presented in this guide is based on established experimental methodologies for polymer characterization. Below are detailed protocols for the key experiments cited.

Polymer Synthesis: Phosphorylation Polycondensation

This method is commonly used for the synthesis of polyamides.

  • Preparation : A flame-dried flask equipped with a mechanical stirrer is charged with N-methyl-2-pyrrolidone (NMP), a dicarboxylic acid, lithium chloride (LiCl), and pyridine under a nitrogen atmosphere.

  • Dissolution : The mixture is stirred at room temperature until all solids have dissolved.

  • Polycondensation : The diamine monomer and triphenyl phosphite (TPP) are added, and the solution is heated to approximately 105°C for 3 hours.

  • Precipitation and Washing : The resulting polymer solution is precipitated in ethanol and washed multiple times with hot water and ethanol.

  • Drying : The polymer is dried overnight under vacuum at 100°C.

Thermal Analysis
  • Differential Scanning Calorimetry (DSC) : Used to determine the glass transition temperature (Tg). Samples are typically heated at a rate of 10-20°C/min under a nitrogen atmosphere.

  • Thermogravimetric Analysis (TGA) : Used to evaluate thermal stability and decomposition temperatures. Samples are heated at a specific rate (e.g., 10°C/min) in a controlled atmosphere (nitrogen or air), and the weight loss is measured as a function of temperature.

Mechanical Testing
  • Tensile Testing : Polymer films are cast from solution (e.g., DMAc). The films are then cut into specific dimensions and tested using a universal testing machine at a constant crosshead speed. Tensile strength, tensile modulus, and elongation at break are determined from the resulting stress-strain curves.

Solubility Testing
  • Qualitative solubility tests are performed by adding a small amount of the polymer to various organic solvents at room temperature and observing for dissolution.

Visualizing Synthesis Pathways

The following diagrams, generated using Graphviz, illustrate the generalized synthesis pathways for polyamides and polyimides, highlighting the role of flexible monomers like this compound.

Polyamide_Synthesis Diamine Diamine (e.g., with ether linkage) Polycondensation Polycondensation Diamine->Polycondensation Diacid Dicarboxylic Acid Diacid->Polycondensation Polyamide Polyamide Polycondensation->Polyamide

Caption: Generalized synthesis of polyamides.

Polyimide_Synthesis Diamine Diamine (e.g., with ether linkage) Polycondensation Polycondensation Diamine->Polycondensation Dianhydride Dianhydride Dianhydride->Polycondensation PolyamicAcid Poly(amic acid) Intermediate Imidization Imidization PolyamicAcid->Imidization Thermal or Chemical Imidization Polyimide Polyimide Polycondensation->PolyamicAcid Imidization->Polyimide

Caption: Two-step synthesis of polyimides.

References

A Comparative Guide to Analytical Methods for the Quantification of 4-(4-aminophenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 4-(4-aminophenoxy)benzoic acid, a key chemical intermediate, is critical in various stages of drug development and manufacturing. This guide provides an objective comparison of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. The performance of these methods is compared based on experimental data for similar aromatic carboxylic acids, providing a framework for selecting the most appropriate method for a given application.

Cross-Validation of Analytical Methods

Cross-validation is a formal process to verify that a validated analytical method produces consistent and reliable results across different laboratories, instruments, or even between different analytical methods.[1] This is crucial for ensuring data integrity and comparability throughout the drug development lifecycle. The primary approaches to cross-validation include:

  • Comparative Testing: The most common approach where different laboratories or methods analyze the same sample set, and the results are statistically compared.

  • Co-validation: Involves collaboration between laboratories to validate a new analytical method simultaneously.

  • Revalidation: A partial or full revalidation of an analytical method by the receiving laboratory.

Comparison of Analytical Methods

The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis, such as required sensitivity, selectivity, and the complexity of the sample matrix.

Parameter HPLC-UV LC-MS/MS UV-Vis Spectrophotometry
Linearity (R²) > 0.999[1][2]> 0.99[3][4]> 0.99[5]
Accuracy (% Recovery) 98 - 102%[2][6]89 - 114%[3][7]97 - 103%[5][8]
Precision (% RSD) < 2%[2][6]< 15%[3][4]< 2%[1]
Limit of Detection (LOD) ~0.1 µg/mL[2]~0.5 ng/mL[9]~0.5 µg/mL[10]
Limit of Quantification (LOQ) ~0.5 µg/mL[2]~1 ng/mL[3]~1.5 µg/mL[10]
Selectivity GoodExcellentModerate
Cost ModerateHighLow
Throughput HighHighModerate

High-Performance Liquid Chromatography (HPLC) with UV Detection is a robust and widely used technique for the quantification of aromatic compounds. It offers a good balance of sensitivity, selectivity, and cost-effectiveness.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the highest sensitivity and selectivity, making it ideal for the analysis of complex samples or when very low detection limits are required.[11][12] The initial instrumentation cost is higher, but it offers unparalleled performance for trace analysis.

UV-Vis Spectrophotometry is a simple, rapid, and cost-effective method.[13] However, its selectivity is lower compared to chromatographic methods, making it more susceptible to interference from other UV-absorbing compounds in the sample matrix. It is often suitable for the analysis of relatively pure samples.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for each technique.

HPLC-UV Method
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of aromatic acids.[9]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).[14][15] The composition can be optimized for best separation.

  • Flow Rate: Typically 1.0 mL/min.[9]

  • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 254 nm or 280 nm would likely be suitable.

  • Sample Preparation: Samples are dissolved in a suitable solvent (e.g., mobile phase or a mixture of water and organic solvent) and filtered through a 0.45 µm filter before injection.

LC-MS/MS Method
  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column, often with smaller particle sizes (e.g., < 2 µm) for faster analysis.

  • Mobile Phase: A mixture of water and acetonitrile or methanol, both containing a small amount of a volatile modifier like formic acid (e.g., 0.1%) to aid in ionization.[9]

  • Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.

  • Ionization Mode: ESI in either positive or negative ion mode, depending on which provides a better signal for the analyte.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring a specific product ion formed after fragmentation. This provides high selectivity.

  • Sample Preparation: Similar to HPLC, but may require a more rigorous cleanup step, such as solid-phase extraction (SPE), to remove matrix components that can interfere with ionization.

UV-Vis Spectrophotometry Method
  • Instrumentation: A UV-Vis spectrophotometer.

  • Solvent: A solvent that dissolves the analyte and does not absorb in the same wavelength range. A mixture of water and a polar organic solvent like methanol or ethanol is often suitable.

  • Wavelength Selection: The wavelength of maximum absorbance (λmax) for this compound should be determined by scanning a solution of the compound across the UV-Vis spectrum. For similar compounds like 4-aminobenzoic acid, absorption maxima are observed around 278 nm.[16]

  • Quantification: A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the selected λmax. The concentration of the unknown sample is then determined from its absorbance using the calibration curve.

  • Sample Preparation: Samples are accurately weighed and dissolved in the chosen solvent to a known volume. Dilutions may be necessary to bring the absorbance within the linear range of the instrument.

Visualizing the Workflow and Method Comparison

To better illustrate the processes involved, the following diagrams were created using the DOT language.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Define_Purpose Define Purpose and Scope Select_Methods Select Analytical Methods for Comparison Define_Purpose->Select_Methods Develop_Protocol Develop Cross-Validation Protocol Select_Methods->Develop_Protocol Prepare_Samples Prepare Homogeneous Samples Develop_Protocol->Prepare_Samples Analyze_Samples_Method1 Analyze Samples with Method 1 Prepare_Samples->Analyze_Samples_Method1 Analyze_Samples_Method2 Analyze Samples with Method 2 Prepare_Samples->Analyze_Samples_Method2 Collect_Data Collect and Tabulate Data Analyze_Samples_Method1->Collect_Data Analyze_Samples_Method2->Collect_Data Statistical_Analysis Perform Statistical Analysis Collect_Data->Statistical_Analysis Assess_Comparability Assess Method Comparability Statistical_Analysis->Assess_Comparability Report_Findings Report Findings and Conclusions Assess_Comparability->Report_Findings

Caption: Workflow for the cross-validation of analytical methods.

MethodComparison cluster_methods Analytical Methods cluster_parameters Performance Parameters Analyte This compound HPLC HPLC-UV Analyte->HPLC LCMS LC-MS/MS Analyte->LCMS UVVis UV-Vis Spectrophotometry Analyte->UVVis Parameters Sensitivity Selectivity Accuracy Precision Cost HPLC->Parameters Good Sensitivity Good Selectivity High Accuracy High Precision Moderate Cost LCMS->Parameters Excellent Sensitivity Excellent Selectivity High Accuracy High Precision High Cost UVVis->Parameters Moderate Sensitivity Low Selectivity Good Accuracy Good Precision Low Cost

Caption: Comparison of analytical methods for quantification.

References

Assessing the Biocompatibility of 4-(4-aminophenoxy)benzoic Acid-Functionalized Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriately functionalized materials is a critical step in the design of biomedical devices and drug delivery systems. This guide provides a comparative assessment of the biocompatibility of materials functionalized with 4-(4-aminophenoxy)benzoic acid (APBA), offering insights into their performance against common alternative surface modifications. The information presented is supported by a review of experimental data on key biocompatibility markers such as cytotoxicity, hemocompatibility, and inflammatory response.

The ideal biomaterial should seamlessly integrate with the host, eliciting minimal adverse reactions. Surface functionalization is a key strategy to modulate the biological response to a material. APBA, with its amine and carboxylic acid moieties, presents a unique zwitterionic-like surface chemistry that can influence protein adsorption and subsequent cellular interactions. Understanding its biocompatibility profile in comparison to well-established functional groups is essential for informed material selection.

Comparative Analysis of Biocompatibility

To provide a clear comparison, the following tables summarize quantitative data from studies on various functionalized surfaces. While direct data for APBA-functionalized materials is limited in publicly available literature, we can infer potential performance by examining materials with similar terminal groups, namely amine (-NH2) and carboxyl (-COOH) functionalities, and compare them to common biocompatible coatings like polyethylene glycol (PEG) and self-assembled monolayers (SAMs) with hydroxyl (-OH) and methyl (-CH3) end groups.

Table 1: In Vitro Cytotoxicity

Surface FunctionalizationCell TypeAssayResults (% Cell Viability)Reference
Amine (-NH2) Human FibroblastsMTTStrong attachment and growth[1]
Murine Macrophages-Did not compromise viability[2]
Carboxyl (-COOH) Human FibroblastsMTTStrong attachment and growth[1]
Murine Macrophages-Did not compromise viability[2]
Hydroxyl (-OH) Human FibroblastsMTTWeak attachment[1]
Methyl (-CH3) Human FibroblastsMTTWeak attachment[1]
PEG Human Fibroblasts-Reduced adhesion[1]

Table 2: Hemocompatibility - Platelet Adhesion

Surface FunctionalizationConditionPlatelet AdhesionReference
Amine (-NH2) In vitroLess than -COOH[3]
Carboxyl (-COOH) In vitroHigher than -NH2[3][4]
Hydroxyl (-OH) In vitroLow adhesion[5]
Methyl (-CH3) In vitroHigh adhesion[5]
Near-Neutral Charge (Mixed -NH2/-COOH) In vitroLowest adhesion[3]

Table 3: In Vivo Inflammatory Response

Surface FunctionalizationAnimal ModelKey FindingsReference
Amine (-NH2) MiceThickest fibrous capsule, greatest cellular infiltration[6]
Carboxyl (-COOH) MiceLeast inflammatory/fibrotic response[6]
Hydroxyl (-OH) MiceThick fibrous capsule, high cellular infiltration[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of biocompatibility studies. Below are summaries of standard experimental protocols.

In Vitro Cytotoxicity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity.

  • Cell Seeding: Plate cells (e.g., fibroblasts, macrophages) in a 96-well plate at a specific density and allow them to adhere overnight.

  • Material Exposure: Place the functionalized material samples into the wells with the cells.

  • Incubation: Incubate for a predetermined period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to a control (cells cultured without the material).

Hemocompatibility: Platelet Adhesion Assay

This assay quantifies the adhesion of platelets to a material surface, a key indicator of thrombogenicity.

  • Material Preparation: Prepare and sterilize the functionalized material surfaces.

  • Blood Collection: Obtain fresh human whole blood and prepare platelet-rich plasma (PRP) through centrifugation.

  • Incubation: Incubate the material samples with PRP for a set time under controlled conditions (e.g., static or flow).

  • Rinsing: Gently rinse the samples to remove non-adherent platelets.

  • Fixation and Staining: Fix the adhered platelets and stain them with a fluorescent dye (e.g., targeting actin filaments).

  • Imaging: Visualize and count the adhered platelets using fluorescence microscopy or scanning electron microscopy (SEM).

  • Quantification: Analyze the images to determine the number of adhered platelets per unit area.

In Vivo Inflammatory Response: Subcutaneous Implantation

This in vivo model assesses the local tissue reaction to an implanted material.

  • Implant Preparation: Sterilize the functionalized material samples.

  • Animal Model: Use a suitable animal model (e.g., mice or rats).

  • Surgical Implantation: Surgically implant the material samples subcutaneously.

  • Post-operative Care: Provide appropriate post-operative care and monitoring.

  • Explantation and Histology: After a predetermined time point (e.g., 1, 4, or 12 weeks), explant the implants along with the surrounding tissue.

  • Tissue Processing: Fix, embed, section, and stain the tissue samples (e.g., with Hematoxylin and Eosin - H&E).

  • Analysis: Microscopically evaluate the tissue response, including the thickness of the fibrous capsule and the presence and type of inflammatory cells at the implant-tissue interface.

Signaling Pathways and Biocompatibility

The interaction of a material surface with biological fluids leads to the adsorption of proteins, which in turn mediates cellular responses through various signaling pathways. While specific pathways for APBA are not yet fully elucidated, the functional groups present suggest potential interactions.

Experimental_Workflow

The amine and carboxyl groups on APBA can influence the adsorption of key proteins like albumin and fibrinogen, which subsequently affects platelet and leukocyte adhesion.[3][5] Studies on self-assembled monolayers have shown that carboxyl groups can promote anti-inflammatory responses from macrophages.[7] Conversely, surfaces with amine and hydroxyl groups have been associated with a more pronounced inflammatory and fibrotic response in vivo.[6]

The interaction with integrin receptors on cell surfaces is a crucial aspect of biocompatibility. The conformation of adsorbed proteins on the functionalized surface can either expose or mask integrin-binding sites, thereby modulating cell adhesion, proliferation, and differentiation.[1] Benzoic acid derivatives have been shown to influence various signaling pathways, including those involved in inflammation and cell proliferation, although these studies are often in the context of pharmacology rather than material biocompatibility.[8][9]

Signaling_Pathway

Conclusion

The biocompatibility of this compound-functionalized materials is a complex interplay of its surface chemistry with the biological environment. Based on the available data for analogous functional groups, an APBA-functionalized surface, with its potential for near-neutral charge, may offer favorable hemocompatibility with reduced platelet adhesion. However, the presence of amine groups could potentially trigger a more significant in vivo inflammatory response compared to purely carboxyl-functionalized surfaces.

Further direct comparative studies are necessary to fully elucidate the biocompatibility profile of APBA-functionalized materials. Researchers and developers should consider the specific application and the desired biological response when selecting a surface functionalization strategy. The experimental protocols and comparative data presented in this guide provide a foundational framework for making these critical decisions.

References

"a comparative study of the antimicrobial activity of 4-(4-aminophenoxy)benzoic acid derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the antimicrobial properties, experimental protocols, and structure-activity relationships of substituted 4-aminobenzoic acid (PABA) derivatives.

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: While the original request specified a comparative study on "4-(4-aminophenoxy)benzoic acid derivatives," a thorough literature search did not yield sufficient publicly available data to construct a meaningful comparative guide on this specific class of compounds. However, extensive research exists on the closely related 4-aminobenzoic acid (PABA) derivatives . This guide provides a detailed comparative analysis of the antimicrobial activity of various PABA derivatives, leveraging available experimental data and methodologies.

Introduction

4-Aminobenzoic acid (PABA), a well-known precursor in the folic acid synthesis pathway of many microorganisms, has served as a versatile scaffold for the development of novel antimicrobial agents.[1][2] Derivatization of the amino and carboxylic acid functional groups of the PABA molecule has led to the synthesis of numerous compounds, including Schiff bases, esters, and amides, with a broad spectrum of antibacterial and antifungal activities. This guide summarizes the antimicrobial performance of selected PABA derivatives, presents detailed experimental protocols for their evaluation, and visualizes key structural and procedural concepts.

Data Presentation: Antimicrobial Activity of PABA Derivatives

The following table summarizes the in vitro antimicrobial activity of a selection of 4-aminobenzoic acid derivatives against various bacterial and fungal strains. The data is presented as the minimum inhibitory concentration (MIC) in µM, which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound IDDerivative TypeR Group / SubstituentTest OrganismMIC (µM)Reference
1 Schiff Base2-HydroxybenzylideneStaphylococcus aureus15.62[1]
2 Schiff Base5-NitrofurfurylideneStaphylococcus aureus (MRSA)15.62[1]
3 Schiff Base2,4-DichlorobenzylideneCandida albicans7.81[1]
4 Benzohydrazide3,4,5-TrimethoxybenzylideneStaphylococcus aureus1.82 (pMIC)[2]
5 Benzohydrazide3-BromobenzylideneBacillus subtilis2.11 (pMIC)[2]
6 Benzohydrazide4-BromobenzylideneAspergillus niger1.81 (pMIC)[2]
7 Benzohydrazide4-BromobenzylideneCandida albicans1.81 (pMIC)[2]
8 Estern-ButylNot specified-[2]
9 EsterBenzylNot specified-[2]

Note: pMIC is the negative logarithm of the molar MIC. A higher pMIC value indicates greater potency.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the determination of the antimicrobial activity of 4-aminobenzoic acid derivatives.

Broth Microdilution Method (for MIC Determination)

This method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Materials:

    • 96-well microtiter plates

    • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

    • Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

    • Test compounds dissolved in a suitable solvent (e.g., DMSO)

    • Positive control (standard antibiotic) and negative control (broth with solvent)

  • Procedure:

    • A serial two-fold dilution of the test compounds is prepared in the microtiter plate wells using the appropriate broth.

    • Each well is then inoculated with the standardized microbial suspension.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Agar Well Diffusion Method (for Zone of Inhibition)

This method is used to assess the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a well containing the test substance.

  • Materials:

    • Petri dishes with Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

    • Standardized microbial inoculum

    • Sterile cork borer

    • Test compounds dissolved in a suitable solvent

    • Positive and negative controls

  • Procedure:

    • The surface of the agar plate is uniformly inoculated with the microbial suspension.

    • Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.

    • A defined volume of the test compound solution is added to each well.

    • The plates are incubated under suitable conditions.

    • The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger diameter indicates greater antimicrobial activity.

Mandatory Visualization

General Structure of 4-Aminobenzoic Acid Derivatives

The following diagram illustrates the core structure of 4-aminobenzoic acid and highlights the common points of chemical modification to generate various derivatives.

G cluster_0 PABA 4-Aminobenzoic Acid (PABA) Core Amino Amino Group (-NH2) PABA->Amino Schiff Bases, Amides Carboxyl Carboxylic Acid (-COOH) PABA->Carboxyl Esters, Amides G start Synthesis of 4-Aminobenzoic Acid Derivatives characterization Structural Characterization (NMR, IR, Mass Spec) start->characterization stock_solution Preparation of Stock Solutions characterization->stock_solution primary_screening Primary Antimicrobial Screening (e.g., Agar Well Diffusion) stock_solution->primary_screening quantitative_assay Quantitative Assay (e.g., Broth Microdilution for MIC) primary_screening->quantitative_assay data_analysis Data Analysis and Structure-Activity Relationship (SAR) quantitative_assay->data_analysis end Identification of Lead Compounds data_analysis->end

References

A Researcher's Guide to Confirming Polymer Substitution with NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately determining the degree of substitution (DS) in functionalized polymers is a critical step in ensuring the quality, efficacy, and reproducibility of their materials. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful and versatile analytical technique for this purpose. This guide provides a comprehensive comparison of various NMR-based methods for confirming the DS in functionalized polymers, complete with experimental data and detailed protocols.

Introduction to NMR for Degree of Substitution Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an analytical technique that provides detailed information about the molecular structure of a material.[1] It is a quantitative method, meaning the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[2] This inherent quantitative nature makes NMR an ideal tool for determining the degree of substitution in functionalized polymers. By comparing the integral of NMR signals from the polymer backbone to those of the substituent, a precise DS value can be calculated.

This guide will compare the following NMR techniques for DS determination:

  • ¹H NMR (Proton NMR): The most common and sensitive NMR technique.

  • ¹³C NMR (Carbon NMR): Provides detailed structural information but is less sensitive than ¹H NMR.

  • ³¹P NMR (Phosphorus NMR): A highly sensitive and specific technique for polymers functionalized with phosphorus-containing groups.

  • Solid-State NMR: Essential for analyzing insoluble or cross-linked polymers.

Comparison of NMR Methods for DS Determination

The choice of NMR method depends on the specific polymer, the nature of the substituent, and the solubility of the material. The following table provides a qualitative comparison of the different NMR techniques.

Technique Advantages Disadvantages Best Suited For
¹H NMR High sensitivity, short experiment times, straightforward data interpretation.Signal overlap can be an issue in complex polymers.Soluble polymers with distinct proton signals for the backbone and substituent.
¹³C NMR High resolution and less signal overlap compared to ¹H NMR.[3]Low natural abundance and sensitivity, leading to long experiment times.[4]Polymers where ¹H NMR spectra are too crowded or for confirming backbone structure.
³¹P NMR High sensitivity (100% natural abundance), wide chemical shift range, and low background signal.[5]Only applicable to polymers functionalized with phosphorus-containing groups.Rapid and accurate DS determination of phosphorus-functionalized polymers.
Solid-State NMR Enables the analysis of insoluble, cross-linked, or semi-crystalline polymers.[1][6]Lower resolution and sensitivity compared to solution-state NMR.Insoluble polymer systems where solution-state NMR is not feasible.[7]

Quantitative Data Comparison

The following table summarizes representative experimental data from the literature, comparing the degree of substitution determined by various NMR methods with other analytical techniques.

Polymer Functional Group ¹H NMR DS ¹³C NMR DS Elemental Analysis DS Reference
Carboxymethyl ChitosanCarboxymethyl1.0 - 2.2--[8]
Cellulose Acetate PropionateImidazolium Bromide0.027 - 0.283--[9]
Methyl CelluloseMethyl-0.51 - 1.96-[7]

Experimental Protocols

¹H NMR Spectroscopy for DS Determination

Principle: This method relies on the integration of characteristic proton signals from the polymer repeating unit and the attached functional group. The ratio of these integrals, normalized by the number of protons contributing to each signal, yields the degree of substitution.

Experimental Workflow:

G cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing and Analysis A Dissolve polymer in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) B Add an internal standard (optional, for qNMR) A->B C Acquire ¹H NMR spectrum B->C D Ensure sufficient relaxation delay (D1) for quantitative analysis C->D E Phase and baseline correct the spectrum D->E F Integrate characteristic signals of the polymer backbone and the substituent E->F G Calculate the Degree of Substitution (DS) F->G

Workflow for ¹H NMR based DS determination.

Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh and dissolve 5-10 mg of the functionalized polymer in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CDCl₃). The choice of solvent is crucial to ensure complete dissolution and minimize signal overlap with the analyte peaks.[10]

    • For quantitative NMR (qNMR), add a known amount of an internal standard. The internal standard should be stable, soluble in the same solvent, and have a simple spectrum with signals that do not overlap with the polymer signals.[2]

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.

    • For quantitative accuracy, use a sufficiently long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons of interest, to ensure complete relaxation of all nuclei.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for accurate integration).

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Identify and integrate a well-resolved signal corresponding to the protons of the polymer repeating unit (I_polymer) and a signal from the protons of the substituent (I_substituent).

    • Normalize the integrals by the number of protons they represent (N_polymer and N_substituent, respectively).

    • Calculate the Degree of Substitution (DS) using the following formula: DS = (I_substituent / N_substituent) / (I_polymer / N_polymer)

Solid-State NMR for DS Determination of Insoluble Polymers

Principle: For insoluble polymers, solid-state NMR (ssNMR) with techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can provide spectra with sufficient resolution to determine the DS. The principle of comparing the integrals of signals from the polymer backbone and the substituent remains the same.[1]

Experimental Workflow:

G cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing and Analysis A Pack the solid polymer sample into a MAS rotor B Acquire ¹³C CP/MAS NMR spectrum A->B C Optimize contact time and MAS speed for quantitative analysis B->C D Process the spectrum (apodization, Fourier transform, phasing) C->D E Deconvolute overlapping peaks if necessary D->E F Integrate signals from the polymer backbone and substituent E->F G Calculate the Degree of Substitution (DS) F->G

Workflow for Solid-State NMR based DS determination.

Detailed Protocol:

  • Sample Preparation:

    • Pack the dry, powdered polymer sample into a magic angle spinning (MAS) rotor.

  • NMR Data Acquisition:

    • Acquire the ¹³C CP/MAS NMR spectrum.

    • The magic angle spinning speed should be high enough to move spinning sidebands away from the signals of interest.

    • For quantitative analysis, it is crucial to use a short contact time and a long recycle delay to ensure uniform magnetization transfer and complete relaxation.

  • Data Processing and Analysis:

    • Process the acquired data, including apodization, Fourier transformation, and phasing.

    • Due to broader lines in solid-state NMR, peak deconvolution might be necessary to separate overlapping signals.

    • Integrate the signals corresponding to the carbons of the polymer backbone and the substituent.

    • Calculate the DS using a similar ratio-based formula as for solution-state NMR, considering the number of carbons contributing to each signal.

Conclusion

NMR spectroscopy offers a suite of powerful and reliable methods for determining the degree of substitution in functionalized polymers. While ¹H NMR is often the first choice due to its high sensitivity and speed, other techniques like ¹³C NMR, ³¹P NMR, and solid-state NMR provide invaluable solutions for more complex or insoluble polymer systems. By selecting the appropriate NMR technique and carefully following optimized experimental protocols, researchers can obtain accurate and reproducible DS values, ensuring the quality and performance of their advanced polymeric materials.

References

"benchmarking the performance of 4-(4-aminophenoxy)benzoic acid-based materials for specific applications"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 4-(4-Aminophenoxy)benzoic Acid-Based High-Performance Polymers

Researchers, scientists, and professionals in drug development are constantly seeking advanced materials with superior performance characteristics. This guide provides a comparative benchmark of materials derived from this compound, primarily focusing on their application in high-performance polymers such as aramids (aromatic polyamides) and polyimides. A prospective look into their potential use in drug delivery is also discussed, drawing parallels with existing polymer-based systems.

High-Performance Polymer Applications

Materials based on this compound are key building blocks for high-performance aromatic polymers, including polyamides and poly(amide-imide)s.[1] These polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in aerospace, electronics, and protective apparel. The incorporation of flexible ether linkages from the this compound monomer can enhance the processability of these otherwise rigid polymers without significantly compromising their desirable properties.

Comparative Performance of Aramid Films

Aramids synthesized using bis(4-aminophenoxy) benzene derivatives, which are structurally related to this compound, exhibit impressive thermal and mechanical properties. The following table compares two novel aramid copolymers, MBAB-aramid and PBAB-aramid, with the well-established commercial aramid fibers, Kevlar® and Nomex®.

PropertyMBAB-aramid Film[1]PBAB-aramid Film[1]Kevlar® 29[2]Nomex®[3]
Tensile Strength (MPa) 107.1113.5~3,000340
Elongation at Break (%) 50.758.43.620-30
Glass Transition Temp. (°C) 270.1292.7-~270
Decomposition Temp. (°C) 449.6465.5~500>370

Note: Properties of Kevlar® and Nomex® are for fibers and may vary based on the specific grade and form.

The data indicates that while the tensile strength of the novel aramid films is lower than that of Kevlar® fibers, it is comparable to or higher than that of Nomex®. The films exhibit significantly higher elongation at break, suggesting greater flexibility. Their thermal stability is excellent, with decomposition temperatures well above 400°C.

Comparative Performance of Polyimide Films

Polyimides are another class of high-performance polymers where this compound derivatives can be utilized. They are known for their outstanding thermal stability, chemical resistance, and dielectric properties. A common commercial polyimide is Kapton®.

PropertyRepresentative 4-Aminophenoxy-based PolyimideKapton® HN Film (25 µm)[4]
Tensile Strength (MPa) 77-92 (for a soluble polyimide with adamantane moieties)[5]69.0
Elongation at Break (%) -75
Glass Transition Temp. (°C) 240-300 (for a soluble polyimide with adamantane moieties)[5]~360-410
Max. Service Temperature (°C) >450 (10% weight loss)[5]400

The comparison suggests that polyimides derived from 4-aminophenoxy structures can exhibit mechanical and thermal properties comparable to the industry-standard Kapton® films, with the potential for improved solubility and processability depending on the specific co-monomers used.

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of the polymer.

Procedure:

  • A small sample of the polymer (5-10 mg) is placed in a TGA instrument crucible.

  • The sample is heated at a constant rate, typically 10°C/min, under a controlled atmosphere (e.g., nitrogen or air).

  • The weight of the sample is continuously monitored as a function of temperature.

  • The decomposition temperature is typically reported as the temperature at which 5% or 10% weight loss occurs.

Tensile Strength Measurement of Polymer Films (based on ASTM D882)

Objective: To determine the mechanical properties of the polymer films, including tensile strength and elongation at break.

Procedure:

  • Polymer films of uniform thickness are cut into a "dog-bone" shape of specified dimensions.

  • The thickness and width of the narrow section of the specimen are measured accurately.

  • The specimen is clamped into the grips of a universal testing machine.

  • The film is pulled at a constant rate of speed until it breaks.

  • The force required to break the sample and the elongation (the change in length) are recorded.

  • Tensile strength is calculated by dividing the maximum load by the original cross-sectional area of the specimen.

  • Elongation at break is calculated as the percentage change in length from the original length.

Visualizing Polymer Synthesis and Potential Cellular Interactions

To better understand the processes involved in creating and potentially applying these materials, the following diagrams illustrate the synthesis workflow and a hypothetical cellular uptake pathway for drug delivery applications.

Polymer_Synthesis_Workflow cluster_monomers Monomer Preparation cluster_polymerization Polymerization cluster_processing Film Processing 4_APBA 4-(4-aminophenoxy) benzoic acid derivative Dissolution Dissolution in NMP/DMAc 4_APBA->Dissolution Diacid_Chloride Aromatic Diacid Chloride Diacid_Chloride->Dissolution Reaction Low-Temperature Polycondensation Dissolution->Reaction Mixing Neutralization Neutralization of HCl (e.g., with Propylene Oxide) Reaction->Neutralization Polymer Solution Casting Solution Casting Neutralization->Casting Drying Convection Drying Casting->Drying Aramid_Film Aramid Film Drying->Aramid_Film

Caption: Workflow for the synthesis of aromatic polyamide (aramid) films.

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell Cell Nanoparticle Polymer Nanoparticle (Drug Loaded) Membrane Cell Membrane Nanoparticle->Membrane Endocytosis Endosome Early Endosome Membrane->Endosome Vesicle Formation Lysosome Lysosome (Acidic pH) Endosome->Lysosome Maturation Drug_Release Drug Release Lysosome->Drug_Release Degradation or pH-triggered release Cytoplasm Cytoplasm Drug_Release->Cytoplasm Therapeutic Action

Caption: Generalized pathway for cellular uptake of polymer nanoparticles.

Prospective Application in Drug Delivery

While direct experimental data on the use of this compound-based polymers for drug delivery is limited, their inherent properties make them intriguing candidates for such applications. Polyamides and polyimides are generally considered to be biocompatible.[6] Their robust chemical and thermal stability could be advantageous for protecting sensitive drug molecules. Furthermore, the monomer structure allows for chemical modification to introduce functionalities for drug conjugation or to modulate properties like hydrophilicity and biodegradability.

Hypothetical Comparison with an Established Drug Delivery Polymer

The following table presents a prospective comparison of a hypothetical this compound-based polymer with a well-established drug delivery polymer, PLGA (poly(lactic-co-glycolic acid)).

FeatureHypothetical 4-APBA-based PolymerPLGA (Poly(lactic-co-glycolic acid))
Backbone Stability High (Aromatic amide/imide bonds)Moderate (Aliphatic ester bonds)
Biodegradability Potentially low, but can be tailoredHigh (hydrolyzes to lactic and glycolic acid)
Drug Loading Capacity Potentially high via covalent conjugationHigh via encapsulation
Release Mechanism Primarily diffusion or triggered cleavageBulk erosion and diffusion
Biocompatibility Likely good based on related polymersExcellent, FDA approved
Processability Can be challenging, but improving with new monomersWell-established

This hypothetical comparison suggests that while established biodegradable polymers like PLGA have a clear advantage in terms of their degradation profile and regulatory approval, the stability of aramid-like structures could be beneficial for applications where a slower, more controlled release or protection of the drug from harsh environments is required. Further research into the biocompatibility and biodegradability of specifically designed this compound-based polymers is necessary to validate their potential in drug delivery.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 4-(4-Aminophenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the safe disposal of 4-(4-Aminophenoxy)benzoic acid (CAS No. 1049130-41-7), ensuring compliance with safety protocols and regulatory requirements.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following guidance is based on the safety protocols for structurally similar compounds, such as 4-Aminobenzoic acid and other aminophenoxy benzoic acid derivatives. It is imperative to consult with a licensed waste disposal company and refer to your institution's specific safety guidelines before handling and disposing of this chemical.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and prevent contamination.

Personal Protective Equipment (PPE)Specification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection A lab coat or chemical-resistant apron.
Respiratory Protection A NIOSH-approved respirator is recommended if handling large quantities or if there is a risk of inhalation.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the proper disposal of this compound.

Step 1: Waste Identification and Segregation

  • Solid Waste: Collect any solid this compound waste, including contaminated materials like absorbent pads or paper towels, in a designated, clearly labeled, and sealed container.

  • Liquid Waste: If the compound is in a solution, do not dispose of it down the drain. Collect it in a separate, labeled, and sealed container for hazardous liquid waste.

  • Contaminated Sharps: Any sharps (needles, razor blades, etc.) contaminated with the chemical should be placed in a designated sharps container.

Step 2: Container Management

  • Use containers that are compatible with the chemical.

  • Ensure all waste containers are securely sealed to prevent leaks or spills.

  • Label all containers clearly with "Hazardous Waste" and the full chemical name: "this compound".

Step 3: Storage

  • Store the sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • The storage area should be away from incompatible materials.

Step 4: Professional Disposal

  • Disposal of this compound must be conducted in accordance with all local, state, and federal regulations.

  • It is mandatory to entrust the final disposal to a licensed and certified hazardous waste disposal company. This ensures that the waste is managed in an environmentally safe and compliant manner.

Step 5: Spill Management In the event of a spill, follow these procedures:

  • Evacuate the immediate area if necessary.

  • Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.

  • Carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Prevent the spill from entering drains or waterways.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound waste_type Identify Waste Type start->waste_type solid Solid Waste (Powder, Contaminated Materials) waste_type->solid liquid Liquid Waste (Solutions) waste_type->liquid collect_solid Collect in Labeled, Sealed Container solid->collect_solid collect_liquid Collect in Labeled, Sealed Container liquid->collect_liquid storage Store in Designated Hazardous Waste Area collect_solid->storage collect_liquid->storage professional_disposal Arrange for Pickup by Licensed Waste Disposal Company storage->professional_disposal end End: Proper Disposal Complete professional_disposal->end

Essential Safety and Operational Guide for Handling 4-(4-Aminophenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, handling, and disposal protocols for 4-(4-Aminophenoxy)benzoic acid, tailored for research scientists and drug development professionals. Note that a specific Safety Data Sheet (SDS) for this compound was not located; therefore, the following guidance is based on the known hazards of the closely related compound, 4-Aminobenzoic acid. It is imperative to handle this chemical with caution and adhere to the recommended safety measures.

Hazard Summary

Based on data for the analogous compound, 4-Aminobenzoic acid, this compound is anticipated to pose the following hazards:

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Allergic Skin Reaction: May cause an allergic skin reaction.[1][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][3]

  • Aquatic Hazard: May cause long-lasting harmful effects to aquatic life.[1][4]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory to ensure personal safety when handling this compound.

Protection Type Specification Rationale
Eye and Face Protection Tight-sealing safety goggles or a face shield and safety glasses.[1][5][6]Protects against dust particles and splashes, preventing serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), inspected before use.[7] A lab coat or long-sleeved clothing is also required.[6]Prevents skin contact, irritation, and potential allergic reactions.[1][3]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required when dust is generated or if exposure limits are exceeded.[5]Protects against inhalation of dust, which can cause respiratory irritation.[1][3]

Operational Plan: Step-by-Step Handling Procedure

  • Ventilation: Always handle this compound in a well-ventilated area.[1] The use of a fume hood is strongly recommended to minimize inhalation exposure.[8]

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[2][5][6]

  • Avoid Dust Formation: Take measures to avoid the generation of dust during handling.[1][5][6]

  • Personal Protective Equipment: Don the appropriate PPE as detailed in the table above.

  • Avoid Contact: Avoid all contact with the eyes, skin, and clothing.[2]

  • Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to contain any dust.

  • Preparing Solutions: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Hand Washing: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][2]

  • Decontamination: Clean all equipment and the work area to remove any residual chemical.

  • Glove Removal: Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1][4]

Disposal Plan

  • Waste Collection: Collect all waste material, including contaminated gloves and weighing papers, in a suitable, closed container labeled for chemical waste.[1]

  • Waste Disposal: Dispose of the chemical waste through a licensed waste disposal company.[2] Do not dispose of it down the drain, as it may be harmful to aquatic life.[1][4]

  • Container Disposal: Before disposing of the original container, ensure it is completely empty.[2]

Emergency Procedures

Exposure Scenario First Aid Measures
In case of eye contact Immediately rinse with plenty of water for at least 15 minutes.[6] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[6]
In case of skin contact Take off contaminated clothing immediately.[2][4] Wash the affected area with plenty of soap and water.[1][6] If skin irritation or a rash occurs, get medical advice.[1][6]
If inhaled Move the person to fresh air and keep them comfortable for breathing.[1][2][6] If you feel unwell, call a poison center or doctor.[1][6]
If swallowed Rinse the mouth with water.[2] Do NOT induce vomiting. Seek medical attention if you feel unwell.[4]

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Verify Engineering Controls (Fume Hood, Eyewash, Shower) prep2 Don Personal Protective Equipment (Goggles, Gloves, Lab Coat) prep1->prep2 handle1 Weigh Compound in Ventilated Enclosure prep2->handle1 handle2 Prepare Solution in Fume Hood handle1->handle2 post1 Decontaminate Work Area and Equipment handle2->post1 post2 Properly Remove and Dispose of Gloves post1->post2 post3 Wash Hands Thoroughly post2->post3 disp1 Collect Waste in Labeled Container post3->disp1 disp2 Arrange for Licensed Waste Disposal disp1->disp2

References

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.